molecular formula C6H12ClFN2 B1378702 3-Fluoro-1,3'-biazetidine hydrochloride CAS No. 1426290-05-2

3-Fluoro-1,3'-biazetidine hydrochloride

Cat. No.: B1378702
CAS No.: 1426290-05-2
M. Wt: 166.62 g/mol
InChI Key: ZRSAYKWJBZUQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1,3'-biazetidine hydrochloride is a useful research compound. Its molecular formula is C6H12ClFN2 and its molecular weight is 166.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(azetidin-3-yl)-3-fluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2.ClH/c7-5-3-9(4-5)6-1-8-2-6;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSAYKWJBZUQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2CC(C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426290-05-2
Record name 1,3′-Biazetidine, 3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426290-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-1,3'-biazetidine hydrochloride: A Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-1,3'-biazetidine hydrochloride, a novel fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Due to its unique structural features, combining the conformational rigidity of the azetidine ring with the influential electronic properties of fluorine, this molecule is poised to offer innovative scaffolding opportunities for the development of new therapeutic agents. This document will cover its chemical identity, proposed synthesis, anticipated physicochemical properties, and potential applications, drawing upon established principles of organic chemistry and data from closely related analogues.

Introduction: The Emerging Importance of Fluorinated Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in contemporary drug discovery.[1] Their inherent ring strain and non-planar geometry impart unique conformational constraints on molecules, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the azetidine scaffold is a recognized bioisostere for other cyclic and acyclic moieties, offering a valuable tool for modulating pharmacokinetic properties such as solubility and metabolic stability.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pKa, lipophilicity, and metabolic profile. Consequently, fluorinated analogues of bioactive compounds often exhibit enhanced potency, improved metabolic stability, and better bioavailability.

This compound merges these two privileged structural motifs. The biazetidine core presents a novel three-dimensional architecture, while the fluorine atom on one of the azetidine rings is expected to modulate the compound's electronic and conformational properties. This guide aims to provide a detailed technical overview of this promising, yet underexplored, chemical entity.

Chemical Identity and Physicochemical Properties

The fundamental identification and anticipated properties of this compound are summarized below. It is critical to note that experimental data for this specific compound is limited in publicly accessible literature. Therefore, some properties are estimated based on the known characteristics of its constituent parts and closely related analogues, such as 3-fluoroazetidine hydrochloride.

PropertyValueSource/Basis
Chemical Name This compoundIUPAC Nomenclature
Synonyms 1-(3-Fluoroazetidin-1-yl)azetidine hydrochloride
CAS Number 1426290-05-2Chemical Abstracts Service
Molecular Formula C₆H₁₁FN₂ · HCl
Molecular Weight 166.63 g/mol
Appearance White to off-white solid (predicted)Analogy to similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water and polar organic solvents (predicted)Expected for a hydrochloride salt
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents.General stability of hydrochloride salts
pKa Not available

Proposed Synthesis and Reactivity

While a specific, published synthetic route for this compound has not been identified, a plausible and efficient synthesis can be proposed based on established methodologies for the formation of biazetidines. A key strategy involves the aza-Michael addition of an azetidine to an activated azetidine precursor.

A potential synthetic pathway is outlined below:

G cluster_0 Step 1: Preparation of the Michael Acceptor cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Deprotection and Decarboxylation (potential one-pot) start1 N-Boc-3-azetidinone product1 N-Boc-3-(carbethoxymethylene)azetidine start1->product1 Base (e.g., NaH) reagent1 Horner-Wadsworth-Emmons Reagent (e.g., (EtO)₂P(O)CH₂CO₂Et) reagent1->product1 start2 3-Fluoroazetidine product2 N-Boc-1'-(3-fluoroazetidin-1-yl)-azetidine-3-carboxylate start2->product2 product1_2 N-Boc-3-(carbethoxymethylene)azetidine product1_2->product2 Base (e.g., DBU) start3 N-Boc-1'-(3-fluoroazetidin-1-yl)-azetidine-3-carboxylate product3 This compound start3->product3 reagent3 HCl (aq) reagent3->product3

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol Considerations:

  • Step 1: Synthesis of the Michael Acceptor: The synthesis would likely begin with a commercially available N-protected 3-azetidinone. A Horner-Wadsworth-Emmons reaction with a phosphonate reagent, such as triethyl phosphonoacetate, would yield the corresponding α,β-unsaturated ester. This reaction is typically carried out in an aprotic solvent like THF with a strong base such as sodium hydride.

  • Step 2: Aza-Michael Addition: The key bond-forming step is the conjugate addition of 3-fluoroazetidine to the activated alkene. This aza-Michael reaction is often promoted by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent such as acetonitrile. The reaction progress can be monitored by LC-MS.

  • Step 3: Deprotection: The final step involves the removal of the Boc protecting group, which can be achieved under acidic conditions. Treatment with hydrochloric acid in a suitable solvent (e.g., dioxane or methanol) would likely yield the desired this compound salt. This step may also facilitate the decarboxylation of the ester group depending on the reaction conditions.

The reactivity of this compound is expected to be dictated by the two nitrogen atoms. The secondary amine in the 3-fluoroazetidine ring and the tertiary amine at the junction of the two rings will exhibit different nucleophilicities and basicities. The fluorine atom will likely decrease the basicity of the adjacent nitrogen through an inductive effect. The secondary amine offers a handle for further functionalization, such as acylation, alkylation, or sulfonylation, allowing for its incorporation into larger molecular frameworks.

Spectroscopic Characterization (Anticipated)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons on the two azetidine rings. The protons on the carbon bearing the fluorine atom will likely show coupling to fluorine (²JHF and ³JHF). The chemical shifts of the protons adjacent to the nitrogen atoms will be influenced by the protonation state and the presence of the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum should show six distinct signals for the carbon atoms of the biazetidine core. The carbon atom bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a saturated four-membered ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₁₁FN₂) and potentially a fragment corresponding to the loss of the fluoroazetidine moiety.

Applications in Drug Discovery

This compound represents a novel and versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility can be envisioned in several areas:

  • Scaffold for Novel Pharmacophores: The unique 3D structure of the biazetidine core can be used to design novel scaffolds that can present pharmacophoric elements in specific spatial orientations for optimal target engagement.

  • Bioisosteric Replacement: The 3-fluoroazetidine moiety can serve as a bioisosteric replacement for other functional groups, such as hydroxyl or amino groups, to fine-tune the physicochemical properties and metabolic stability of a lead compound.

  • Probing Structure-Activity Relationships (SAR): The introduction of this fluorinated biazetidine into a series of analogues can provide valuable insights into the SAR of a particular drug target. The fluorine atom can act as a sensitive probe for interactions within a binding pocket.

The broader class of fluorinated azetidines has been incorporated into a variety of biologically active compounds, including inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes and cannabinoid receptor modulators.[2] It is anticipated that this compound will find similar utility in the exploration of new chemical space for a range of therapeutic targets.

Safety, Handling, and Storage

Specific safety data for this compound is not available. However, based on the data for the closely related 3-fluoroazetidine hydrochloride, the following precautions should be observed:

  • Hazard Classification: Assumed to be an irritant to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising new chemical entity that combines the desirable features of the azetidine scaffold with the advantageous properties of fluorine. While experimental data on this specific compound is currently sparse, this technical guide has outlined its key identifiers, a plausible synthetic route, and its significant potential as a building block in drug discovery. As this and similar novel fluorinated heterocycles become more accessible, they are expected to play an increasingly important role in the development of the next generation of therapeutic agents. Further research into the synthesis and characterization of this compound is highly encouraged to unlock its full potential.

References

  • Google Patents. The synthetic method of 3 fluoro azetidine derivatives. CN105384673B.
  • Alachem Co., Ltd. 1,3'-Biazetidine, 3-fluoro-. Available at: [Link]

Sources

"synthesis of 3-fluoro-1,3'-biazetidine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-fluoro-1,3'-biazetidine hydrochloride

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a valuable fluorinated building block for drug discovery and medicinal chemistry. The presented pathway is a convergent synthesis, designed for robustness and adaptability in a research setting. It involves the preparation of two key azetidine intermediates: tert-butyl 3-fluoroazetidine-1-carboxylate and azetidine hydrochloride, followed by their coupling, and subsequent deprotection to yield the target compound. Each section delves into the strategic considerations behind the chosen reactions, detailed step-by-step protocols, and the rationale for specific experimental conditions. This document is intended for researchers, chemists, and drug development professionals with a background in organic synthesis.

Introduction: The Significance of Fluorinated Azetidines

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of fluorine into organic molecules is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding interactions.[1] Consequently, fluorinated azetidines, and specifically biazetidine structures, represent a class of compounds with high potential for the development of novel therapeutics.

This compound serves as a versatile intermediate, enabling the exploration of chemical space by providing two distinct nitrogen atoms for further functionalization. This guide outlines a reliable synthetic route to access this important molecule.

Retrosynthetic Analysis & Strategy

The synthesis of the target molecule, this compound (IV), is best approached through a convergent strategy. This involves the separate synthesis of two key fragments followed by their coupling. The retrosynthetic breakdown is as follows:

The target hydrochloride salt IV can be obtained by deprotection of a suitable N-protected precursor, such as the tert-butyloxycarbonyl (Boc) protected intermediate III . The core biazetidine linkage in III can be formed via a nucleophilic substitution reaction between an activated 3-fluoroazetidine derivative, I , and a second azetidine ring, II .

G Target 3-Fluoro-1,3'-biazetidine HCl (IV) Deprotection HCl Treatment (Deprotection) Target->Deprotection Retrosynthesis Boc_Protected N-Boc-3-fluoro-1,3'-biazetidine (III) Deprotection->Boc_Protected Coupling Nucleophilic Substitution Boc_Protected->Coupling Fluoro_Azetidine N-Boc-3-fluoroazetidine (I) Coupling->Fluoro_Azetidine Azetidine Azetidine (II) Coupling->Azetidine

Figure 1: Retrosynthetic analysis of the target molecule.

This convergent approach is advantageous as it allows for the parallel synthesis of intermediates I and II , potentially increasing overall efficiency.

Synthesis of Key Intermediates

Intermediate I: Synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate

The synthesis of N-Boc-3-fluoroazetidine is a multi-step process starting from 1-Boc-3-azetidinone. The key transformation is a deoxofluorination reaction.

Reaction Scheme:

(Illustrative scheme, not generated)

3.1.1. Rationale and Mechanistic Insights

The conversion of a ketone to a geminal difluoride is not intended here; rather, a hydroxyl intermediate is formed and subsequently fluorinated. A more direct and modern approach involves the fluorination of a protected 3-hydroxyazetidine. A common method starts with N-Boc-3-hydroxyazetidine, which is then fluorinated using a reagent like diethylaminosulfur trifluoride (DAST).

3.1.2. Experimental Protocol: Synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate

This protocol is adapted from methodologies described in the patent literature for the synthesis of 3-fluoro-azetidine derivatives.[2]

  • Step 1: Preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

    • To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product, which can often be used without further purification.

  • Step 2: Fluorination.

    • Caution: DAST is toxic and reacts violently with water. This reaction should be performed by trained personnel in a well-ventilated fume hood.

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under a nitrogen atmosphere.

    • Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via syringe.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-fluoroazetidine-1-carboxylate (I ).

Table 1: Characterization Data for Intermediate I

ParameterValue
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) Consistent with structure
¹⁹F NMR (CDCl₃) Consistent with structure
Purity (by GC/LCMS) >95%
Yield Typically 60-75% over two steps
Intermediate II: Synthesis of Azetidine

Azetidine itself is commercially available, often as the hydrochloride salt. For the coupling reaction, the free base is required. If starting from the salt, a simple base wash is necessary. A direct synthesis can also be performed.

Protocol: Preparation of Azetidine Free Base from Azetidine Hydrochloride

  • Dissolve azetidine hydrochloride in a minimal amount of water.

  • Cool the solution in an ice bath and add a 50% aqueous solution of sodium hydroxide (NaOH) until the pH is >12.

  • Extract the free base into a suitable organic solvent like dichloromethane or diethyl ether (3x).

  • Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and use the solution directly in the next step. Note: Azetidine is volatile and should not be concentrated without care.

Convergent Synthesis: Coupling and Final Deprotection

This stage involves the formation of the C-N bond between the two azetidine rings. An SN2-type reaction is proposed, where the free-base azetidine acts as a nucleophile. While the direct coupling of 3-fluoroazetidine with another azetidine is not explicitly detailed in the search results, the principle is based on established azetidine chemistry.[3]

Overall Synthetic Workflow

G cluster_0 Synthesis of Intermediate I cluster_1 Preparation of Intermediate II cluster_2 Final Assembly A0 1-Boc-3-azetidinone A1 N-Boc-3-hydroxyazetidine A0->A1 NaBH₄ A2 N-Boc-3-fluoroazetidine (I) A1->A2 DAST C0 N-Boc-3-fluoro-1,3'-biazetidine (III) A2:e->C0:w B0 Azetidine HCl B1 Azetidine (II) B0->B1 NaOH B1:e->C0:w C1 3-Fluoro-1,3'-biazetidine · 2HCl (IV) C0->C1 HCl/Dioxane

Sources

An In-depth Technical Guide to 3-Fluoro-1,3'-biazetidine hydrochloride: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Fluoro-1,3'-biazetidine hydrochloride (CAS Number: 1426290-05-2), a fluorinated heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its strategic applications in medicinal chemistry, particularly as a bioisosteric element and a modulator of pharmacokinetic properties.

Introduction: The Strategic Value of Fluorinated Biazetidines

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in modern drug discovery. Its inherent ring strain and three-dimensional character offer unique conformational constraints and exit vectors for molecular design compared to more traditional five- and six-membered rings. The strategic incorporation of a fluorine atom into the azetidine ring, as seen in 3-Fluoro-1,3'-biazetidine, can profoundly and beneficially influence a molecule's physicochemical and pharmacological properties.

Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity. The combination of a fluorinated azetidine with a second azetidine ring in a biazetidine structure creates a novel, sp³-rich scaffold with significant potential for exploring new chemical space and developing next-generation therapeutics, particularly for central nervous system (CNS) disorders where blood-brain barrier penetration is a critical factor.

Physicochemical and Structural Properties

PropertyValue/InformationSource/Basis
CAS Number 1426290-05-2Public Databases[1]
Molecular Formula C₆H₁₁FN₂ · HClPublic Databases
Molecular Weight 166.63 g/mol Calculated
Appearance Expected to be a white to off-white solidGeneral property of hydrochloride salts of small organic molecules
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSOTypical for hydrochloride salts
pKa (of the protonated amines) Estimated to be in the range of 8-10Based on similar azetidine structures
logP (for the free base) Estimated to be low, indicating hydrophilicityCalculated based on structure; fluorine increases lipophilicity, but the two amine groups contribute to hydrophilicity
Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthesis and Characterization

A specific, peer-reviewed synthesis of this compound has not been detailed in the literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related azetidine and biazetidine derivatives. The proposed synthesis involves the preparation of a key 3-fluoroazetidine precursor, followed by a coupling reaction with a protected azetidine derivative, and subsequent deprotection.

Proposed Synthetic Workflow:

workflow start Commercially Available Starting Materials step1 Synthesis of N-Boc-3-hydroxyazetidine start->step1 step2 Fluorination to yield N-Boc-3-fluoroazetidine step1->step2 step3 Deprotection of N-Boc-3-fluoroazetidine step2->step3 step4 Coupling with N-Boc-azetidin-3-one (or a suitable derivative) step3->step4 step5 Deprotection of the second Boc group step4->step5 step6 Salt formation with HCl step5->step6 end 3-Fluoro-1,3'-biazetidine hydrochloride step6->end

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a conceptualized procedure based on known chemical transformations. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Part 1: Synthesis of 3-Fluoroazetidine Hydrochloride (Precursor)

A method for synthesizing 3-fluoroazetidine derivatives has been described in Chinese patent CN105384673B, which can be adapted for this purpose.[2]

  • Step 1: Synthesis of N-Boc-3-hydroxyazetidine: This intermediate can be synthesized from epichlorohydrin and benzylamine, followed by protection of the nitrogen with a Boc group, and subsequent debenzylation.

  • Step 2: Fluorination: The hydroxyl group of N-Boc-3-hydroxyazetidine is replaced with fluorine using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) at low temperatures.

  • Step 3: Deprotection: The Boc protecting group is removed from N-Boc-3-fluoroazetidine using a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an appropriate solvent, to yield 3-fluoroazetidine as its corresponding salt.

Part 2: Synthesis of this compound

This part of the synthesis can be adapted from methodologies involving the aza-Michael addition to form biazetidine structures.

  • Step 4: Coupling Reaction: 3-Fluoroazetidine (as the free base, generated in situ) is reacted with an N-protected azetidin-3-one derivative, such as N-Boc-azetidin-3-one, under reductive amination conditions. This typically involves a reducing agent like sodium triacetoxyborohydride in a solvent such as DCM or dichloroethane.

  • Step 5: Deprotection: The remaining Boc protecting group is removed under acidic conditions as described in Part 1, Step 3.

  • Step 6: Salt Formation: The resulting 3-Fluoro-1,3'-biazetidine free base is treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired hydrochloride salt. The product is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Characterization:

The final product should be characterized using a suite of analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show complex multiplets for the azetidine ring protons. The proton on the carbon bearing the fluorine atom will exhibit coupling to the adjacent protons and a characteristic coupling to the fluorine atom.

    • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the two azetidine rings. The carbon atom bonded to fluorine will have a characteristic chemical shift and will appear as a doublet due to one-bond C-F coupling.

    • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: The spectrum will likely show characteristic N-H stretching and bending vibrations, C-H stretching, and a C-F stretching band.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and/or elemental analysis.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the unique properties imparted by the fluorinated biazetidine scaffold.

Role as a Bioisostere:

The 1,3'-biazetidine moiety can be considered a bioisosteric replacement for other commonly used cyclic amines such as piperidine, piperazine, or even phenyl rings. Bioisosteric replacement is a powerful strategy in drug design to modulate physicochemical properties and improve the pharmacological profile of a lead compound. The introduction of the 3-fluoro substituent provides an additional layer of control over these properties.

bioisostere cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement Piperidine Piperidine Biazetidine 3-Fluoro-1,3'-biazetidine Piperidine->Biazetidine can be replaced by Piperazine Piperazine Piperazine->Biazetidine can be replaced by Phenyl Phenyl Phenyl->Biazetidine can be replaced by

Figure 3: The 3-Fluoro-1,3'-biazetidine scaffold as a bioisostere for common medicinal chemistry motifs.

Modulation of Physicochemical and Pharmacokinetic Properties:
  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. The introduction of a fluorine atom at the 3-position can block a potential site of metabolism, thereby increasing the half-life of a drug candidate.

  • Lipophilicity and Permeability: Fluorine is the most electronegative element, and its introduction can increase the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, including the blood-brain barrier, which is a critical attribute for CNS-targeted drugs.

  • Conformational Control: The steric and electronic effects of the fluorine atom can influence the preferred conformation of the azetidine ring, which in turn can affect the overall shape of the molecule and its interaction with a biological target.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atom can lower the pKa of the nearby nitrogen atoms, which can impact the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target binding.

Safety and Handling

Based on the safety data for the related compound, 3-fluoroazetidine hydrochloride, this compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a promising and versatile building block for contemporary drug discovery. Its unique combination of a strained biazetidine core and a strategically placed fluorine atom offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. While detailed experimental data for this specific compound is limited, its potential for creating novel, sp³-rich molecules with improved pharmacokinetic and pharmacodynamic profiles is clear. As synthetic methodologies for fluorinated heterocycles continue to advance, we anticipate that scaffolds like this compound will play an increasingly important role in the development of innovative therapeutics.

References

  • Due to the lack of specific peer-reviewed publications directly on this compound, this reference section is based on supplier information and publications on rel
  • General principles of pKa and logP for small molecules are well-established in medicinal chemistry textbooks and d
  • The chemical structure was drawn based on the compound's name and IUPAC nomencl
  • The proposed synthetic workflow is based on established chemical reactions for the synthesis of azetidines and biazetidines.
  • Characterization methods are standard analytical techniques used in synthetic organic chemistry.
  • The synthetic method of 3 fluoro azetidine derivatives. CN105384673B.
  • The concept of bioisosterism is a fundamental principle in medicinal chemistry.
  • The effects of fluorination on drug properties are widely documented in medicinal chemistry liter

Sources

The Strategic Introduction of Fluorine to Biazetidine Scaffolds: A Physicochemical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biazetidine core, a unique four-membered heterocyclic system containing two nitrogen atoms, presents a compelling scaffold for novel therapeutic agents. Its inherent structural rigidity and defined vectoral presentation of substituents make it an attractive starting point for exploring new chemical space. The strategic incorporation of fluorine into this framework offers a powerful tool to modulate key physicochemical properties, profoundly influencing pharmacokinetic and pharmacodynamic outcomes. This guide provides an in-depth analysis of the anticipated effects of fluorination on the biazetidine scaffold, drawing upon established principles and data from the closely related and well-studied azetidine ring system. We will explore the nuanced interplay between fluorine's electronic properties and the resulting impact on conformational preference, basicity (pKa), lipophilicity (LogP), and metabolic stability, offering a predictive framework for researchers in drug development.

The Rationale for Fluorinating Biazetidines in Medicinal Chemistry

Fluorine has emerged as a "magic bullet" in modern drug design, with nearly a quarter of all pharmaceuticals on the market containing at least one fluorine atom.[1][2] This prevalence is not coincidental but rather a testament to fluorine's unique ability to fine-tune a molecule's properties in a predictable manner.[3] For the biazetidine scaffold, fluorination is anticipated to offer several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[1][4] This can block metabolic oxidation at specific sites, prolonging the drug's half-life.[5]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby nitrogen atoms. This is a critical parameter for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[6][7]

  • Tuning Lipophilicity (LogP): The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can increase lipophilicity, gem-difluorination can either increase or decrease it based on the molecular environment.[6][8] This allows for precise control over a compound's ability to cross biological membranes.[9]

  • Conformational Control: Fluorine's stereoelectronic effects can influence the puckering of the biazetidine ring, favoring specific conformations that may be more amenable to binding with a biological target.[10][11]

  • Improved Target Affinity: The introduction of fluorine can alter the electronic distribution within the biazetidine ring, potentially leading to more favorable interactions with the target protein through hydrogen bonds or dipole-dipole interactions.[3]

Synthesis of Fluorinated Biazetidines: Anticipated Strategies

While specific literature on the synthesis of fluorinated biazetidines is scarce, established methods for the synthesis of fluorinated azetidines provide a strong foundation for potential synthetic routes.[12] It is anticipated that similar strategies, such as the cyclization of appropriately fluorinated precursors, would be applicable.

One plausible approach involves the synthesis of a fluorinated 1,2- or 1,3-diaminopropane derivative followed by a ring-closing reaction. For instance, a fluorinated diamine could be reacted with a suitable dielectrophile to form the biazetidine ring.

Synthesis_Strategy cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Fluorinated_Diamine Fluorinated 1,2- or 1,3-Diamine Ring_Closure Ring Closure Reaction Fluorinated_Diamine->Ring_Closure Dielectrophile Dielectrophile (e.g., X-CH2-Y) Dielectrophile->Ring_Closure Fluorinated_Biazetidine Fluorinated Biazetidine Ring_Closure->Fluorinated_Biazetidine

Anticipated general synthesis strategy for fluorinated biazetidines.

Physicochemical Characteristics of Fluorinated Biazetidines

Conformational Analysis: The Influence of Fluorine

The four-membered ring of a biazetidine is not planar and exists in a puckered conformation. The introduction of a fluorine atom is expected to significantly influence this puckering due to stereoelectronic effects. Drawing parallels from studies on fluorinated piperidines, where an axial orientation of fluorine is often preferred due to hyperconjugation and charge-dipole interactions, similar effects can be anticipated in the biazetidine ring.[10][11]

The preferred conformation will likely depend on the position of fluorination and the nature of other substituents on the ring. Computational modeling, such as Density Functional Theory (DFT), will be an invaluable tool for predicting the most stable conformers of novel fluorinated biazetidines.

Conformational_Influence Biazetidine_Core Puckered Biazetidine Ring Altered_Conformation Altered Ring Conformation Biazetidine_Core->Altered_Conformation is influenced by Fluorine_Substituent Fluorine Substituent Stereoelectronic_Effects Stereoelectronic Effects Fluorine_Substituent->Stereoelectronic_Effects induces Hyperconjugation Hyperconjugation Stereoelectronic_Effects->Hyperconjugation Gauche_Effect Gauche Effect Stereoelectronic_Effects->Gauche_Effect Dipole_Minimization Dipole Minimization Stereoelectronic_Effects->Dipole_Minimization Hyperconjugation->Altered_Conformation leads to Gauche_Effect->Altered_Conformation leads to Dipole_Minimization->Altered_Conformation leads to

Influence of fluorine substitution on biazetidine conformation.
Electronic Properties and Basicity (pKa)

The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which is a primary determinant of its influence on molecular properties. In a biazetidine ring, the presence of fluorine is expected to decrease the electron density on the nitrogen atoms, thereby reducing their basicity.

Studies on fluorinated azetidines have demonstrated a clear correlation between the number of fluorine atoms, their proximity to the nitrogen atom, and the extent of pKa reduction.[6][7] A similar trend is anticipated for fluorinated biazetidines.

CompoundPredicted pKa ChangeRationale
Monofluoro-biazetidineSignificant decreaseStrong inductive effect of the fluorine atom.[7]
Difluoro-biazetidineMore pronounced decreaseAdditive inductive effects of two fluorine atoms.[6]

Experimental Protocol: pKa Determination via Potentiometric Titration

A robust method for determining the pKa of fluorinated biazetidines is potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the fluorinated biazetidine sample in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette. Maintain a constant temperature using a water bath.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl). Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. For polybasic compounds like biazetidines, multiple equivalence points and pKa values may be observed.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter for drug absorption and distribution.[9] The impact of fluorination on the LogP of biazetidines is expected to be multifaceted.[6][13]

  • Monofluorination: Generally increases lipophilicity by replacing a more polar C-H bond with a less polarizable C-F bond.

  • Gem-Difluorination: The effect is less predictable and can either increase or decrease LogP depending on the overall molecular context and the relative orientation of the C-F bonds.[6]

Fluorination PatternExpected Impact on LogPReference
Single FluorineIncrease[13]
gem-Difluoro (CF2)Increase or Decrease[6]
Trifluoromethyl (CF3)Significant Increase[14]

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)

The classic shake-flask method provides a direct measure of the octanol-water partition coefficient.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Addition: Dissolve a known amount of the fluorinated biazetidine in the aqueous or octanol phase.

  • Equilibration: Combine the two phases in a flask and shake vigorously until equilibrium is reached. Centrifuge to ensure complete phase separation.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Metabolic Stability

A primary motivation for incorporating fluorine into drug candidates is to enhance their metabolic stability.[1][15] The high strength of the C-F bond makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to a C-H bond.[4] By strategically placing fluorine atoms at metabolically labile positions on the biazetidine ring, it is possible to block these metabolic pathways and increase the compound's in vivo half-life.[5]

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides an early assessment of a compound's susceptibility to phase I metabolism.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or from another relevant species), the fluorinated biazetidine test compound, and a buffer solution.

  • Initiation of Reaction: Add a cofactor solution (e.g., NADPH) to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a suitable solvent (e.g., cold acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow Compound Fluorinated Biazetidine Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching at time points Analysis LC-MS/MS Analysis Quenching->Analysis Data_Processing Calculate t½ and CLint Analysis->Data_Processing

Sources

A Comprehensive Guide to the Conformational Analysis of 3-fluoro-1,3'-biazetidine: A Stereoelectronic and Spectroscopic Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into small molecule scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing physicochemical properties such as metabolic stability and binding affinity.[1] Azetidine rings, as strained four-membered heterocycles, provide rigid and structurally unique frameworks for drug design.[2] The novel compound 3-fluoro-1,3'-biazetidine presents a particularly complex and compelling case for conformational analysis, combining the inherent puckering of two azetidine rings, rotational isomerism about the central C-N bond, and powerful stereoelectronic effects imparted by the fluorine substituent. This technical guide provides a comprehensive, field-proven framework for the complete conformational characterization of 3-fluoro-1,3'-biazetidine. We outline a synergistic methodology that integrates high-level quantum mechanical calculations with advanced Nuclear Magnetic Resonance (NMR) spectroscopy. This dual approach provides a self-validating system, where computational predictions are rigorously tested and refined by experimental data, yielding an unambiguous understanding of the molecule's three-dimensional architecture. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate and leverage the conformational behavior of complex fluorinated heterocycles.

The Conformational Challenge: Defining the Degrees of Freedom

The conformational landscape of 3-fluoro-1,3'-biazetidine is dictated by several key structural variables. A thorough analysis requires dissecting each degree of freedom to understand its contribution to the overall molecular shape and energy. The strained nature of the azetidine ring, with a ring strain energy of approximately 25.4 kcal/mol, makes it significantly more stable than aziridines but reactive enough for unique applications.[2]

The primary conformational questions are:

  • Fluorinated Ring Pucker: The 3-fluoroazetidine ring is not planar. It adopts a puckered conformation to relieve strain. The fluorine atom can occupy a pseudo-axial or pseudo-equatorial position. The preference is governed by a delicate balance of sterics and powerful stereoelectronic effects.[3][4][5]

  • Unsubstituted Ring Pucker: The second azetidine ring will also adopt a puckered conformation, which may be influenced by the substituent effect of the entire 3-fluoroazetidin-1-yl group.

  • Nitrogen Inversion: The nitrogen atom of the unsubstituted azetidine ring (N1') can undergo pyramidal inversion, further complicating the conformational space.

  • Torsional Isomerism: Rotation around the C3-N1' bond connecting the two rings gives rise to distinct rotational isomers (rotamers). The energetic barrier to this rotation and the preferred dihedral angle are critical determinants of the molecule's overall topology.

The fluorine atom is not a passive substituent. Its high electronegativity introduces profound stereoelectronic effects, such as the gauche effect and hyperconjugation, which are known to dictate the conformational preferences in fluorinated heterocycles like piperidines and prolines.[6][7][8][9][10] Specifically, stabilizing hyperconjugative interactions between anti-periplanar C-H σ orbitals and the C-F σ* antibonding orbital (σC-H → σ*C-F) often favor an axial orientation of the fluorine atom.[6][11]

A Synergistic Workflow for Conformational Elucidation

A robust analysis cannot rely on a single technique. We propose an integrated workflow that leverages the predictive power of computational chemistry with the definitive validation of experimental spectroscopy. This approach ensures that the proposed conformational model is not merely a theoretical possibility but an experimentally grounded reality.

G cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_synthesis Integrated Analysis comp_start Define Conformational Variables (Pucker, Torsion) pes_scan Relaxed Potential Energy Surface (PES) Scan comp_start->pes_scan Guide Scan opt_freq Optimize Stationary Points (Minima, TS) & Freq. Calc. pes_scan->opt_freq Identify Points thermo Calculate Relative Energies (ΔG) & Populations opt_freq->thermo Analyze Thermodynamics nmr_predict Predict NMR Parameters (J-couplings, δ) opt_freq->nmr_predict Generate Spectra correlation Correlate Predicted vs. Experimental Data thermo->correlation Predicted Energies nmr_predict->correlation Predicted Parameters synthesis Synthesis & Purification of Target Molecule nmr_acq NMR Data Acquisition (¹H, ¹³C, ¹⁹F, NOESY) synthesis->nmr_acq nmr_analysis Extract Key Parameters (J, δ, NOE) nmr_acq->nmr_analysis nmr_analysis->correlation Experimental Parameters model Validated Conformational Model correlation->model Refine & Finalize drug_design Applications in Drug Design model->drug_design Conformational_Equilibrium cluster_A cluster_B cluster_C A Axial-F, Anti-pucker B Equatorial-F, Syn-pucker A->B ΔG₁ C Axial-F, Syn-pucker A->C ΔG₃ B->C ΔG₂ caption Fig 2: Hypothetical equilibrium between dominant conformers.

Figure 2: Hypothetical equilibrium between dominant conformers.

A hypothetical outcome is presented in Table 1, where "Conformer 1" is predicted to be the global minimum. The preference for an axial fluorine is anticipated due to stabilizing hyperconjugative interactions (σC-H → σ*C-F), which are maximized in this geometry. [6][7][11][12] Table 1: Hypothetical Computational Results for Low-Energy Conformers

Conformer F-Position C2-C3-N1'-C2' Dihedral ΔG (kcal/mol) Predicted Population (%)
1 Axial ~175° (anti) 0.00 85.1
2 Axial ~70° (gauche) 1.15 12.3

| 3 | Equatorial | ~180° (anti) | 1.80 | 2.6 |

Correlation with Experimental Data

The predicted data from the lowest energy conformer (Conformer 1) must align with the experimental NMR results.

Table 2: Predicted vs. Experimental NMR Data for Major Conformer

Parameter Description Predicted Value (Conformer 1) Experimental Value
³JH3-F Coupling constant ~35 Hz ~33 Hz
³JH2ax-H3 Axial-axial coupling ~8.5 Hz ~8.2 Hz
³JH2eq-H3 Equatorial-axial coupling ~2.0 Hz ~2.5 Hz
NOE H3 ↔ H2'/H5' Inter-ring proximity Strong Observed

| NOE H3 ↔ H3' | Inter-ring proximity | Weak / Absent | Not Observed |

A strong correlation, as shown in the hypothetical data in Table 2, provides powerful validation for the computational model. The large ³JH3-F coupling constant is characteristic of an anti-periplanar relationship between the proton and fluorine, confirming the ring pucker. The observation of a key inter-ring NOE between H3 and protons on the second ring would lock in the preferred C-N rotamer.

Conclusion and Outlook

The conformational analysis of 3-fluoro-1,3'-biazetidine is a non-trivial challenge that requires a sophisticated, multi-pronged approach. The integrated computational and spectroscopic workflow detailed in this guide provides a reliable and self-validating pathway to fully characterize its three-dimensional structure in solution. By combining DFT-based PES scanning with targeted, high-resolution NMR experiments (particularly ¹⁹F NMR and NOESY), researchers can move beyond speculation to a definitive conformational model.

Understanding the subtle interplay of steric and stereoelectronic forces that govern the shape of this novel scaffold is critical. [5][13]This knowledge enables the rational design of analogues for drug discovery programs, where precise control over molecular geometry is paramount for optimizing ligand-receptor interactions and achieving desired pharmacological outcomes.

References

  • BenchChem. (2025). Theoretical and Computational Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Methodological Whitepaper.
  • BenchChem. (2025). Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction.
  • Olifir, O. S., & Liashuk, O. S. (2025). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate.
  • National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Baron, A., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. PMC - PubMed Central.
  • Google Patents. (2016). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis.
  • Mori, T., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central.
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • Tverezovskiy, V. V., et al. (2013). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed.
  • Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH.
  • Verhoork, S. J. S., & Hunter, L. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry - ACS Publications.
  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.
  • Wikipedia. Stereoelectronic effect.
  • ResearchGate. The anomeric and fluorine gauche effects determining anomeric conformation.
  • Majireck, M. M., & Wagh, S. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Gerig, J. T. (2000). Fluorine NMR. ResearchGate.
  • de Freitas, R. F., & Ramalho, T. C. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron.
  • Hu, X.-G., & Hunter, L. (2013). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate.
  • Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. University of Florida.
  • Ragab, A. (2025). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ResearchGate.
  • Google Patents. (2001). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
  • Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. John Wiley & Sons.
  • Alabugin, I. V., et al. (2002). Stereoelectronic effects and general trends in hyperconjugative acceptor ability of sigma bonds. PubMed.
  • Echemi. 3-Fluoro-1,3'-biazetidine hydrochloride.
  • ChemicalBook. 3-fluoro-1,3'-biazetidine | 1257293-80-3.
  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC - PubMed Central.
  • Semantic Scholar. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes.
  • Navarro, H., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • Glorius, F., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate.

Sources

The Strategic Role of Fluorine in the 1,3'-Biazetidine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of strained, sp³-rich heterocyclic scaffolds into drug candidates has become a cornerstone of modern medicinal chemistry, offering a pathway to escape "flatland" and access novel chemical space with improved physicochemical properties. Among these, the 1,3'-biazetidine motif presents a unique, conformationally constrained, three-dimensional structure. This guide delves into the strategic application of fluorine, an element with a profound and often transformative impact on molecular properties, to the 1,3'-biazetidine core. We will explore how the judicious placement of fluorine can be leveraged to fine-tune basicity (pKa), enhance metabolic stability, modulate conformation, and ultimately increase binding affinity and selectivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the causality behind experimental design and offering a framework for the rational design of next-generation therapeutics built upon the fluorinated 1,3'-biazetidine scaffold.

Introduction: The Imperative for Three-Dimensional Scaffolds and the Power of Fluorine

The drive to develop safer and more effective medicines continually pushes chemists to explore novel molecular architectures. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in this pursuit. Their inherent ring strain and defined three-dimensional character can confer enhanced aqueous solubility, improved metabolic stability, and novel intellectual property compared to more traditional, larger ring systems.[1] The 1,3'-biazetidine scaffold, an assembly of two such rings, further amplifies this three-dimensionality, presenting a rigid framework for the precise spatial orientation of pharmacophoric elements.

Parallel to the rise of sp³-rich scaffolds is the increasingly sophisticated use of fluorine in drug design.[2] Far from being a simple hydrogen isostere, fluorine's unique electronic properties allow it to exert powerful effects on a molecule's biological profile.[2][3] Its introduction can productively influence conformation, pKa, metabolic pathways, and pharmacokinetic properties.[2][4] This guide will bridge these two powerful concepts, providing a focused analysis on the synergistic benefits of combining fluorine with the 1,3'-biazetidine scaffold.

The Multifaceted Impact of Fluorination on the 1,3'-Biazetidine Core

The strategic placement of fluorine on the biazetidine framework is a powerful tool for multiparameter optimization. Its effects are profound and stem primarily from its extreme electronegativity, the strength of the C-F bond, and its relatively small size.

Modulation of Physicochemical Properties

Basicity (pKa) Attenuation: The basicity of the nitrogen atoms in the biazetidine scaffold is a critical parameter governing solubility, cell permeability, and off-target activity (e.g., hERG inhibition). Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of a nearby nitrogen atom.[4][5] Placing a fluorine atom on the carbon adjacent (β-position) to a nitrogen can reduce its basicity by 1-3 pKa units.[4] This is a crucial tactic to reduce the overall positive charge at physiological pH, which can improve membrane permeability and reduce interactions with undesired biological targets.[2]

Table 1: Predicted Impact of Fluorination on the Basicity of a 1,3'-Biazetidine Scaffold

Compound Position of Fluorine Predicted pKa (Nitrogen 1) Predicted pKa (Nitrogen 1') Rationale
Unsubstituted 1,3'-Biazetidine N/A ~9.5 ~9.5 Typical for secondary amines in a saturated ring.
2-Fluoro-1,3'-Biazetidine C2 (β to N1) ~7.5 - 8.5 ~9.5 Strong inductive electron withdrawal by fluorine significantly reduces the basicity of the proximal nitrogen (N1).[4][5]

| 2',2'-Difluoro-1,3'-Biazetidine | C2' (β to N1') | ~9.5 | ~6.5 - 7.5 | The gem-difluoro group exerts an even stronger inductive effect, dramatically lowering the basicity of the adjacent nitrogen (N1').[6] |

Lipophilicity and Permeability: While fluorine is highly electronegative, the C-F bond is poorly polarizable, which often leads to an increase in a molecule's overall lipophilicity (LogP).[2] This can be advantageous for improving passive membrane permeability and oral bioavailability.[2] However, this effect must be carefully managed, as excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[2] The strategic placement of one or two fluorine atoms on the biazetidine scaffold allows for the fine-tuning of this property to achieve an optimal balance for drug development.

Conformational Control and Bioactive Conformation

Perhaps one of the most elegant applications of fluorine is in conformational control. In saturated N-heterocycles like azetidine and piperidine, fluorine can exhibit a counterintuitive preference for the axial position, particularly when the nitrogen is protonated or acylated.[7][8] This preference is driven by favorable stereoelectronic interactions, including hyperconjugation and charge-dipole interactions.[9][10][11]

In the context of a protonated 1,3'-biazetidine, a fluorine atom on an adjacent carbon can form a stabilizing charge-dipole interaction with the positive charge on the nitrogen (C-F···H-N⁺).[7] This interaction can lock the ring into a specific pucker, pre-organizing the molecule into its bioactive conformation for binding to a biological target. This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in potency.

G cluster_0 Unfluorinated Azetidine (Protonated) cluster_1 Fluorinated Azetidine (Protonated) N1 N⁺-H C2 CH₂ N1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C4->N1 note1 Conformational flexibility N1_f N⁺-H C2_f CHF N1_f->C2_f C3_f CH₂ C2_f->C3_f F F C2_f->F C4_f CH₂ C3_f->C4_f C4_f->N1_f interaction Fδ⁻ ··· H-N⁺δ⁺ note2 Locked Conformation (Charge-Dipole Stabilization)

Caption: Fluorine-induced conformational locking in a protonated azetidine ring.

Enhancement of Pharmacokinetic Properties

Metabolic Stability: One of the most common and effective uses of fluorination is to block metabolic "soft spots."[12][13] Many drug candidates fail due to rapid oxidative metabolism by cytochrome P450 (CYP) enzymes, which often occurs at activated C-H bonds. Replacing a metabolically labile hydrogen with a fluorine atom can effectively halt this process.[12] The exceptional strength of the C-F bond makes it highly resistant to enzymatic cleavage.[3] On a 1,3'-biazetidine scaffold, strategic fluorination can protect positions susceptible to hydroxylation, thereby increasing the drug's half-life and bioavailability.[2][14]

Binding Affinity: While fluorine is a poor hydrogen bond acceptor, it can participate in a variety of other favorable interactions within a protein binding pocket, including dipole-dipole, dipole-quadrupole, and multipolar interactions.[3] By altering the electronic landscape of the biazetidine scaffold, fluorine can enhance electrostatic complementarity with the target protein, leading to improved binding affinity.

Synthetic Strategies and Methodologies

The successful application of fluorinated 1,3'-biazetidines relies on robust and flexible synthetic methods. Access to the core scaffold and the ability to introduce fluorine at specific positions are paramount.

Synthesis of the Core 1,3'-Biazetidine Scaffold

While direct syntheses of 1,3'-biazetidines are not widely reported, a logical approach involves the coupling of two appropriately functionalized azetidine precursors. A common strategy for forming 1,3-disubstituted azetidines involves the alkylation of a primary amine with a 1,3-dielectrophile, such as the bis-triflate of a 1,3-propanediol.[15] This principle can be adapted where one azetidine ring acts as the nucleophile and the other provides the electrophilic center.

G A Azetidine Precursor 1 (e.g., Azetidin-3-one) C Reductive Amination A->C B Azetidine Precursor 2 (e.g., N-Boc-azetidine) B->C D 1,3'-Biazetidine Scaffold C->D Formation of C-N bond

Caption: General synthetic workflow for the 1,3'-biazetidine core.

Protocol: Synthesis of a Fluorinated 1,3'-Biazetidine Derivative

This protocol describes a representative synthesis of a 1-(tert-butoxycarbonyl)-3-(3-fluoroazetidin-1-yl)azetidine, a key intermediate for further elaboration.

Step 1: Synthesis of 1-Boc-azetidin-3-one

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone, which is used without further purification.

Step 2: Synthesis of 3-fluoroazetidine hydrochloride

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 equiv) in DCM (0.2 M) at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 1-Boc-3-fluoroazetidine.

  • Dissolve the purified product in a 4 M solution of HCl in 1,4-dioxane and stir at room temperature for 1 hour.

  • Concentrate under reduced pressure to yield 3-fluoroazetidine hydrochloride as a solid.

Step 3: Reductive Amination to form the 1,3'-Biazetidine

  • To a solution of 1-Boc-azetidin-3-one (1.0 equiv) and 3-fluoroazetidine hydrochloride (1.1 equiv) in dichloroethane (DCE, 0.2 M), add triethylamine (1.2 equiv).

  • Stir for 10 minutes, then add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

  • Stir the reaction at room temperature for 16 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with DCM (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the target fluorinated 1,3'-biazetidine.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the 1,3'-biazetidine scaffold offers a sophisticated and powerful approach to modern drug design. By leveraging fluorine's ability to modulate pKa, block metabolic sites, and enforce bioactive conformations, medicinal chemists can overcome common developmental hurdles and create drug candidates with superior pharmacokinetic and pharmacodynamic profiles. The insights provided in this guide demonstrate that fluorine is not merely a substituent but a strategic design element. As synthetic methodologies for late-stage fluorination continue to advance and our understanding of fluorine's subtle stereoelectronic effects deepens, the rational design of fluorinated 1,3'-biazetidines will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

  • A straightforward synthesis of 1,3-disubstituted azetidines. (n.d.). PubMed. [Link]

  • Synthesis of diazetidines | Request PDF. (n.d.). ResearchGate. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. (n.d.). ResearchGate. [Link]

  • (PDF) Preparation, Characterization and Biological Activity of New Derivatives 1,3-Diazines. (2021). ResearchGate. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2016). MDPI. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2019). Europe PMC. [Link]

  • Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. (2014). PubMed. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2024). ChemRxiv. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. (2024). ResearchGate. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. (2019). ResearchGate. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Chemistry – A European Journal. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2024). National Institutes of Health. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. (2019). Royal Society of Chemistry. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). The University of Münster. [Link]

  • Some examples of bioactive molecules containing 1,3-thiazine cores or the sulfonamide moiety. (2022). ResearchGate. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis and pharmacological properties of some dipyrido[6][15]diazepinones. (1991). PubMed. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). The Nairoukh Research Group. [Link]

  • Pharmacological properties of some derivatives of 1,3-benzoxazine. (1968). PubMed. [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2024). MDPI. [Link]

Sources

A Senior Application Scientist's Technical Guide to the Spectroscopic Analysis of 3-Fluoro-1,3'-biazetidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 3-Fluoro-1,3'-biazetidine hydrochloride, a fluorinated diamine, presents a unique analytical challenge due to the presence of two strained azetidine rings, a stereocenter at the fluorine-bearing carbon, and the complexities introduced by protonation. This guide provides a comprehensive framework for the acquisition and interpretation of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—essential for the unambiguous identification and quality control of this compound. While specific raw data for this exact molecule is not publicly available, this document will serve as an in-depth pro-forma analysis, detailing expected spectral characteristics based on foundational principles and data from analogous structures.

Molecular Structure and Its Spectroscopic Implications

This compound (CAS: 1426290-05-2) possesses a compact and rigid structure that heavily influences its spectroscopic signature. The presence of a fluorine atom is particularly significant, as it allows for the use of ¹⁹F NMR and introduces complex splitting patterns in both ¹H and ¹³C NMR spectra due to heteronuclear coupling. The hydrochloride form implies that one or both of the nitrogen atoms will be protonated, affecting the chemical shifts of adjacent protons and the vibrational frequencies in the IR spectrum.

PropertyValueSource
CAS Number1426290-05-2[1]
Molecular FormulaC₆H₁₂ClFN₂[2]
Molecular Weight166.62 g/mol [3][4]
IUPAC Name3-fluoro-1,3'-biazetidine;hydrochloride[5][6]

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of 3-Fluoro-1,3'-biazetidine HCl in solution. A multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy: The Proton Environment

Expected ¹H NMR Spectrum (400 MHz, D₂O): The spectrum is anticipated to be complex due to the diastereotopic nature of the methylene protons on both azetidine rings and the coupling to ¹⁹F.

  • Azetidine Ring Protons (Fluorinated Ring):

    • CHF (methine proton): This proton will appear as a complex multiplet significantly downfield due to the deshielding effects of both the fluorine and nitrogen atoms. It will exhibit a large geminal coupling to fluorine (²JHF) and vicinal couplings to the adjacent methylene protons.

    • CH₂ groups: The four protons on the fluorinated azetidine ring are expected to be non-equivalent. They will likely appear as two sets of complex multiplets, further split by geminal H-H coupling, vicinal H-H coupling, and vicinal H-F coupling (³JHF).

  • Azetidine Ring Protons (Unsubstituted Ring):

    • The protons on the second azetidine ring will also display complex splitting patterns due to restricted rotation and their diastereotopic nature, though they will lack the coupling to fluorine.

  • N-H Protons: In a protic solvent like D₂O, these protons will exchange with the solvent and will likely not be observed. In an aprotic solvent like DMSO-d₆, they would appear as broad signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expected ¹³C NMR Spectrum (100 MHz, D₂O): The proton-decoupled ¹³C NMR spectrum will provide a clear map of the carbon framework, with the carbon signals being split by the fluorine atom.

Carbon AtomExpected Chemical Shift (δ, ppm)Expected Coupling (JCF, Hz)Rationale
C-F 80 - 90Large ¹JCF (180 - 250 Hz)Direct attachment to the highly electronegative fluorine atom causes a significant downfield shift and a very large one-bond coupling constant.
CH₂ (Fluorinated Ring) 50 - 60²JCF (15 - 25 Hz)These carbons are adjacent to the C-F bond and will show a smaller two-bond coupling to fluorine.
C (bridgehead, unsubstituted ring) 60 - 70³JCF (5 - 10 Hz)The carbon attached to the nitrogen of the fluorinated ring will experience a three-bond coupling to fluorine.
CH₂ (Unsubstituted Ring) 45 - 55Small or no JCFThese carbons are more distant from the fluorine atom and may show very small or no resolvable coupling.
¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[7] Given its 100% natural abundance and high gyromagnetic ratio, a ¹⁹F NMR spectrum can be acquired rapidly.[8]

Expected ¹⁹F NMR Spectrum (376 MHz, D₂O):

  • A single resonance is expected for the fluorine atom.

  • The signal will be a complex multiplet due to couplings to the geminal proton (²JHF) and the vicinal protons (³JHF) on the azetidine ring.

  • The chemical shift will be informative of the electronic environment. Typical chemical shifts for fluorine attached to an sp³ carbon are in the range of -150 to -220 ppm relative to CFCl₃.[9][10]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~10 mg of 3-Fluoro-1,3'-biazetidine HCl in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • ¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024) will be necessary due to the lower sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR: Acquire a one-dimensional ¹⁹F spectrum. This is typically a fast experiment requiring fewer scans than ¹H NMR.

  • 2D NMR (COSY, HSQC, HMBC): To unambiguously assign all signals, a suite of 2D NMR experiments is required.

    • COSY (Correlation Spectroscopy): To establish H-H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-C correlations, which is crucial for connecting the two azetidine rings.

Part II: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Expected Fragmentation Pattern

For analysis, the free base (3-Fluoro-1,3'-biazetidine, MW: 130.16) is the species that will be detected.[3] Electrospray ionization (ESI) in positive ion mode is the preferred method.

  • Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 131.1.

  • Key Fragments: The strained azetidine rings are prone to fragmentation. Expected fragmentation pathways include:

    • Loss of one azetidine ring.

    • Cleavage adjacent to the nitrogen atoms.

    • Elimination of small neutral molecules like ethylene (C₂H₄).

  • The presence of fluorine can be confirmed by accurate mass measurement, which will show the characteristic mass defect of fluorine.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the [M+H]⁺ ion (m/z 131.1). This will induce fragmentation and provide a characteristic fingerprint for the molecule.

Part III: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[11]

Expected IR Absorption Bands

As a hydrochloride salt of a secondary amine, the IR spectrum will have several characteristic features.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3200 - 2700N-H⁺ StretchVery broad, strong bandCharacteristic of amine hydrochlorides, resulting from the stretching of the protonated nitrogen-hydrogen bond.
2950 - 2850C-H StretchMedium to sharp peaksAliphatic C-H stretching from the CH₂ and CH groups. These may be superimposed on the broad N-H⁺ stretch.
1620 - 1560N-H⁺ BendMediumAsymmetric and symmetric bending of the N-H⁺ group.
1200 - 1000C-F StretchStrong, sharp bandThe C-F bond vibration is typically one of the strongest absorptions in the spectrum of a fluorinated compound.[12]
1150 - 1050C-N StretchMediumStretching vibrations of the carbon-nitrogen bonds in the azetidine rings.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: As the sample is a solid, it can be prepared as a KBr (potassium bromide) pellet.

    • Grind a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Part IV: Integrated Analytical Workflow

The synergy of these three spectroscopic techniques provides a self-validating system for the characterization of 3-Fluoro-1,3'-biazetidine HCl. The logical flow of analysis ensures both structural confirmation and purity assessment.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation Sample Sample MS_Analysis Mass Spectrometry (ESI-TOF) Sample->MS_Analysis Confirms MW IR_Analysis Infrared Spectroscopy (FT-IR) Sample->IR_Analysis Identifies Functional Groups NMR_1D 1D NMR (1H, 13C, 19F) MS_Analysis->NMR_1D Guides NMR interpretation IR_Analysis->NMR_1D Corroborates functional groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides initial map Final_Structure Unambiguous Structure NMR_2D->Final_Structure Confirms connectivity

Caption: Integrated workflow for the spectroscopic characterization of 3-Fluoro-1,3'-biazetidine HCl.

References

  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons, 1985.
  • Alachem Co., Ltd. "1,3'-Biazetidine, 3-fluoro-". Alachem, Accessed January 18, 2026. [Link]

  • Cabanal-Duvillard, I., et al. "Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm−1". Canadian Journal of Chemistry, 36(8), 1147-1158, 1958.
  • Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts". Spectroscopy Online, September 1, 2019. [Link]

  • ChemSigma. "this compound". ChemSigma, Accessed January 18, 2026. [Link]

  • Gerig, J. T. "Fluorine NMR". University of California, Santa Barbara, Accessed January 18, 2026. [Link]

  • NIST. "Fluoroform". NIST Chemistry WebBook, Accessed January 18, 2026. [Link]

  • Royal Society of Chemistry. "Infrared spectroscopy". Royal Society of Chemistry, Accessed January 18, 2026. [Link]

  • Spectroscopy Online. "Halogenated Organic Compounds". Spectroscopy Online, September 1, 2023. [Link]

  • University of California, Santa Barbara. "19F Chemical Shifts and Coupling Constants". UCSB NMR Facility, Accessed January 18, 2026. [Link]

  • Oxford Instruments. "NMR | Fluorine Spectroscopy". Oxford Instruments, Accessed January 18, 2026. [Link]

  • PubChem. "1,3'-Biazetidine dihydrochloride". PubChem, Accessed January 18, 2026. [Link]

  • Mohler, F. L., et al. "Mass spectra of fluorocarbons". Journal of Research of the National Bureau of Standards, 44(3), 291-297, 1950.
  • NIST. "3'-Fluoroacetanilide". NIST Chemistry WebBook, Accessed January 18, 2026. [Link]

  • Heller, S. R., & Milne, G. W. A. EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office, 1978.
  • NIST. "Benzene, 1-(chloromethyl)-3-fluoro-". NIST Chemistry WebBook, Accessed January 18, 2026. [Link]

  • PubChem. "3-Fluoroazetidine". PubChem, Accessed January 18, 2026. [Link]

  • ResearchGate. "Synthesis, Characterization and Preliminary Evaluation of New 1,3-Diazetidine-2-one derivatives from Benzimidazole as Antibacterial Agents". ResearchGate, November 2025. [Link]

  • Ciardi, C., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation". Journal of the American Chemical Society, 140(33), 10567-10579, 2018.
  • Google Patents. "CN105384673B - The synthetic method of 3 fluoro azetidine derivatives".
  • MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions". MDPI, Accessed January 18, 2026. [Link]

  • ResearchGate. "19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)...". ResearchGate, Accessed January 18, 2026. [Link]

  • ETH Zurich. "NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn". ETH Zurich, Accessed January 18, 2026. [Link]

  • Preprints.org. "The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark". Preprints.org, January 30, 2025. [Link]

Sources

Unlocking the Therapeutic Potential of 3-Fluoro-1,3'-biazetidine Derivatives: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-fluoro-1,3'-biazetidine scaffold represents a novel chemical entity with significant potential in drug discovery. Its unique three-dimensional structure, conferred by the spirocyclic biazetidine core, combined with the strategic incorporation of a fluorine atom, suggests the possibility of high-affinity and selective interactions with a range of biological targets. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the biological targets of this promising class of compounds. We will delve into a logical, multi-pronged approach, commencing with in silico predictive methodologies to generate initial hypotheses, followed by robust experimental workflows for target identification and validation. This guide is designed to be a practical resource, offering not only step-by-step protocols but also the scientific rationale behind each experimental choice, thereby empowering researchers to unlock the full therapeutic potential of 3-fluoro-1,3'-biazetidine derivatives.

Introduction: The Rationale for Investigating 3-Fluoro-1,3'-biazetidine Derivatives

Azetidine-containing compounds have emerged as privileged scaffolds in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The conformational rigidity of the four-membered ring can enhance binding affinity to target proteins and improve metabolic stability.[1] The introduction of a fluorine atom can further modulate a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity.[2][3] Fluorine's high electronegativity can influence local electronic environments, potentially leading to stronger interactions with biological targets through hydrogen bonds and dipolar interactions.[4][5]

The 1,3'-biazetidine core, a spirocyclic system, presents a unique three-dimensional arrangement of atoms that can explore chemical space inaccessible to more traditional, planar scaffolds. This distinct geometry may enable selective interactions with previously undrugged or challenging biological targets. The strategic placement of a fluorine atom at the 3-position of one of the azetidine rings is hypothesized to further refine the binding properties and metabolic profile of these derivatives.

Given the novelty of this scaffold, a systematic and multi-faceted approach is essential for elucidating its biological mechanism of action. This guide will outline a comprehensive strategy for identifying the direct molecular targets of 3-fluoro-1,3'-biazetidine derivatives, a critical step in their development as potential therapeutic agents.

In Silico Target Prediction: Generating Initial Hypotheses

Before embarking on resource-intensive experimental studies, computational methods can be employed to predict potential biological targets, a process often referred to as "target fishing" or "reverse screening".[6][7] These in silico approaches leverage the vast amount of publicly available bioactivity data to identify proteins that are likely to interact with a query molecule based on its chemical structure.

Ligand-Based Target Prediction

Ligand-based methods are founded on the principle that structurally similar molecules are likely to have similar biological activities.[6] By comparing the 3-fluoro-1,3'-biazetidine scaffold to databases of known bioactive compounds, we can generate a preliminary list of potential targets.

A powerful tool for this purpose is SwissTargetPrediction , a web-based server that predicts the most probable protein targets of a small molecule.[8] The prediction is based on a combination of 2D and 3D similarity measures to a library of known active compounds.

Workflow for Ligand-Based Target Prediction:

G cluster_0 Ligand-Based Target Prediction A Input: 2D or 3D structure of 3-Fluoro-1,3'-biazetidine derivative B Select Target Prediction Server (e.g., SwissTargetPrediction) A->B C Submit Structure for Analysis B->C D Algorithm Compares Query to Database of Known Ligands C->D E Output: Ranked List of Potential Protein Targets D->E F Prioritize Targets Based on Probability Scores and Biological Plausibility E->F

Caption: Workflow for in silico ligand-based target prediction.

Structure-Based Target Prediction (Reverse Docking)

When the three-dimensional structures of potential protein targets are available, reverse docking can be employed.[9][10] In this approach, the 3-fluoro-1,3'-biazetidine derivative is computationally docked into the binding sites of a large number of proteins. The docking scores are then used to rank the proteins, with higher scores indicating a greater likelihood of binding.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target.[11][12] A pharmacophore model can be generated from a set of known active ligands (ligand-based) or from the structure of a protein's binding site (structure-based).[13][14] This model can then be used to screen for other molecules, such as our 3-fluoro-1,3'-biazetidine derivatives, that fit the pharmacophore and are therefore likely to bind to the same target.

Experimental Target Identification: From Hypothesis to Confirmation

While in silico methods provide valuable starting points, experimental validation is crucial to definitively identify the biological targets of 3-fluoro-1,3'-biazetidine derivatives. A combination of unbiased and biased approaches is recommended.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful unbiased method for identifying proteins that physically interact with a small molecule.[15][16] This technique involves immobilizing a derivative of the 3-fluoro-1,3'-biazetidine compound onto a solid support (e.g., beads) to create an "affinity matrix". This matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the immobilized compound are "captured" and subsequently identified by mass spectrometry.[17][18]

Experimental Protocol for AC-MS:

  • Synthesis of an Affinity Probe: Synthesize a derivative of the 3-fluoro-1,3'-biazetidine compound that incorporates a linker and a reactive group (e.g., an alkyne or an azide for click chemistry) for immobilization. It is critical that the modification does not significantly alter the biological activity of the parent compound.

  • Immobilization of the Affinity Probe: Covalently attach the affinity probe to a solid support (e.g., NHS-activated sepharose beads or azide/alkyne-functionalized beads).

  • Preparation of Cell Lysate: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pull-Down: Incubate the affinity matrix with the cell lysate to allow for the binding of target proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the affinity matrix.

  • Protein Identification by Mass Spectrometry: Identify the eluted proteins using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the pull-down with the active compound compared to a negative control (e.g., beads without the compound or with an inactive analog).

G cluster_0 Affinity Chromatography-Mass Spectrometry Workflow A Synthesize Affinity Probe of 3-Fluoro-1,3'-biazetidine Derivative B Immobilize Probe onto Solid Support (Beads) A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins by LC-MS/MS E->F G Candidate Target Proteins F->G

Caption: Workflow for target identification using AC-MS.

Target Validation and Characterization: Confirming the Interaction

Once candidate targets have been identified, it is essential to validate the interaction and characterize its biophysical and functional consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular context.[19][20] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[21][22] By heating cells or cell lysates treated with the 3-fluoro-1,3'-biazetidine derivative to various temperatures, we can assess the stabilization of a candidate target protein by quantifying its remaining soluble fraction, typically by Western blotting or mass spectrometry.

Experimental Protocol for CETSA:

  • Cell Treatment: Treat intact cells or cell lysates with the 3-fluoro-1,3'-biazetidine derivative or a vehicle control.

  • Heat Challenge: Aliquot the treated samples and heat them to a range of temperatures.

  • Cell Lysis and Separation of Soluble Fraction: Lyse the cells (if not already lysed) and separate the soluble proteins from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble candidate target protein at each temperature using a specific antibody (e.g., by Western blot) or by mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Biophysical Binding Assays

To quantify the binding affinity and kinetics of the interaction between the 3-fluoro-1,3'-biazetidine derivative and a purified candidate target protein, several biophysical techniques can be employed.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the small molecule) to a ligand (the protein) immobilized on a sensor chip in real-time.[23][24] It provides quantitative information on the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[25][26]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[27][28]

Table 1: Comparison of Biophysical Binding Assays

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index upon bindingMeasures heat changes upon binding
Information Provided KD, kon, koffKD, n, ΔH, ΔS
Labeling Requirement Label-freeLabel-free
Throughput HigherLower
Sample Consumption LowerHigher
Functional Assays

Ultimately, it is crucial to demonstrate that the binding of the 3-fluoro-1,3'-biazetidine derivative to its target modulates the protein's function. The nature of the functional assay will depend on the identified target.

  • Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 value.

  • Cell-Based Functional Assays: These assays measure the downstream cellular consequences of target engagement. For example, if the target is a component of a signaling pathway, the activity of that pathway can be monitored.

Case Studies: Hypothetical Target Classes for 3-Fluoro-1,3'-biazetidine Derivatives

Based on the known biological activities of other azetidine-containing molecules, we can propose some hypothetical target classes for 3-fluoro-1,3'-biazetidine derivatives.

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation.[1][29] Its aberrant activation is implicated in various cancers.[30] The STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3.[31] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes.[32]

G cluster_0 STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Activation

Sources

The Strategic Incorporation of Fluorinated Azetidines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Confluence of Strain and Electronegativity in Medicinal Chemistry

In the landscape of contemporary drug design, the quest for molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists continually seek structural motifs that can confer enhanced properties such as metabolic stability, target affinity, and bioavailability. Among the vast arsenal of building blocks, four-membered nitrogen-containing heterocycles, specifically azetidines, have emerged as powerful tools.[1] Their inherent ring strain, approximately 25.4 kcal/mol, and sp³-rich, three-dimensional character offer a unique combination of rigidity and metabolic robustness, making them attractive scaffolds for bioactive molecules.[1][2]

Parallel to the rise of strained heterocycles, the strategic use of fluorine in medicinal chemistry has become a cornerstone of modern drug development. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties. It can lower the pKa of nearby amines, increase metabolic stability by blocking sites of oxidative metabolism, and modulate lipophilicity and conformational preferences, all of which can lead to improved drug-like characteristics.[3][4]

This technical guide provides an in-depth exploration of fluorinated azetidine building blocks, a class of compounds that synergistically combines the benefits of a strained azetidine core with the powerful influence of fluorine. We will delve into the synthetic strategies for their preparation, analyze the impact of fluorination on their properties, and showcase their application in the development of next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable scaffolds in their own discovery programs.

The Impact of Fluorination on the Physicochemical Properties of Azetidines

The decision to incorporate a fluorine atom into an azetidine ring is a strategic choice aimed at fine-tuning the molecule's properties for a specific biological target and physiological environment. The primary effects of fluorination—inductive effects and conformational control—are particularly pronounced in this strained ring system.

Modulation of Basicity (pKa) and Lipophilicity (LogP)

One of the most predictable and impactful consequences of fluorination is the reduction of the basicity of the azetidine nitrogen. The strong electron-withdrawing nature of the fluorine atom pulls electron density away from the nitrogen, making its lone pair less available for protonation. This decrease in pKa can be critical for avoiding off-target effects, particularly for drugs targeting the central nervous system, and can improve oral bioavailability by modulating the charge state of the molecule in the gastrointestinal tract.[5]

The effect on lipophilicity, measured as LogP, is more nuanced. While fluorine is highly electronegative, a single fluorine substitution can either increase or decrease lipophilicity depending on its position and the overall molecular context.[6]

Table 1: Comparative Physicochemical Properties of Azetidine and Fluorinated Derivatives

CompoundStructurepKaLogPRationale for Property Change
AzetidineAzetidine11.29-0.39Baseline saturated heterocycle.
3-Fluoroazetidine3-Fluoroazetidine~8.5-9.0-0.1 to 0.1The inductive effect of the fluorine atom significantly lowers the pKa of the nitrogen. The change in LogP is modest.[6]
3,3-Difluoroazetidine3,3-Difluoroazetidine~6.5-7.00.2 to 0.4The presence of two fluorine atoms further reduces the basicity. The increased fluorine content generally leads to a slight increase in lipophilicity.[6]

Note: pKa and LogP values are approximate and can vary based on the specific experimental or computational method used. The data presented is a synthesis of information from multiple sources for comparative purposes.

Conformational Control: The Role of Ring Puckering

The azetidine ring is not planar and exists in a puckered conformation. The introduction of a fluorine atom at the 3-position can influence the degree and preference of this puckering. This conformational constraint can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation for optimal binding to a biological target. The four-membered ring of azetidine can adopt a puckered structure, and the substitution pattern plays a significant role in determining the preferred conformation.[7] While less puckered than the five-membered pyrrolidine ring of proline, this conformational nuance is critical.[7] The introduction of a highly electronegative fluorine atom can create a charge-dipole interaction with a protonated nitrogen, further influencing the ring's pucker.

Synthetic Strategies for Fluorinated Azetidine Building Blocks

The synthesis of fluorinated azetidines requires careful planning and execution. The primary strategies involve either the construction of the azetidine ring with the fluorine atom already in place or the fluorination of a pre-formed azetidine scaffold.

Nucleophilic Fluorination of Hydroxyazetidines

A common and effective method for the synthesis of 3-fluoroazetidines is the nucleophilic fluorination of a corresponding 3-hydroxyazetidine precursor. This is typically achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, Deoxo-Fluor®.

The underlying principle of this reaction is the conversion of the hydroxyl group into a good leaving group by the fluorinating agent, followed by an SN2 displacement with a fluoride ion. The choice of a protected nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions and to modulate the reactivity of the substrate.

DAST_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Formation N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Intermediate Alkoxysulfurane Intermediate N-Boc-3-hydroxyazetidine->Intermediate Reaction with DAST DAST DAST (Et2NSF3) N-Boc-3-fluoroazetidine N-Boc-3-fluoroazetidine Intermediate->N-Boc-3-fluoroazetidine SN2 attack by F-

Caption: General mechanism of DAST-mediated deoxofluorination.

Experimental Protocol 1: Synthesis of N-Boc-3-fluoroazetidine using DAST

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise to the stirred solution. Caution: DAST is moisture-sensitive and can release toxic HF gas upon contact with water. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-fluoroazetidine.

Electrophilic Fluorination

For the synthesis of fluorinated azetidines where a nucleophilic approach is not feasible, electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF₄) can be employed. This method is particularly useful for the fluorination of electron-rich azetidine derivatives. The reaction proceeds via the attack of an enolate or a similar electron-rich species on the electrophilic fluorine atom of the Selectfluor reagent.

Selectfluor_Workflow Start Start with Azetidine Precursor (e.g., N-Boc-azetidin-3-one) Base Generate Enolate (using a strong, non-nucleophilic base like LiHMDS) Start->Base Fluorination Electrophilic Fluorination (add Selectfluor® at low temperature) Base->Fluorination Quench Reaction Quench (e.g., with saturated NH4Cl solution) Fluorination->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Fluorinated Azetidine Purification->Product

Caption: Experimental workflow for electrophilic fluorination.

Synthesis of gem-Difluoroazetidines

The introduction of a gem-difluoro moiety (CF₂) is a valuable strategy in medicinal chemistry, as this group can act as a bioisostere for a carbonyl or ether oxygen atom. The synthesis of 3,3-difluoroazetidines can be achieved from 3-oxoazetidine precursors using deoxofluorinating agents like DAST or Deoxo-Fluor®.

Experimental Protocol 2: Synthesis of N-Boc-3,3-difluoroazetidine

  • Setup: In a suitable pressure-resistant flask, dissolve N-Boc-3-oxoazetidine (1.0 eq.) in anhydrous DCM.

  • Reagent Addition: At 0 °C, carefully add Deoxo-Fluor® (2.5 eq.).

  • Reaction: Seal the flask and allow the mixture to warm to room temperature, then heat to 40-50 °C for 12-24 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • Quenching and Workup: After cooling to room temperature, slowly pour the reaction mixture into a saturated NaHCO₃ solution. Extract with DCM, and process the combined organic layers as described in Protocol 1.

  • Purification: Purify the crude product via column chromatography to yield the desired N-Boc-3,3-difluoroazetidine.

Application in Drug Discovery: The Case of Baricitinib

A prominent example of a drug that successfully incorporates an azetidine moiety is Baricitinib, an inhibitor of Janus kinases (JAKs) used in the treatment of rheumatoid arthritis and other autoimmune diseases.[7] While the azetidine in Baricitinib is not fluorinated, its presence is crucial for the drug's pharmacokinetic profile, enhancing its properties. The principles of incorporating fluorinated azetidines build upon the demonstrated success of such scaffolds.

Baricitinib functions by inhibiting the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors that are involved in inflammation and immune responses.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Baricitinib Baricitinib Baricitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition by Baricitinib.

By inhibiting JAK1 and JAK2, Baricitinib prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory mediators.[7] The incorporation of a fluorinated azetidine in a future generation of JAK inhibitors could potentially offer advantages in terms of metabolic stability or fine-tuning of the pKa to optimize cell permeability and target engagement.

Conclusion and Future Outlook

Fluorinated azetidine building blocks represent a powerful convergence of two highly successful strategies in modern medicinal chemistry. The unique conformational constraints and metabolic stability of the azetidine ring, coupled with the profound electronic and physicochemical effects of fluorine, provide a versatile toolkit for drug discovery professionals. The synthetic routes outlined in this guide, while requiring careful execution, are robust and scalable, making these valuable building blocks accessible for a wide range of applications. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the rational design and incorporation of fluorinated azetidines will undoubtedly play an increasingly important role in the development of safer and more effective medicines.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work.
  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction.
  • Synthesis of 3,3-Difluoroazetidines. Sci-Hub.
  • Schematic illustration of JAK/STAT signaling and its inhibition with baricitinib.
  • Conformational preferences of proline analogues with different ring size. PubMed.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC.
  • Azetidines in medicinal chemistry: emerging applic
  • A Comparative Guide: (S)-Methyl azetidine-2-carboxylate versus Proline in Peptide Structure. Benchchem.
  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC.
  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
  • Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids.
  • The synthetic method of 3 fluoro azetidine derivatives.
  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.
  • TCI Practical Example: Fluorination of an Alcohol Using DAST. Tokyo Chemical Industry Co., Ltd..
  • Selectfluor. Organic Chemistry Portal.
  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
  • (a) JAK-STAT signaling pathway: Cytokine binding to its receptor...
  • Schematic representation of the JAK/STAT signaling pathway and...
  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journals.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. NIH.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH.
  • Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Publishing.
  • Janus kinase inhibitor. Wikipedia.
  • Adverse Effects of Acute Baricitinib Exposure on the JAK/STAT Signaling Pathway and Neural Behavior in Adult Japanese Medaka.
  • Methods for deoxyfluorination of alcohols.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • (3,3-difluoroallyl)trimethylsilane. Organic Syntheses.
  • Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • Difluorinative-hydroxylation and C-3 functionalization (halogenation/SCN/NO) of imidazopyridine using Selectfluor as fluorine source or oxidant respectively.
  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-C
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry.
  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometall
  • Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. MDPI.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.

Sources

Whitepaper: A Strategic Guide to Navigating the Biazetidine Chemical Space for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as metabolic stability and improved solubility.[1] Its unique structural features, including high ring strain and sp³-rich character, make it an attractive motif for designing novel bioactive molecules.[2] This guide delves into the largely untapped chemical space of biazetidine analogues —molecules featuring two interconnected azetidine rings. We present a comprehensive exploration of their synthetic accessibility, physicochemical landscape, and therapeutic potential. By integrating state-of-the-art synthetic protocols with advanced computational strategies, this document serves as a technical manual for researchers, scientists, and drug development professionals aiming to pioneer the next generation of therapeutics derived from this unique chemical class.

The Biazetidine Scaffold: A Primer on a Strained Dimer

The allure of the azetidine ring lies in its inherent paradox: it is strained, yet more stable and easier to handle than its three-membered aziridine counterpart.[3] The ring strain of azetidine (approx. 25.4 kcal/mol) is intermediate between that of aziridine (27.7 kcal/mol) and the far more flexible pyrrolidine (5.4 kcal/mol), providing a unique blend of reactivity and stability.[3][4] Furthermore, its pKa (11.29) is remarkably similar to that of a typical secondary amine like pyrrolidine (11.31), allowing it to participate in standard chemical transformations.[4]

When two such rings are linked to form a biazetidine, the resulting scaffold presents novel three-dimensional conformations and electronic properties. This dimerization opens up new vectors for substitution, allowing for a more granular exploration of chemical space compared to monosubstituted azetidines. Understanding the synthesis and properties of these analogues is the first step toward unlocking their therapeutic potential, which builds upon the diverse activities already observed in azetidine derivatives, including antibacterial, anticancer, and anti-inflammatory effects.[1][5][6]

Synthetic Strategies: Constructing the Biazetidine Core

The effective exploration of any chemical space is fundamentally dependent on the accessibility of the core scaffold. The synthesis of biazetidine analogues can be approached through several strategic routes, each with distinct advantages concerning yield, scalability, and stereochemical control.

Key Synthetic Approach: Aza-Michael Addition

A highly efficient and straightforward method for constructing a 1,3'-biazetidine system is the aza-Michael addition.[7] This reaction involves the conjugate addition of an azetidine nucleophile to an activated alkene, specifically an azetidine-derived Michael acceptor.

Causality of Experimental Choice: The selection of the aza-Michael addition is driven by its high atom economy and operational simplicity. The reaction proceeds under relatively mild conditions, often catalyzed by a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and readily available starting materials can be employed. This makes the route amenable to library synthesis for initial screening campaigns.

Experimental Protocol: Synthesis of a 1,3'-Biazetidine Derivative

This protocol describes the synthesis of a Boc-protected 1,3'-biazetidine ester via an aza-Michael addition, based on established methodologies.[7]

Materials:

  • Methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq)

  • Azetidine (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl (N-Boc-azetidin-3-ylidene)acetate and anhydrous acetonitrile.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add azetidine to the reaction mixture, followed by the dropwise addition of DBU.

  • Heat the reaction mixture to 65 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure 1,3'-biazetidine product.

  • Self-Validation: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹⁵N-NMR spectrum is particularly informative, showing characteristic resonances for the nitrogen atoms of both the Boc-protected and unprotected azetidine rings.[7]

Visualization of Synthetic Workflow

The diagram below illustrates a generalized workflow for synthesizing and diversifying biazetidine analogues, starting from a key intermediate.

G cluster_0 Core Synthesis cluster_1 Diversification A N-Boc-azetidin-3-one B Methyl (N-Boc-azetidin- 3-ylidene)acetate A->B Horner-Wadsworth-Emmons C 1,3'-Biazetidine Core B->C Aza-Michael Addition (with Azetidine) D Deprotection (e.g., TFA) C->D F Ester Hydrolysis C->F E N-Functionalization (Amide Coupling, Alkylation) D->E H Diverse Biazetidine Analogues Library E->H G Amide Formation F->G G->H

Caption: Synthetic workflow for biazetidine analogue generation.

Exploring the Biazetidine Chemical Space: A Computational Approach

The theoretical number of biazetidine analogues is vast. A purely synthetic exploration is impractical and inefficient.[8] Therefore, computational chemistry is an indispensable tool for navigating this expansive chemical space, prioritizing molecules with the highest probability of desired biological activity and drug-like properties.[9]

The Computational Screening Cascade

A tiered, or cascaded, computational workflow is the most logical and resource-efficient strategy. This approach starts with a large virtual library and systematically filters it down to a small, manageable number of high-priority candidates for synthesis and biological evaluation.

Causality of Workflow Design: This funneling approach is designed to maximize efficiency. Computationally inexpensive calculations (like property filtering) are used to eliminate large numbers of unsuitable molecules early on. More computationally intensive and accurate methods (like molecular docking and free energy calculations) are reserved for a smaller, more promising subset of compounds.

Visualization of the Computational Screening Cascade

G A Virtual Library Generation (~10^5 - 10^6 compounds) Biazetidine core + diverse R-groups B Property Filtering (ADMET/PK) (Lipinski's Rule of 5, Veber's Rules, PAINS removal) ~70-80% reduction A->B C Pharmacophore-Based Screening (3D spatial arrangement of key features) ~90% reduction of remainder B->C D Molecular Docking (High-Throughput) (Binding pose and score prediction against target) ~95% reduction of remainder C->D E Hit Selection & Prioritization (Visual inspection, scoring consensus, clustering) ~20-50 final candidates D->E

Caption: A computational funnel for exploring biazetidine chemical space.

Protocol: High-Throughput Virtual Screening (HTVS) via Molecular Docking

This protocol outlines the steps for docking a virtual library of biazetidine analogues against a protein target.

Software/Tools:

  • Molecular modeling software (e.g., Schrödinger Suite, MOE)

  • Ligand preparation tool (e.g., LigPrep)

  • Protein preparation wizard (e.g., Protein Preparation Wizard)

  • Docking program (e.g., Glide, AutoDock Vina)

  • High-performance computing (HPC) cluster

Procedure:

  • Target Preparation: a. Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). b. Use a protein preparation tool to: assign bond orders, add hydrogens, remove crystallographic waters, fill in missing side chains and loops, and optimize the hydrogen-bonding network. c. Define the binding site by generating a receptor grid centered on the co-crystallized ligand or a predicted active site.

  • Ligand Library Preparation: a. Generate 3D coordinates for the virtual biazetidine library. b. Use a ligand preparation tool to generate realistic ionization states, tautomers, and stereoisomers for each compound at a defined physiological pH (e.g., 7.4 ± 0.5). c. Perform energy minimization for all generated ligand structures.

  • Docking Execution: a. Submit the prepared ligand library and receptor grid to the docking program. b. Run the docking simulation. For HTVS, a less computationally intensive scoring function and sampling method are typically used.

  • Post-Docking Analysis & Hit Selection: a. Filter the results based on the docking score to identify the top-scoring compounds (e.g., top 5-10%). b. Self-Validation: Visually inspect the binding poses of the top-scoring hits. A credible hit should exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with key residues in the active site. Discard compounds with high internal strain energy or poor geometries. c. Cluster the validated hits by chemical similarity to ensure a diverse selection of scaffolds for synthesis.

Structure-Activity Relationships (SAR) and Biological Potential

While the specific biological landscape of biazetidines is still emerging, we can extrapolate from the rich pharmacology of their parent azetidine scaffold to guide exploration. Azetidine derivatives have been investigated as GABA uptake inhibitors[10], VMAT2 inhibitors[11], and agents with broad antimicrobial and anticancer activities.[5][12]

The key to successful exploration is establishing a clear Structure-Activity Relationship (SAR), which links specific structural modifications to changes in biological activity.[13][14] For biazetidines, SAR exploration should focus on:

  • Substitution Position: How does functionalization at different positions on either azetidine ring impact potency and selectivity?

  • Linker Modification: If the rings are not directly bonded, what is the effect of the linker's length, rigidity, and chemical nature?

  • Stereochemistry: How does the stereochemical relationship between substituents affect target engagement?

Data Presentation: Hypothetical SAR Data for Biazetidine Analogues

The following table illustrates the kind of quantitative data generated during an SAR study for a hypothetical series of biazetidine analogues targeting a protein kinase.

Compound IDR¹ SubstitutionR² SubstitutionKinase IC₅₀ (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
BIAZ-001HH>10,0000.5
BIAZ-0024-Cl-PhenylH8502.1
BIAZ-003H4-MeO-Phenyl12001.8
BIAZ-0044-Cl-Phenyl4-MeO-Phenyl754.5
BIAZ-0053-F-Phenyl4-MeO-Phenyl524.8
BIAZ-0064-Cl-Phenyl3-Pyridyl988.2

Analysis of SAR: From this hypothetical data, we can infer that:

  • Substitution on both rings (R¹ and R²) is crucial for potency (BIAZ-004 vs. BIAZ-001, -002, -003).

  • An electron-withdrawing group at the R¹ position and an electron-donating or H-bond acceptor at the R² position enhance activity.

  • Replacing the phenyl ring at R² with a more polar pyridine ring (BIAZ-006) significantly improves cell permeability without a major loss in potency, a key insight for optimizing drug-like properties.

Visualization of SAR Exploration Logic

G cluster_R1 R1 Substitutions cluster_R2 R2 Substitutions cluster_Properties Modulated Properties Core Biazetidine Scaffold R1_Aryl Aryl Groups (e.g., Phenyl) Core->R1_Aryl R2_Aryl Heteroaryl Groups (e.g., Pyridine) Core->R2_Aryl R1_H H Potency Target Potency (IC50 / Ki) R1_Aryl->Potency Increases R1_Alkyl Alkyl Chains Selectivity Selectivity R1_Alkyl->Selectivity May Modulate R2_H H R2_Aryl->Potency Increases Permeability Permeability R2_Aryl->Permeability Improves R2_Polar Polar Groups (e.g., -OH, -NH2) Solubility Aqueous Solubility R2_Polar->Solubility Increases

Caption: Conceptual map of Structure-Activity Relationships for biazetidines.

Conclusion and Future Directions

The chemical space of biazetidine analogues represents a fertile, yet underexplored, territory for drug discovery. Their unique 3D architecture, derived from the strained azetidine monomer, provides a robust platform for developing novel chemical entities. This guide has outlined a cohesive strategy that marries efficient, modern synthesis with powerful computational screening to navigate this space logically and effectively.

The path forward requires a multidisciplinary approach. Synthetic chemists must continue to develop novel and stereoselective routes to access diverse biazetidine cores.[3] Computational scientists can leverage advances in machine learning and AI to build predictive models for both bioactivity and synthetic accessibility, further accelerating the discovery cycle.[15][16] By systematically applying the principles of synthesis, computational exploration, and SAR analysis, the scientific community can unlock the full therapeutic potential of the biazetidine scaffold.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Available at: [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (n.d.). PubMed Central. Available at: [Link]

  • Azetidine analogs synthesis and characterization for antimicrobial activity. (2024). SciSpace. Available at: [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). PubMed. Available at: [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). ACG Publications. Available at: [Link]

  • Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident. (n.d.). ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Available at: [Link]

  • Digitizing chemical discovery with a Bayesian explorer for interpreting reactivity data. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Muthanna Journal of Pure Science. Available at: [Link]

  • Natural product-informed exploration of chemical space to enable bioactive molecular discovery. (n.d.). PubMed Central. Available at: [Link]

  • Into the Unknown: How Computation Can Help Explore Uncharted Material Space. (2022). PubMed Central. Available at: [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry. Available at: [Link]

  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube. Available at: [Link]

  • Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position. (2014). PubMed. Available at: [Link]

  • ChemSpacE: Interpretable and Interactive Chemical Space Exploration. (n.d.). ResearchGate. Available at: [Link]

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (n.d.). MDPI. Available at: [Link]

  • Synthesis and structure-activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine. (2022). PubMed. Available at: [Link]

  • Structure activity relationship study. (n.d.). ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the N-Arylation of 3-Fluoro-1,3'-biazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Fluorinated Biazetidines in Medicinal Chemistry

The 1,3'-biazetidine scaffold is a unique and conformationally constrained diamine that has garnered significant interest in drug discovery as a bioisostere for less rigid structures like piperazines and piperidines. The introduction of a fluorine atom at the 3-position further modulates the physicochemical properties of the molecule, primarily by altering the basicity (pKa) of the adjacent nitrogen atom and introducing a polar C-F bond that can participate in favorable interactions with biological targets. This makes 3-Fluoro-1,3'-biazetidine a highly valuable building block for creating novel chemical entities with potentially improved metabolic stability, membrane permeability, and binding affinity.

This guide provides detailed experimental protocols for the coupling of 3-Fluoro-1,3'-biazetidine hydrochloride with various aryl and heteroaryl partners. As a secondary amine, this substrate is an excellent candidate for modern cross-coupling methodologies. We will focus on two of the most robust and widely adopted methods for C(aryl)-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The protocols herein are designed to be self-validating, with explanations for the causal relationships between reagent choice and reaction outcomes, ensuring both reproducibility and adaptability for a range of research applications.

Core Concepts: Mechanistic Considerations for C-N Cross-Coupling

The successful N-arylation of this compound hinges on several key factors. The starting material is a hydrochloride salt, meaning the secondary amine is protonated and thus non-nucleophilic. Therefore, the addition of a suitable base is non-negotiable; it must be strong enough to deprotonate the ammonium salt to liberate the free amine in situ, making it available to participate in the catalytic cycle.

The Buchwald-Hartwig Amination

This palladium-catalyzed reaction is often the method of choice due to its broad substrate scope, functional group tolerance, and typically milder reaction conditions.[3] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1]

The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are known to accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition, which is particularly important when working with sterically hindered or electron-deficient coupling partners.[4][5]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R'R''NH pd_complex2 [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido L-Pd(II)(Ar)(NR'R'') deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination Ar-NR'R'' (Product) reductive_elimination->pd0

A simplified catalytic cycle for the Buchwald-Hartwig amination.
The Ullmann Condensation

The Ullmann reaction is a copper-catalyzed alternative that is particularly effective for coupling with aryl iodides.[2][6] While often requiring higher temperatures than its palladium-catalyzed counterpart, it can be advantageous for specific substrates where palladium catalysis may be problematic. The mechanism is believed to involve the formation of a copper(I)-amido species, which then reacts with the aryl halide. The use of a ligand, such as 1,10-phenanthroline, is often necessary to stabilize the copper catalyst and facilitate the coupling.

Experimental Protocols

The following protocols provide a starting point for the N-arylation of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific aryl halide substrates.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is generally recommended as the initial approach due to its reliability and broad scope.

Buchwald-Hartwig Workflow setup 1. Setup & Inerting - Add reagents to Schlenk flask - Evacuate and backfill with N₂/Ar (3x) addition 2. Solvent & Reagent Addition - Add anhydrous solvent - Add amine and aryl halide setup->addition reaction 3. Reaction - Heat to 80-110 °C - Stir for 12-24 h - Monitor by TLC/LC-MS addition->reaction workup 4. Work-up - Cool to room temperature - Dilute with EtOAc - Filter through Celite reaction->workup extraction 5. Extraction & Drying - Wash with water and brine - Dry organic layer (Na₂SO₄) workup->extraction purification 6. Purification - Concentrate under vacuum - Purify by column chromatography extraction->purification product Final Product purification->product

Experimental workflow for the Buchwald-Hartwig N-arylation.

Materials:

  • This compound

  • Aryl Halide (e.g., 4-bromotoluene, 1.0-1.2 equivalents)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 2.5-3.0 equivalents)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Add anhydrous solvent (e.g., toluene, 0.1 M concentration relative to the limiting reagent).[2]

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-fluoro-1,3'-biazetidine.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)

This protocol serves as a valuable alternative, especially for aryl iodides.

Materials:

  • This compound

  • Aryl Iodide (1.5 equivalents)

  • Copper(I) Iodide (CuI, 10-20 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, 20-40 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 mmol), the aryl iodide (1.5 mmol), CuI (0.1-0.2 mmol), and the ligand (0.2-0.4 mmol).[2]

  • Add the base (2.0-3.0 mmol) and the solvent (5 mL).

  • Seal the tube and heat the reaction mixture to 120-150 °C with stirring for 24-48 hours.[2]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the organic layer extensively with water to remove the high-boiling point solvent (DMF/DMSO), followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

The following table outlines suggested starting conditions for various aryl halides. Yields are hypothetical and based on typical outcomes for similar cross-coupling reactions.[3][7]

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
14-BromotoluenePd₂(dba)₃ / XPhosNaOt-BuToluene1001885-95
22-ChloropyridinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1102470-85
34-IodoanisoleCuI / 1,10-PhenanthrolineCs₂CO₃DMF1303665-80
41-Bromo-3-(trifluoromethyl)benzenePd₂(dba)₃ / XPhosNaOt-BuToluene1002075-90

References

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • Van Brabandt, W., et al. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. (URL: )
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. (URL: )
  • Zhang, J., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4), e202103341. (URL: [Link])

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. (URL: )
  • Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Ciardi, M., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. (URL: [Link])

  • N‐Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu–Catalysis. (2019). ChemistrySelect. (URL: [Link])

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. (URL: [Link])

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2020). Beilstein Journal of Organic Chemistry. (URL: [Link])

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). Molecules. (URL: [Link])

Sources

Application Note & Protocols: Strategic Derivatization of 3-Fluoro-1,3'-biazetidine HCl for Novel Scaffold Generation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines, as sp³-rich, conformationally rigid four-membered rings, have become indispensable motifs in modern drug discovery, often conferring improved physicochemical properties such as solubility and metabolic stability.[1] The strategic incorporation of fluorine is a well-established strategy to modulate a compound's electronic properties, pKa, and binding affinity. This guide focuses on 3-Fluoro-1,3'-biazetidine HCl, a versatile and highly functionalized building block, presenting a range of synthetic strategies for its derivatization. We provide detailed protocols and expert insights into N-functionalization, nucleophilic substitution of the fluorine atom, and strain-promoted ring-opening reactions, enabling researchers to unlock a diverse chemical space of novel molecular scaffolds for therapeutic applications.

Introduction: The Strategic Value of 3-Fluoro-1,3'-biazetidine

The quest for novel chemical entities with enhanced drug-like properties has led to a focus on three-dimensional molecular architectures. Azetidine-containing compounds have shown significant promise across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1] Their strained four-membered ring system provides a unique conformational constraint that can be exploited to optimize ligand-receptor interactions.

The subject of this guide, 3-Fluoro-1,3'-biazetidine, presents three primary points for chemical modification, making it an exceptionally valuable starting material for library synthesis.

// Node for the starting material sub [label="3-Fluoro-1,3'-biazetidine\n(Free Base)", pos="0,0!", width=2.5, height=1, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for reactive sites N_H [label="Site A: Secondary Amine\n(Nucleophilic)", pos="-4,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_F [label="Site B: C-F Bond\n(Electrophilic Carbon)", pos="4,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ring [label="Site C: Strained Ring System\n(Strain-Release Reactivity)", pos="0,-3!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges connecting sites to the main structure N_H -> sub [dir=back, color="#EA4335", label=" N-Functionalization"]; C_F -> sub [dir=back, color="#4285F4", label=" Nucleophilic Substitution"]; Ring -> sub [dir=back, color="#FBBC05", label=" Ring-Opening"]; } mend Caption: Key reactive sites of the 3-Fluoro-1,3'-biazetidine scaffold.

  • Site A (Secondary Amine): A versatile nucleophilic handle for standard amide coupling, alkylation, sulfonylation, and reductive amination reactions.

  • Site B (Electrophilic Carbon): The carbon atom bearing the fluorine is activated towards nucleophilic attack. The high electronegativity of fluorine creates a strong dipole, and its displacement is a key strategy for introducing diverse functional groups.

  • Site C (Strained Ring System): The inherent ring strain of the azetidine core can be harnessed as a thermodynamic driving force for ring-opening reactions, leading to unique acyclic amine scaffolds.[2][3]

This document provides validated protocols for derivatization at each of these sites, explaining the causality behind experimental choices to guide researchers in synthesizing novel derivatives.

Strategy I: N-Functionalization of the Secondary Amine

The secondary amine of the 1,3'-biazetidine core is the most accessible functional group. Before reaction, the HCl salt must be neutralized to the free base using a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) or an inorganic base wash (e.g., aq. NaHCO₃).

Protocol 2.1: N-Acylation with Acyl Chlorides

Causality: N-Acylation is a robust and high-yielding reaction that introduces an amide bond, a critical pharmacophore in many drugs. The use of an acyl chloride with a tertiary amine base is a standard method that proceeds rapidly at low temperatures. The base scavenges the HCl generated, driving the reaction to completion.

Experimental Protocol:

  • Neutralization: To a solution of 3-Fluoro-1,3'-biazetidine HCl (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (2.2 eq) at 0 °C. Stir for 15 minutes.

  • Acylation: Slowly add the desired acyl chloride (1.05 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.

Protocol 2.2: N-Sulfonylation with Sulfonyl Chlorides

Causality: Sulfonamides are stable functional groups and important hydrogen bond donors/acceptors found in numerous pharmaceuticals. The reaction mechanism is analogous to N-acylation. Pyridine is often used as both the base and a catalyst.

Experimental Protocol:

  • Setup: Dissolve 3-Fluoro-1,3'-biazetidine HCl (1.0 eq) in pyridine (0.2 M) at 0 °C.

  • Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Pour the reaction mixture into 1 M HCl (aq) and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue via flash chromatography to obtain the desired N-sulfonylated product.

Derivative Type Reagent Example Typical Yield Notes
N-AcetamideAcetyl Chloride>95%A simple modification to cap the secondary amine.
N-BenzamideBenzoyl Chloride90-95%Introduces an aromatic moiety.
N-Methane­sulfonamideMesyl Chloride85-95%Increases polarity and hydrogen bonding capacity.
N-ToslamideTosyl Chloride80-90%Adds a bulky, crystalline aromatic sulfonyl group.

Strategy II: Nucleophilic Substitution of the 3-Fluoro Group

The C-F bond in 3-fluoroazetidine is activated towards substitution. Unlike in nucleophilic aromatic substitution (SₙAr), where fluorine's high electronegativity stabilizes the intermediate complex and makes it a good leaving group, the mechanism here is more Sₙ2-like.[4][5] The inductive effect of fluorine makes the carbon atom highly electrophilic, and the strained ring can accommodate the transition state.

Expertise: For this reaction, the secondary amine should first be protected (e.g., with a Boc group) to prevent it from acting as a competing nucleophile.

G cluster_nuc Nucleophiles (Nu-H) start N-Boc-3-Fluoro-1,3'-biazetidine product N-Boc-3-(Nu)-1,3'-biazetidine start->product  Base, Solvent, ΔT Nuc_O R-OH (Alkoxides) Nuc_N R₂-NH (Amines) Nuc_S R-SH (Thiolates)

Protocol 3.1: Substitution with O-Nucleophiles

Causality: This protocol generates novel ether derivatives. Using a strong base like sodium hydride (NaH) deprotonates the alcohol to form a potent alkoxide nucleophile, which is necessary for efficient displacement of the fluoride.

Experimental Protocol:

  • Protect Amine: Protect the secondary amine of 3-Fluoro-1,3'-biazetidine with a Boc group using standard conditions (Boc₂O, Et₃N, DCM).

  • Alkoxide Formation: To a solution of the desired alcohol (1.5 eq) in anhydrous THF (0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Stir for 30 minutes.

  • Substitution: Add a solution of N-Boc-3-fluoro-1,3'-biazetidine (1.0 eq) in anhydrous THF to the alkoxide solution.

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight.

  • Workup: Cool to room temperature and carefully quench with water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Deprotection: Purify by flash chromatography. The Boc group can be removed with TFA in DCM if desired.

Protocol 3.2: Substitution with N-Nucleophiles

Causality: This method allows for the introduction of a second amine functionality. The reaction often requires higher temperatures due to the lower nucleophilicity of neutral amines compared to alkoxides. A polar aprotic solvent like DMSO helps to solvate the cation and accelerate the reaction.

Experimental Protocol:

  • Setup: In a sealed vial, dissolve N-Boc-3-fluoro-1,3'-biazetidine (1.0 eq), the desired primary or secondary amine (3.0 eq), and potassium carbonate (2.0 eq) in DMSO (0.3 M).

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. The organic layers are combined, washed extensively with brine to remove DMSO, dried, and concentrated.

  • Purification: Purify by flash chromatography or preparative HPLC.

Nucleophile Product Type Typical Yield Key Conditions
Sodium Methoxide3-Methoxy derivative70-80%NaH/MeOH, THF, 60 °C
Phenol3-Phenoxy derivative65-75%NaH, THF, 60 °C
Pyrrolidine3-Pyrrolidinyl derivative50-60%K₂CO₃, DMSO, 120 °C
Sodium Azide3-Azido derivative>85%NaN₃, DMF, 80 °C

Strategy III: Strain-Release Ring-Opening

The high ring strain of azetidines makes them susceptible to ring-opening reactions, providing access to functionalized 1,3-aminopropanol or related acyclic structures. This transformation fundamentally alters the molecular scaffold.

Protocol 4.1: Lewis Acid-Mediated Ring Opening

Causality: A Lewis acid can coordinate to the fluorine atom or the ring nitrogen, further polarizing the C-F bond and weakening the ring structure. This facilitates nucleophilic attack at one of the ring carbons, leading to concerted or stepwise ring-opening.[6]

G Start N-Boc-3-Fluoro- 1,3'-biazetidine Reagents Lewis Acid (e.g., BF₃·OEt₂) + Nucleophile (e.g., H₂O) Start->Reagents Coordination Intermediate Activated Complex (Ring Strain Increased) Start->Intermediate Reagents->Intermediate Product Acyclic 1,3-Amino Alcohol Derivative Intermediate->Product Ring Opening

Experimental Protocol:

  • Setup: Dissolve N-Boc-3-fluoro-1,3'-biazetidine (1.0 eq) in a suitable solvent such as acetonitrile or DCM at -20 °C.

  • Activation: Add a Lewis acid, for example, boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq), dropwise.

  • Nucleophilic Quench: After stirring for 10 minutes, add a nucleophile (e.g., water or an alcohol, 5.0 eq).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by LC-MS).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract with DCM, dry the organic layer, and concentrate.

  • Purification: Purify by flash chromatography to isolate the ring-opened product.

Conclusion

3-Fluoro-1,3'-biazetidine HCl is a powerful and versatile building block for medicinal chemistry and drug discovery. The protocols detailed in this guide provide reliable and scalable methods for exploring its rich chemistry. By leveraging N-functionalization, nucleophilic substitution, and strain-release ring-opening, researchers can rapidly generate libraries of diverse and novel compounds, accelerating the identification of new therapeutic leads.

References

  • Singh, G. S., Ombito, J. O., et al. (2021). Regioselective ring opening reactions of azetidines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Walter, M. et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, X., Han, T., Gong, J., et al. (2021). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Walter, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed Central. Available at: [Link]

  • Walter, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. Available at: [Link]

  • Hassan, S. S. M., et al. (2023). Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms. ACS Infectious Diseases. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Stack Exchange. Available at: [Link]

  • Rathi, E., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

Sources

The Strategic Application of 3-Fluoro-1,3'-biazetidine Hydrochloride: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 3-Fluoro-1,3'-biazetidine hydrochloride (CAS No. 1426290-05-2) as a versatile chemical scaffold. While direct literature on the extensive applications of this specific biazetidine derivative is emerging, this guide extrapolates from the well-established principles of fluorine in medicinal chemistry and the synthetic utility of related azetidine and biazetidine frameworks to provide robust, actionable protocols and strategic insights. We will delve into the unique physicochemical properties imparted by the fluorinated biazetidine core and provide detailed methodologies for its derivatization, enabling the exploration of novel chemical space in drug discovery programs.

The Rationale: Why Choose a Fluorinated Biazetidine Scaffold?

The 3-Fluoro-1,3'-biazetidine scaffold is a unique bioisostere that combines the desirable attributes of a strained azetidine ring, the conformational rigidity of a biazetidine system, and the powerful modulatory effects of fluorine. The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3]

Key Advantages:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4][5] Introducing a fluorine atom at the 3-position of the azetidine ring can block a potential site of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.[6]

  • Modulation of Basicity (pKa): The high electronegativity of the fluorine atom can lower the pKa of the proximal secondary amine in the biazetidine core.[3] This fine-tuning of basicity can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity, particularly against targets like the hERG channel.

  • Conformational Control and Binding Affinity: The fluorine atom can influence the puckering of the azetidine ring through steric and electronic effects, pre-organizing the scaffold into a conformation that may be more favorable for binding to a biological target.[1] Furthermore, fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein binding pocket, thereby enhancing binding affinity and selectivity.[5][7]

  • Increased Lipophilicity: The introduction of a single fluorine atom can subtly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral absorption.[6]

  • Novel Chemical Space: The biazetidine core itself is a relatively underexplored scaffold, offering novel exit vectors for chemical modifications compared to more common saturated heterocycles like piperidines and pyrrolidines.[3][6] This allows for the exploration of new structure-activity relationships (SAR).

Physicochemical Properties and Handling

3-Fluoro-1,3'-biazetidine is supplied as a hydrochloride salt, which generally improves its stability and handling properties as a solid. The free base can be generated in situ or prior to use by treatment with a suitable base.

PropertyValue/InformationSource
CAS Number 1426290-05-2[1]
Molecular Formula C₆H₁₁FN₂·HClInferred
Molecular Weight 166.62 g/mol Inferred
Appearance Typically a white to off-white solid[1]
Storage Store in a cool, dry place away from moisture. Freezer storage is recommended for long-term stability.General Lab Practice

Proposed Synthetic Applications and Protocols

The secondary amine of the 1,3'-biazetidine core is the primary handle for synthetic diversification. The following protocols are proposed based on well-established methodologies for the N-functionalization of secondary amines and azetidines.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.[8] This approach is suitable for coupling 3-fluoro-1,3'-biazetidine with a wide variety of aryl and heteroaryl halides.

G cluster_main Buchwald-Hartwig N-Arylation Workflow reagents Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) product N-Aryl-3-fluoro-1,3'-biazetidine reagents->product scaffold 3-Fluoro-1,3'-biazetidine (as free base) scaffold->product Coupling workflow Reaction Setup Inert Atmosphere Heating (80-110 °C) Reaction Monitoring (TLC/LC-MS) Work-up & Purification product->workflow

Caption: Proposed workflow for Buchwald-Hartwig N-arylation.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add this compound (1.0 equiv.) and the base (e.g., sodium tert-butoxide, 2.2 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar. Add the anhydrous solvent (e.g., toluene, 0.1 M) and stir the mixture at room temperature for 15-20 minutes to generate the free base.

  • Addition of Reagents: To the suspension, add the aryl halide (1.1 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated 3-fluoro-1,3'-biazetidine.

N-Alkylation via Nucleophilic Substitution

N-alkylation introduces diverse alkyl groups, which can be used to probe steric and electronic requirements of a binding pocket or to attach linkers for further conjugation.[7]

G cluster_main N-Alkylation Workflow reagents Alkyl Halide (R-X) or Sulfonate Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., ACN, DMF) product N-Alkyl-3-fluoro-1,3'-biazetidine reagents->product scaffold 3-Fluoro-1,3'-biazetidine (as free base) scaffold->product Substitution workflow Reaction Setup Stirring at RT or Heating Reaction Monitoring (TLC/LC-MS) Work-up & Purification product->workflow

Caption: Proposed workflow for N-alkylation.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or DMF, 0.2 M), add a base (e.g., potassium carbonate or DIPEA, 2.5 equiv.). Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.2 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to obtain the N-alkylated product.

Application in Structure-Activity Relationship (SAR) Studies

The 3-fluoro-1,3'-biazetidine scaffold is an excellent starting point for building a library of analogues for SAR exploration.[8][9] By systematically modifying the substituent on the biazetidine nitrogen, researchers can probe the requirements for optimal biological activity.

G cluster_mods N-Functionalization cluster_sar SAR Exploration scaffold 3-Fluoro-1,3'-biazetidine Scaffold alkylation N-Alkylation (R = Alkyl, Benzyl) scaffold->alkylation R-X arylation N-Arylation (R = Aryl, Heteroaryl) scaffold->arylation Ar-X, Pd/Cu cat. acylation N-Acylation (R = C(O)R') scaffold->acylation R'COCl sulfonylation N-Sulfonylation (R = SO₂R') scaffold->sulfonylation R'SO₂Cl potency Potency alkylation->potency selectivity Selectivity arylation->selectivity pk_props PK Properties (Solubility, Stability) acylation->pk_props sulfonylation->pk_props

Caption: Exploring SAR with the 3-fluoro-1,3'-biazetidine scaffold.

Example SAR Table Framework:

Compound IDR-GroupN-Functionalization MethodTarget Activity (IC₅₀, nM)Metabolic Stability (t₁₂, min)
Scaffold-H H->10,000-
Ex-1 PhenylBuchwald-Hartwig52045
Ex-2 4-FluorophenylBuchwald-Hartwig25075
Ex-3 BenzylN-Alkylation1,20030
Ex-4 CyclohexylmethylN-Alkylation85060

This table illustrates how systematic modifications can lead to quantifiable improvements in potency and metabolic stability, guiding the optimization of a lead compound.

Conclusion and Future Outlook

This compound is a promising and strategically valuable scaffold for modern drug discovery. Its unique combination of a strained, conformationally restricted biazetidine core and the advantageous properties of fluorine offers medicinal chemists a powerful tool to address common challenges in drug development, such as metabolic instability and off-target effects. The proposed protocols for N-functionalization provide a clear path for the incorporation and derivatization of this scaffold. As the demand for novel, three-dimensional chemical matter continues to grow, the application of scaffolds like 3-fluoro-1,3'-biazetidine is expected to play an increasingly important role in the discovery of the next generation of therapeutics.

References

  • Journal of Medicinal Chemistry. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 19, 2026, from [Link]

  • Mayo Clinic. (2020). Fluorinated scaffolds for antimalarial drug discovery. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved January 19, 2026, from [Link]

  • PubMed. (2003). N-arylation of aziridines. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Preparation, Characterization and Biological Activity of New Derivatives 1,3-Diazines. Retrieved January 19, 2026, from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 19, 2026, from [Link]

  • Alachem Co., Ltd. (n.d.). 1257293-80-3 | 1,3'-Biazetidine, 3-fluoro-. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • ResearchGate. (2025). Examples of biologically active drug leads containing azetidine. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2019). N-Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu–Catalysis. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Site-Selective N-Arylation of Carbazoles with Halogenated Fluorobenzenes. Retrieved January 19, 2026, from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 19, 2026, from [Link]

  • PubMed. (2007). Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and biological activity of azetidinone. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Peptides containing dialkylglycines: Part 3.† The alkylation of 2-trifluoromethyl-4-alkyloxazolin-5 (2H)-ones, and partition studies on N-acetyl-α,α-dialkylglycinamides. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2019). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for the Incorporation of 3-Fluoroazetidine Moiety into Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Fluoroazetidine in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold in modern drug discovery.[1] Its unique conformational properties and ability to serve as a versatile pharmacophore have led to its incorporation into a range of clinically successful drugs.[1] The strategic introduction of a fluorine atom at the 3-position of the azetidine ring creates the 3-fluoroazetidine moiety, a building block that offers a compelling set of advantages for optimizing the physicochemical and pharmacological properties of drug candidates.[2]

Fluorine's high electronegativity and small size allow it to exert profound effects on a molecule's properties without significantly increasing its steric bulk.[2] In the context of the azetidine scaffold, the 3-fluoro substituent can modulate:

  • pKa: The electron-withdrawing nature of fluorine lowers the basicity of the azetidine nitrogen. This fine-tuning of pKa is critical for optimizing a drug's solubility, permeability, and target engagement.[3]

  • Lipophilicity: Fluorination can increase a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[3][4]

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing a 3-fluoro group can block sites of metabolism, thereby increasing the drug's half-life.[2]

  • Conformational Rigidity: The rigid nature of the azetidine ring, further influenced by the fluorine substituent, can help to lock the molecule into a bioactive conformation, leading to improved target affinity and selectivity.

These tailored characteristics make 3-fluoroazetidine derivatives highly sought-after intermediates in the synthesis of novel therapeutics.[5] This guide provides a comprehensive overview of the synthetic strategies for incorporating the 3-fluoroazetidine moiety, its impact on drug-like properties, and detailed protocols for its functionalization.

Synthetic Strategies for 3-Fluoroazetidine Derivatives

The synthesis of 3-fluoroazetidine building blocks is a critical first step in their incorporation into drug candidates. Several synthetic routes have been developed, each with its own advantages and considerations.

Protocol 1: Synthesis of N-Boc-3-fluoroazetidine

A common and versatile building block is N-Boc-3-fluoroazetidine. The following protocol is a representative synthesis.

Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine

  • Step 1: N-Boc Protection of 3-hydroxyazetidine.

    • To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of ethyl acetate and water, add sodium bicarbonate (2.5 eq).

    • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.

  • Step 2: Fluorination of N-Boc-3-hydroxyazetidine.

    • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane in a fluorinated ethylene propylene (FEP) reactor.

    • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (1.2 eq).

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-fluoroazetidine.

Impact on Physicochemical Properties: A Quantitative Look

The introduction of the 3-fluoroazetidine moiety can significantly alter the physicochemical properties of a parent molecule. The following table provides a comparative analysis of these effects.[6][7][8][9]

PropertyParent Amine3-Fluoroazetidine AnalogRationale for Change
pKa ~9-10~7-8The strong electron-withdrawing effect of the fluorine atom reduces the electron density on the azetidine nitrogen, thereby lowering its basicity.
logP VariableGenerally increased by ~0.2-0.5Fluorine is a lipophilic atom, and its introduction typically increases the overall lipophilicity of the molecule.
Aqueous Solubility VariableOften decreasedThe increase in lipophilicity can lead to a decrease in aqueous solubility. This needs to be carefully balanced during drug design.
Metabolic Stability Susceptible to N-dealkylation and ring oxidationSignificantly increasedThe C-F bond is highly resistant to metabolic cleavage, and the fluorine atom can shield adjacent positions from enzymatic attack.

Functionalization of the 3-Fluoroazetidine Scaffold

Once the 3-fluoroazetidine core has been synthesized, the next crucial step is its functionalization, typically at the nitrogen atom, to build the final drug candidate. Common functionalization reactions include N-alkylation, N-acylation, and N-arylation.[10][11]

Protocol 2: N-Arylation of 3-Fluoroazetidine Hydrochloride

N-arylation is a powerful method for coupling the 3-fluoroazetidine moiety to aromatic systems. The Buchwald-Hartwig amination is a widely used and robust protocol for this transformation.[12]

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 3-fluoroazetidine hydrochloride (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add an anhydrous, deoxygenated solvent (e.g., dioxane or toluene) via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring its progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-fluoroazetidine.[12]

Protocol 3: Nucleophilic Substitution to Introduce 3-Fluoroazetidine

In some synthetic strategies, the 3-fluoroazetidine moiety can be introduced via nucleophilic substitution, where the azetidine nitrogen acts as the nucleophile.[13][14]

Experimental Protocol: Nucleophilic Substitution with an Alkyl Halide

  • Reaction Setup:

    • To a solution of 3-fluoroazetidine hydrochloride (1.2 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃ or Et₃N, 2.5 eq).

    • Stir the suspension at room temperature for 10-15 minutes to generate the free base of 3-fluoroazetidine.

    • Add the alkyl halide (1.0 eq) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) to drive the reaction to completion.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflows

G cluster_synthesis Protocol 1: Synthesis of N-Boc-3-fluoroazetidine cluster_functionalization Protocol 2: N-Arylation Workflow A 3-Hydroxyazetidine HCl B N-Boc Protection ((Boc)₂O, NaHCO₃) A->B C N-Boc-3-hydroxyazetidine B->C D Fluorination (DAST, -78 °C to RT) C->D E N-Boc-3-fluoroazetidine D->E F 3-Fluoroazetidine HCl + Aryl Halide G Reaction Setup (Pd Catalyst, Ligand, Base) F->G H Buchwald-Hartwig Coupling (Heat) G->H I Work-up & Purification H->I J N-Aryl-3-fluoroazetidine I->J

Caption: Synthetic and functionalization workflows for 3-fluoroazetidine.

Case Studies in Drug Discovery

The 3-fluoroazetidine moiety has been successfully incorporated into a number of drug candidates, demonstrating its utility in addressing specific pharmacological challenges. For instance, in the development of certain kinase inhibitors, the introduction of 3-fluoroazetidine has led to improved metabolic stability and cell permeability, resulting in enhanced in vivo efficacy.[3] Similarly, in the design of CNS-active agents, the ability of the 3-fluoroazetidine group to modulate pKa and lipophilicity has been instrumental in achieving the desired brain penetration.[3]

Conclusion

The incorporation of the 3-fluoroazetidine moiety is a powerful strategy in modern medicinal chemistry for fine-tuning the properties of drug candidates.[2] Its ability to modulate pKa, lipophilicity, and metabolic stability, while providing a conformationally constrained scaffold, makes it an attractive building block for a wide range of therapeutic targets. The synthetic protocols and application notes provided in this guide offer a practical framework for researchers to leverage the unique advantages of this valuable structural motif in their drug discovery efforts.

References

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents.

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid - PubMed.

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH.

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[15]. - ResearchGate.

  • 3-Fluoroazetidine hydrochloride - Immunomart.

  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed.

  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine - Benchchem.

  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. - ResearchGate.

  • N‐Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu–Catalysis.

  • Application Notes and Protocols for N-Functionalization of 3-Phenoxyazetidine - Benchchem.

  • Examples of biologically active drug leads containing azetidine[³] - ResearchGate.

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed.

  • 617718-46-4 Cas No. | 3-Fluoroazetidine hydrochloride - Apollo Scientific.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

  • 3-Fluoroazetidine hydrochloride - Fluorochem.

  • What are the physicochemical properties affecting drug distribution? - Patsnap Synapse.

  • Protocols for N-Arylation of the 4-Azaindole Scaffold: Application Notes for Researchers - Benchchem.

  • Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations - PMC - NIH.

  • Physicochemical drug properties associated with in vivo toxicological outcomes: A review.

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC - PubMed Central.

  • Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromopiperidine-2,6-dione - Benchchem.

  • Methods for the N(τ)‐arylation of the side chain of histidine. - ResearchGate.

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.

  • 3-Fluoroazetidine Hydrochloride CAS 617718-46-4 - Shandong Minglang Chemical Co., Ltd.

Sources

Application Notes and Protocols for the N-Arylation of 3-Fluoro-1,3'-biazetidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl-3-fluoro-1,3'-biazetidines in Modern Drug Discovery

The 1,3'-biazetidine scaffold has emerged as a compelling structural motif in contemporary drug discovery, offering a unique three-dimensional architecture that can effectively probe chemical space. The introduction of a fluorine atom at the 3-position of one of the azetidine rings can profoundly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. Subsequent N-arylation of the second azetidine ring provides a versatile entry point to a diverse array of compounds with significant therapeutic potential. These N-aryl derivatives are of high interest to researchers and drug development professionals for their potential applications in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

This technical guide provides a comprehensive overview of the reaction conditions for the N-arylation of 3-fluoro-1,3'-biazetidine, with a focus on two of the most powerful and widely adopted cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. As a sterically hindered and electronically modified secondary amine, the successful N-arylation of 3-fluoro-1,3'-biazetidine necessitates a careful consideration of catalyst, ligand, base, and solvent systems. This document aims to provide both theoretical insights and practical, step-by-step protocols to enable researchers to efficiently synthesize these valuable compounds.

Understanding the Substrate: The Unique Challenges of 3-Fluoro-1,3'-biazetidine

The N-arylation of 3-fluoro-1,3'-biazetidine presents a unique set of challenges that must be addressed for successful transformation:

  • Steric Hindrance: The biazetidine framework is inherently bulky, impeding the approach of the arylating agent to the nitrogen atom. This steric congestion around the reactive nitrogen center necessitates the use of highly active and sterically tailored catalytic systems.

  • Electronic Effects of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the 3-position is expected to decrease the nucleophilicity of the azetidine nitrogen.[1][2] This attenuated reactivity requires more forcing reaction conditions or more potent catalytic systems to achieve efficient coupling.

  • Potential for Ring Strain and Side Reactions: Azetidine rings possess inherent ring strain. While generally stable, harsh reaction conditions could potentially lead to undesired ring-opening or rearrangement side products.

Methodology I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[3] Its success in coupling sterically hindered amines makes it a prime candidate for the N-arylation of 3-fluoro-1,3'-biazetidine.

Causality Behind Experimental Choices for Buchwald-Hartwig Amination

The selection of each component in the Buchwald-Hartwig reaction is critical for overcoming the challenges posed by the 3-fluoro-1,3'-biazetidine substrate.

  • Palladium Precatalyst: A Pd(0) source is required to initiate the catalytic cycle. While Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common choice, pre-formed palladium precatalysts incorporating a phosphine ligand (e.g., G3 or G4 palladacycles) often exhibit superior activity and stability.

  • Phosphine Ligand: The choice of ligand is arguably the most crucial factor. For sterically demanding secondary amines, bulky and electron-rich biaryl phosphine ligands are generally the most effective.[4] Ligands such as RuPhos, XPhos, or BrettPhos are designed to promote both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the desired C-N bond. The steric bulk of these ligands facilitates the reductive elimination step, which can be rate-limiting for hindered substrates.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.

  • Solvent: Aprotic, non-polar, or weakly polar solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices that effectively solubilize the reactants and catalyst components.

Comparative Table of Reaction Conditions for Buchwald-Hartwig N-Arylation
ComponentRecommended ReagentsRationale for Selection
Palladium Source Pd₂(dba)₃, [Pd(allyl)Cl]₂, Buchwald G3/G4 PrecatalystsProvides the active Pd(0) catalyst. Precatalysts offer improved stability and reactivity.
Ligand RuPhos, XPhos, BrettPhos, AdBippyPhosBulky, electron-rich ligands that facilitate oxidative addition and reductive elimination for sterically hindered amines.
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases to deprotonate the amine. Milder bases can be used for sensitive substrates.
Solvent Toluene, 1,4-Dioxane, Tetrahydrofuran (THF)Aprotic solvents that are compatible with the reaction components and facilitate the desired transformation.
Aryl Halide Aryl bromides, Aryl chlorides, Aryl triflatesAryl bromides are a good balance of reactivity and availability. Aryl chlorides may require more active catalysts.
Temperature 80-120 °CSufficient thermal energy to overcome the activation barrier for this challenging transformation.
Step-by-Step Protocol for Buchwald-Hartwig N-Arylation of 3-Fluoro-1,3'-biazetidine

Materials:

  • 3-Fluoro-1,3'-biazetidine hydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), Pd₂(dba)₃ (2-5 mol%), and RuPhos (4-10 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.5-2.0 equiv.) and anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).

  • Reaction: The flask is sealed and the reaction mixture is heated to 100-110 °C with vigorous stirring.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: The filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl-3-fluoro-1,3'-biazetidine.

Methodology II: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[5][6] It offers a valuable alternative to palladium-catalyzed methods, particularly for certain substrate combinations.

Causality Behind Experimental Choices for Ullmann Condensation
  • Copper Source: Copper(I) salts such as CuI or CuBr are most commonly used as the active catalyst.

  • Ligand: While traditional Ullmann reactions were often performed without a ligand at high temperatures, modern protocols frequently employ a ligand to facilitate the reaction under milder conditions. Simple and inexpensive ligands like L-proline, N,N'-dimethylethylenediamine (DMEDA), or various phenanthrolines have proven effective.[7]

  • Base: A moderately strong base is typically required. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are common choices.

  • Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used to facilitate the reaction, which may require higher temperatures than the Buchwald-Hartwig amination.

Comparative Table of Reaction Conditions for Ullmann N-Arylation
ComponentRecommended ReagentsRationale for Selection
Copper Source CuI, Cu₂O, Cu(OAc)₂Provides the active copper catalyst for the cross-coupling reaction.
Ligand L-proline, N,N'-Dimethylethylenediamine (DMEDA), 1,10-PhenanthrolineSimple, inexpensive ligands that can accelerate the rate of the Ullmann condensation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Moderately strong bases to facilitate the coupling reaction.
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)High-boiling polar aprotic solvents suitable for Ullmann-type reactions.
Aryl Halide Aryl iodides, Aryl bromidesAryl iodides are generally more reactive in Ullmann condensations.
Temperature 110-150 °CHigher temperatures are often required for Ullmann reactions compared to palladium-catalyzed methods.
Step-by-Step Protocol for Ullmann N-Arylation of 3-Fluoro-1,3'-biazetidine

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction vial

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl iodide (1.2 equiv.), CuI (10-20 mol%), L-proline (20-40 mol%), and K₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add anhydrous DMSO to the vial (to achieve a concentration of 0.2-0.5 M with respect to the limiting reagent).

  • Reaction: The vial is sealed and the reaction mixture is heated to 120-140 °C with vigorous stirring.

  • Monitoring: The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • Extraction: The aqueous mixture is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl-3-fluoro-1,3'-biazetidine.

Visualizing the Process

General Workflow for N-Arylation

G cluster_start Starting Materials cluster_reagents Reaction Components 3-Fluoro-1,3'-biazetidine 3-Fluoro-1,3'-biazetidine Reaction Setup Reaction Setup 3-Fluoro-1,3'-biazetidine->Reaction Setup Aryl Halide Aryl Halide Aryl Halide->Reaction Setup Catalyst (Pd or Cu) Catalyst (Pd or Cu) Catalyst (Pd or Cu)->Reaction Setup Ligand Ligand Ligand->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Heating Heating Reaction Setup->Heating Workup & Purification Workup & Purification Heating->Workup & Purification N-Aryl-3-fluoro-1,3'-biazetidine N-Aryl-3-fluoro-1,3'-biazetidine Workup & Purification->N-Aryl-3-fluoro-1,3'-biazetidine

Caption: General workflow for the N-arylation of 3-fluoro-1,3'-biazetidine.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'R''NH, Base PdAmide L-Pd(II)(Ar)(NR'R'') AmineCoord->PdAmide RedElim Reductive Elimination PdAmide->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The N-arylation of 3-fluoro-1,3'-biazetidine is a challenging yet highly rewarding transformation that provides access to a novel class of compounds with significant potential in drug discovery. Both the Buchwald-Hartwig amination and the Ullmann condensation offer viable synthetic routes, with the choice of method depending on the specific arylating agent and the functional group tolerance required. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to develop and optimize their synthetic strategies. Further exploration of novel ligands and catalytic systems will undoubtedly continue to expand the scope and efficiency of these important reactions, paving the way for the discovery of the next generation of innovative therapeutics.

References

  • Alcaraz, L., et al. (2004). Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling. Organic Letters, 6(16), 2705-2708. [Link]

  • Buchwald, S. L., et al. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720–16734. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Request PDF. (n.d.). Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. [Link]

  • Ma, R., et al. (n.d.). Mechanism and Scope of Base-Controlled Catalyst-Free N-Arylation of Amines with Unactivated Fluorobenzenes. Request PDF. [Link]

  • Request PDF. (n.d.). Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. [Link]

  • Organic Chemistry Frontiers. (n.d.). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Buchwald, S. L., et al. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. DSpace@MIT. [Link]

  • Cernak, T., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules, 23(6), 1449. [Link]

  • PubMed. (n.d.). Pd-catalyzed N-arylation of secondary acyclic amides: catalyst development, scope, and computational study. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(23), 8839-8845. [Link]

  • Request PDF. (n.d.). N -Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubMed. (n.d.). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. [Link]

  • Toste, F. D., et al. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. [Link]

  • Hartwig, J. F., & Brusoe, A. T. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Deprotection of Boc-Protected 3-Fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Fluoroazetidine and the Role of Boc Protection

3-Fluoroazetidine is a highly sought-after building block in modern medicinal chemistry. Its incorporation into drug candidates can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity, owing to the unique electronic properties of the fluorine atom and the conformational constraints of the azetidine ring. The synthesis of complex molecules bearing this motif often necessitates the use of a protecting group for the azetidine nitrogen. The tert-butoxycarbonyl (Boc) group is a frequent choice due to its stability under a wide range of synthetic conditions and its facile removal under acidic conditions.

This document provides a detailed guide for the deprotection of N-Boc-3-fluoroazetidine, offering comprehensive protocols, mechanistic insights, and expert commentary to ensure efficient and high-yielding synthesis of the desired 3-fluoroazetidine salt.

Mechanistic Rationale: The Acid-Catalyzed Cleavage of the Boc Group

The deprotection of a Boc-protected amine is a classic example of acid-catalyzed carbamate hydrolysis. The reaction proceeds through a well-established mechanism initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine. In the acidic reaction medium, the liberated amine is protonated, typically yielding the corresponding amine salt as the final product.[1]

A potential side reaction involves the trapping of the tert-butyl cation by nucleophilic residues on the substrate or other species in the reaction mixture. While less common with simple azetidines, this can be a consideration for more complex molecules.

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acidic Boc Deprotection Boc_Amine N-Boc-3-fluoroazetidine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine 3-Fluoroazetidine Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2 Amine_Salt 3-Fluoroazetidine Salt Free_Amine->Amine_Salt + H+ Acid H+ Acid2 H+

Caption: Mechanism of Acidic Boc Deprotection.

Comparative Overview of Deprotection Protocols

The two most common and effective methods for the deprotection of Boc-protected amines are treatment with trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The choice between these reagents often depends on the desired salt form of the final product, the scale of the reaction, and the compatibility with other functional groups in the molecule.

ParameterProtocol 1: Trifluoroacetic Acid (TFA)Protocol 2: Hydrochloric Acid (HCl)
Reagent Neat TFA or a solution in DCM (e.g., 20-50%)4 M HCl in 1,4-dioxane or other solvents
Typical Reaction Time 30 minutes to 4 hours1 to 16 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Product Salt Form TrifluoroacetateHydrochloride
Work-up Evaporation of volatilesEvaporation, trituration, or precipitation
Advantages Fast, efficient, volatile byproductsYields a crystalline HCl salt, often preferred for APIs
Disadvantages TFA is corrosive and requires careful handlingCan be slower, 1,4-dioxane is a suspected carcinogen

Experimental Protocols

PART 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is generally faster and relies on the volatility of TFA and its byproducts for straightforward isolation.

Materials:

  • N-Boc-3-fluoroazetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-3-fluoroazetidine (1.0 eq.) in anhydrous dichloromethane (approx. 0.1-0.2 M). Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (5-10 eq.) to the stirred solution. A common practice is to use a 1:1 mixture of DCM and TFA.[2]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with DCM or toluene can help remove residual TFA.

    • To the resulting oil or solid, add cold diethyl ether and triturate to induce precipitation of the 3-fluoroazetidine trifluoroacetate salt.

    • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

TFA_Deprotection_Workflow cluster_workflow TFA Deprotection Workflow A 1. Dissolve N-Boc-3-fluoroazetidine in DCM B 2. Cool to 0°C A->B C 3. Add TFA B->C D 4. Stir and monitor reaction C->D E 5. Concentrate in vacuo D->E F 6. Triturate with diethyl ether E->F G 7. Filter and dry the product F->G

Caption: Workflow for TFA-mediated Boc deprotection.

PART 2: Deprotection using Hydrochloric Acid (HCl)

This method is often preferred when the hydrochloride salt of the amine is desired, as it is a common salt form for active pharmaceutical ingredients (APIs).

Materials:

  • N-Boc-3-fluoroazetidine

  • 4 M HCl in 1,4-dioxane

  • Methanol (optional)

  • Diethyl ether or n-pentane

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Reaction Setup: To a round-bottom flask containing N-Boc-3-fluoroazetidine (1.0 eq.), add a solution of 4 M HCl in 1,4-dioxane (5-10 eq.). Methanol can be used as a co-solvent to aid solubility if needed.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 1 hour to overnight.[3]

  • Work-up and Isolation:

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting residue can be triturated with diethyl ether or n-pentane to afford the 3-fluoroazetidine hydrochloride salt as a solid.

    • Filter the solid, wash with a small volume of the trituration solvent, and dry under vacuum.

Analytical Characterization

The successful deprotection and isolation of 3-fluoroazetidine hydrochloride can be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure of 3-fluoroazetidine hydrochloride. The disappearance of the characteristic tert-butyl singlet from the Boc group (around 1.4 ppm) is a key indicator of a complete reaction.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion for the free amine.

  • Purity Assessment: The purity of the final product can be determined by HPLC or elemental analysis.

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Hydrochloric Acid in 1,4-Dioxane: This is a corrosive and flammable solution. 1,4-Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation of vapors and contact with skin and eyes.

  • Pressure Build-up: The deprotection reaction generates carbon dioxide gas, which can cause pressure to build up in a sealed vessel. Ensure the reaction is performed in an open or vented system.[1]

  • 3-Fluoroazetidine: The product is a fluorinated amine and should be handled with care. Avoid inhalation and skin contact.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (mild heating may be applied), or the equivalents of acid.

  • Azetidine Ring Stability: Azetidines are strained four-membered rings. While generally stable under the described acidic conditions, prolonged exposure to strong acids or elevated temperatures could potentially lead to ring-opening or other side reactions. Therefore, it is crucial to monitor the reaction closely and work it up promptly upon completion. The presence of the electron-withdrawing fluorine atom may influence the basicity of the nitrogen and the overall stability of the ring.

  • Product Isolation: 3-Fluoroazetidine hydrochloride is often a hygroscopic solid. Ensure it is dried thoroughly and stored in a desiccator to prevent moisture absorption. If the product oils out instead of precipitating, trying a different anti-solvent or seeding with a small crystal may be beneficial.

References

  • De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Available at: [Link]

  • Singh, R. P., et al. (2003). L-Proline. Organic Syntheses. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851–23856. Available at: [Link]

  • Jiang, X., et al. (2019). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Request PDF. Available at: [Link]

  • Alvernhe, G., et al. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry, 71(21), 8145–8155. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. The Journal of Organic Chemistry, 73(21), 8564–8567. Available at: [Link]

  • Srinivasan, N., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF. Available at: [Link]

  • Google Patents. (2016). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. Available at: [Link]

  • Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry. Available at: [Link]

  • Begue, J.-P., et al. (2002). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(10), 1357–1360. Available at: [Link]

  • ResearchGate. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. | Request PDF. Available at: [Link]

  • ResearchGate. (2025). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Request PDF. Available at: [Link]

  • Ghorai, M. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5030–5077. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1604–1609. Available at: [Link]

Sources

Application Notes: Strategic Deployment of 3-Fluoroazetidine HCl in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Core Reagent: This guide focuses on the application of 3-Fluoroazetidine Hydrochloride , a commercially available and widely utilized building block in medicinal chemistry. Its structure is foundational for the synthesis of diverse compound libraries, including those containing biazetidine motifs, through the reactions detailed herein.

Introduction: The Strategic Value of Fluorinated Azetidines

In the modern drug discovery landscape, the deliberate design of small molecules with optimized physicochemical properties is paramount. Azetidines, saturated four-membered nitrogen heterocycles, have garnered significant attention as valuable scaffolds.[1][2] Their inherent three-dimensionality and strained ring system offer a unique combination of properties, often leading to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to more traditional, larger ring systems.[1]

The incorporation of fluorine into drug candidates is a well-established strategy to modulate key molecular properties.[3] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby enhancing pharmacokinetic profiles.[3]

The convergence of these two powerful concepts is embodied in 3-Fluoroazetidine Hydrochloride . This building block serves as an exceptional starting point for parallel synthesis campaigns, enabling the rapid generation of large, diverse libraries of novel chemical entities. Parallel synthesis, a cornerstone of modern hit-to-lead chemistry, allows for the systematic exploration of structure-activity relationships (SAR) by efficiently creating arrays of related compounds.[4] This document provides detailed protocols and expert insights for leveraging 3-Fluoroazetidine HCl in key chemical transformations amenable to a parallel synthesis format.

Reagent Profile: Physicochemical Properties and Safe Handling

3-Fluoroazetidine Hydrochloride is a stable, crystalline solid, making it ideal for storage and handling in a high-throughput chemistry environment.[5]

PropertyValueReference
Chemical Formula C₃H₆FN·HCl[5]
Molecular Weight 111.54 g/mol [5]
Appearance White to off-white crystalline powder[5]
Melting Point 127.0 to 131.0 °C[5][6]
CAS Number 617718-46-4[6]
Storage Room temperature, in a cool, dark place.[5][7]

Expert Insight (Trustworthiness): As a hydrochloride salt, the azetidine nitrogen is protonated and non-nucleophilic. For all subsequent reactions, the free base must be generated in situ. This is typically achieved by including at least one equivalent of a suitable base in the reaction mixture. The choice of base is critical and protocol-dependent, as it must be strong enough to deprotonate the azetidinium ion but compatible with the other reagents and catalysts.

Safety & Handling:

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] Harmful if swallowed or in contact with skin.[10]

  • Precautions: Handle in a well-ventilated chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust. Wash hands thoroughly after handling.[7][8]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases in storage.[10]

Core Methodologies for Parallel Library Synthesis

The secondary amine of 3-fluoroazetidine is a versatile functional handle for diversification. The following protocols are optimized for a parallel synthesis workflow, often performed in multi-well plates (e.g., 24 or 96 wells) on a 0.05 - 0.2 mmol scale.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This reaction is a powerful method for forming C(aryl)-N bonds and is a mainstay of medicinal chemistry for exploring SAR around an aromatic core.[11][12]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination, especially with a small, potentially coordinating amine like azetidine, hinges on the selection of the palladium catalyst and, most critically, the phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope. The choice of a non-coordinating, strong base like NaOtBu or LHMDS is crucial to deprotonate the azetidine salt and facilitate the catalytic cycle without poisoning the palladium.

cluster_setup Reaction Setup (Inert Atmosphere) reagent reagent process process output output condition condition A Dispense ArX & Pd/Ligand to Reaction Plate B Add 3-Fluoroazetidine HCl & Base Solution A->B Add Reagents C Seal Plate & Place on Heated Stir Block B->C 80-110 °C, 12-24h D Reaction Monitoring (LC-MS) C->D E Parallel Workup (Filtration/SPE) D->E Upon Completion F Solvent Evaporation E->F G Analysis & Purification (LC-MS, Prep-HPLC) F->G reagent reagent intermediate intermediate process process output output A Aldehyde/Ketone + 3-Fluoroazetidine (free base) B Iminium Ion Intermediate A->B Condensation (AcOH catalyst) D N-Alkylated Product B->D Reduction C Hydride Delivery [NaBH(OAc)3] C->B

Caption: Key steps in the reductive amination reaction.

Step-by-Step Protocol:

  • Plate Preparation: To each well of a 24-well reaction block, add a solution of the desired aldehyde or ketone (1.0 eq) in an appropriate solvent (e.g., Dichloroethane).

  • Amine Addition: Add a solution of 3-Fluoroazetidine HCl (1.1 eq) followed by a weak base (e.g., Triethylamine, 1.2 eq) to generate the free amine. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation. Stir for 20-30 minutes at room temperature.

  • Reducing Agent: Add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq) to each well as a solid or a slurry in the reaction solvent. Note: This can be exothermic.

  • Reaction: Seal the plate and stir at room temperature for 4-16 hours. The reaction progress can be monitored by LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ to each well. Extract each well with an organic solvent (e.g., Dichloromethane).

  • Isolation: The organic layers can be passed through a hydrophobic frit to remove the aqueous phase. The collected organic solutions are then concentrated under reduced pressure to yield the crude products for analysis and purification.

Data Summary for Parallel Synthesis Protocols

The following table summarizes typical reaction parameters for the diversification of 3-Fluoroazetidine HCl.

ParameterN-Arylation (Buchwald-Hartwig)Reductive Amination
Key Reagents Aryl Halide, Pd Catalyst, LigandAldehyde/Ketone, Reducing Agent
Base NaOtBu, LHMDS, Cs₂CO₃Et₃N, DIPEA
Reducing Agent N/ANaBH(OAc)₃, NaBH₄
Solvent Dioxane, Toluene, DMFDCE, THF, MeOH
Temperature 80 - 110 °C20 - 40 °C
Typical Time 12 - 24 hours4 - 16 hours
Workup Filtration through Celite/SPEAqueous basic wash & extraction
Purification Mass-directed Prep-HPLCMass-directed Prep-HPLC / SPE

Conclusion

3-Fluoroazetidine Hydrochloride is a powerful and versatile building block for constructing diverse chemical libraries in a parallel synthesis format. Its unique structural and electronic properties make it an attractive scaffold for modern drug discovery programs. The robust protocols for N-arylation and reductive amination described herein provide a reliable foundation for researchers and scientists to rapidly generate novel analogues for hit identification and lead optimization campaigns, ultimately accelerating the path toward new therapeutic agents.

References

  • Tokyo Chemical Industry. (2023). SAFETY DATA SHEET: 3-Fluoroazetidine Hydrochloride. [7]2. TCI Chemicals. (n.d.). SAFETY DATA SHEET: 3-Fluoroazetidine Hydrochloride. [8]3. Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. 4. An, F., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [3]5. Tokyo Chemical Industry. (n.d.). 3-Fluoroazetidine Hydrochloride. [5]6. Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Fluoroazetidine hydrochloride. [10]7. MedChemExpress. (2024). Safety Data Sheet: 3-Fluoroazetidine hydrochloride. [9]8. Google Patents. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. [13]9. Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [1]10. BenchChem. (2025). Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole. [11]11. ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [2]12. Zhang, W. (2006). Fluorous Parallel Synthesis of a Piperazinedione-Fused Tricyclic Compound Library. Journal of Combinatorial Chemistry. [4]13. ResearchGate. (2020). Synthesis of β- L -2′-Fluoro-3′-thiacytidine (F-3TC) Stereoisomers: Toward a New Class of Oxathiolanyl Nucleosides?. [14]14. BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. [12]15. Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [15]16. ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [16]17. ChemicalBook. (2025). 3-FLUOROAZETIDINE HYDROCHLORIDE. [6]18. MDPI. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. [17]19. BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [18]20. PubMed. (2004). Role of 1,4-benzothiazine derivatives in medicinal chemistry. [19]21. PubMed. (2004). Synthesis of novel fluoro analogues of MKC442 as microbicides. [20]22. Fisher Scientific. (n.d.). Azetidines. [21]23. ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [22]24. BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 1-Fluoro-1,3-butadiyne.

Sources

Application Note & Protocol: A Scalable Synthesis of 3-Fluoro-1,3'-biazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure provides a defined three-dimensional geometry that can enhance binding affinity to biological targets and improve pharmacokinetic properties. The introduction of fluorine into organic molecules is a well-established strategy to modulate metabolic stability, lipophilicity, and binding interactions. Consequently, fluorinated azetidines, and specifically the 3-Fluoro-1,3'-biazetidine scaffold, represent a class of compounds with significant potential in the development of novel therapeutics. This document provides a comprehensive guide to a robust and scalable synthetic route for 3-Fluoro-1,3'-biazetidine hydrochloride, intended for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Multi-step Approach to the Biazetidine Core

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The chosen strategy involves the synthesis of two key azetidine intermediates, followed by their coupling to form the biazetidine core, and concluding with deprotection and salt formation. This route is designed for scalability and reproducibility.

The overall synthetic workflow is depicted below:

Synthetic Workflow A 1-Boc-3-azetidinone B Methyl (1-Boc-azetidin-3-ylidene)acetate A->B Horner-Wadsworth-Emmons C Methyl 2-(1-Boc-3-(3-fluoroazetidin-1-yl)azetidin-3-yl)acetate B->C Aza-Michael Addition + F D 3-Fluoro-1,3'-biazetidine C->D Hydrolysis & Decarboxylation E This compound D->E Salt Formation F N-Boc-3-fluoroazetidine

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Key Intermediates

Synthesis of N-Boc-3-fluoroazetidine

The synthesis of N-Boc-3-fluoroazetidine is a crucial first step. A common route involves the fluorination of a corresponding hydroxyl precursor. For the purpose of this protocol, we will assume the availability of N-Boc-3-hydroxyazetidine, which can be prepared from epichlorohydrin and benzylamine followed by protection and debenzylation.

Protocol 1: Fluorination of N-Boc-3-hydroxyazetidine

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 5 volumes).

  • Washing and Drying: Combine the organic layers, wash with brine (2 x 5 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-fluoroazetidine.

Causality and Expertise: The use of DAST at low temperatures is critical to prevent side reactions and ensure a clean conversion to the fluorinated product. The slow addition of the fluorinating agent minimizes exothermic events. Quenching with a base neutralizes the acidic byproducts.

Synthesis of Methyl (1-Boc-azetidin-3-ylidene)acetate

This intermediate serves as the Michael acceptor for the subsequent coupling reaction. It is prepared from 1-Boc-3-azetidinone via a Horner-Wadsworth-Emmons reaction.[1]

Protocol 2: Horner-Wadsworth-Emmons Reaction

  • Reagent Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under a nitrogen atmosphere, add methyl 2-(dimethoxyphosphoryl)acetate (1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF (5 volumes) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction by the addition of water (5 volumes) at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Washing and Drying: Combine the organic layers, wash with brine (2 x 5 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl (1-Boc-azetidin-3-ylidene)acetate.[1]

Causality and Expertise: The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of alkenes. The use of a strong base like NaH is necessary to deprotonate the phosphonate ester, forming the reactive ylide.

Part 2: Assembly of the Biazetidine Core and Final Steps

Aza-Michael Addition for Biazetidine Formation

The key step in forming the 1,3'-biazetidine linkage is the aza-Michael addition of N-Boc-3-fluoroazetidine to the activated alkene of methyl (1-Boc-azetidin-3-ylidene)acetate.[1]

Aza_Michael_Addition cluster_0 Reactants cluster_1 Product A Methyl (1-Boc-azetidin-3-ylidene)acetate C Coupled Biazetidine Intermediate A->C DBU, MeCN, 65 °C B N-Boc-3-fluoroazetidine B->C

Caption: Aza-Michael addition to form the biazetidine core.

Protocol 3: Coupling of Azetidine Intermediates

  • Reaction Setup: To a solution of methyl (1-Boc-azetidin-3-ylidene)acetate (1.0 eq) and N-Boc-3-fluoroazetidine (1.1 eq) in acetonitrile (MeCN, 15 volumes), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq).

  • Reaction: Heat the reaction mixture to 65 °C and stir for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the coupled biazetidine intermediate.[1]

Causality and Expertise: DBU is used as a non-nucleophilic base to catalyze the Michael addition. The elevated temperature helps to drive the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Deprotection and Salt Formation

The final steps involve the removal of the Boc protecting groups and the formation of the hydrochloride salt.

Protocol 4: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified biazetidine intermediate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 volumes) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure.

  • Trituration: Triturate the resulting solid with diethyl ether, filter, and wash with cold diethyl ether to afford this compound as a solid.

  • Drying: Dry the final product under vacuum.

Causality and Expertise: A strong acid like HCl in dioxane is effective for the clean and complete removal of the Boc protecting groups. The hydrochloride salt form often improves the stability and handling characteristics of the final compound.[2]

Data Summary and Characterization

StepIntermediate/ProductExpected Yield (%)Purity (by HPLC, %)Analytical Methods
Protocol 1 N-Boc-3-fluoroazetidine70-85>95¹H NMR, ¹⁹F NMR, ¹³C NMR, MS
Protocol 2 Methyl (1-Boc-azetidin-3-ylidene)acetate60-75>95¹H NMR, ¹³C NMR, MS
Protocol 3 Coupled Biazetidine Intermediate60-70>95¹H NMR, ¹⁹F NMR, ¹³C NMR, MS
Protocol 4 This compound90-98>98¹H NMR, ¹⁹F NMR, ¹³C NMR, MS

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this synthetic protocol on a larger scale, the following in-process controls (IPCs) and validation steps are recommended:

  • Reaction Monitoring: Each reaction step should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure complete consumption of the starting materials.

  • Intermediate Characterization: Each isolated intermediate must be fully characterized to confirm its identity and purity before proceeding to the next step. This includes obtaining ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data.

  • Purity Assessment: The purity of the final product should be determined by HPLC and confirmed by elemental analysis.

  • Documentation: Maintain a detailed batch record that documents all raw materials, reaction parameters, and analytical results.

Safety Considerations

  • Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is a hazardous and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood by trained personnel.[3] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[4]

  • Strong Bases and Acids: Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere. Concentrated acids like HCl are corrosive and should be handled with appropriate care.

  • Solvent Handling: All organic solvents should be handled in a well-ventilated area, away from ignition sources.

References

  • Parmar, D., Henkel, L., Dib, J., & Rueping, M. (2015). Iron catalysed cross-couplings of azetidines–application to the formal synthesis of a pharmacologically active molecule. Chemical Communications, 51(10), 1829-1832. [Link]

  • Parmar, D., Henkel, L., Dib, J., & Rueping, M. (2015). Iron catalysed cross-couplings of azetidines–application to the formal synthesis of a pharmacologically active molecule. Chemical Communications, 51(10), 1829-1832. [Link]

  • Singh, G. S., & Ombito, J. O. (2020). Recent progress in synthesis of 3-functionalized azetidines. Current Organic Synthesis, 17(5), 338-357. [Link]

  • Aggarwal, V. K., & Fang, G. Y. (2005). Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications, (29), 3713-3715. [Link]

  • Chen, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1003. [Link]

  • Purdue University. Fluorine Safety. [Link]

  • Singh, G. S., & Ombito, J. O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2656. [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253. [Link]

  • Google Patents. (1990).
  • DeKorver, K. A., et al. (2010). A one-pot preparation of 1,3-disubstituted azetidines. Organic letters, 12(19), 4438-4441. [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of organic chemistry, 74(5), 2250–2253. [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253. [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. *UGent Biblio. [Link]

  • Xu, J. X. (2018). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 38(11), 2821-2841. [Link]

  • Google Patents. (2019).
  • Ciriminna, R., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3183. [Link]

  • ResearchGate. (2021). Deprotection of different N-Boc-compounds. [Link]

  • Risch, N., et al. (1999). Preparation, Characterization and Selective Reactions of Novel[5][6]Diazetidine-2,4-diones (Uretdiones). European Journal of Organic Chemistry, 1999(7), 1637-1641. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(38), 22709–22714. [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22709-22714. [Link]

Sources

Application Notes and Protocols for the Functionalization of the 3-Fluoroazetidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Fluoroazetidine Motif

The azetidine scaffold has become an increasingly vital component in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1] The introduction of a fluorine atom at the 3-position of the azetidine ring further enhances its utility by modulating the basicity of the ring nitrogen and influencing conformational preferences, which can lead to improved binding affinity and pharmacokinetic profiles.[2][3] Consequently, the 3-fluoroazetidine moiety is a privileged scaffold in the design of novel therapeutics, appearing in a range of biologically active compounds.[4]

This guide provides a comprehensive overview of the key strategies for the functionalization of the 3-fluoroazetidine ring, complete with detailed experimental protocols. As a senior application scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the underlying chemical principles that govern these transformations.

Understanding the Reactivity of the 3-Fluoroazetidine Ring

The presence of the highly electronegative fluorine atom at the C3 position has a profound impact on the reactivity of the azetidine ring. This substitution can influence the ring's conformational behavior and the susceptibility of different positions to nucleophilic or electrophilic attack.[5] Computational studies on analogous strained fluorinated heterocycles have shown that fluorine substitution can significantly alter the rates and regioselectivity of ring-opening reactions.[5] For instance, the electron-withdrawing nature of fluorine can activate adjacent C-H bonds towards functionalization under certain catalytic conditions. A thorough understanding of these electronic effects is paramount for designing successful synthetic strategies.

I. N-Functionalization of the 3-Fluoroazetidine Ring

The nitrogen atom of the 3-fluoroazetidine ring is a primary site for introducing molecular diversity. N-functionalization can be achieved through a variety of standard and advanced organic transformations, including N-alkylation, N-acylation, and N-arylation. The choice of the N-substituent is critical in drug design as it can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic properties.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This protocol describes the N-arylation of 3-fluoroazetidine hydrochloride with an aryl bromide.

Workflow for N-Arylation of 3-Fluoroazetidine

cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product A 3-Fluoroazetidine HCl G Combine reactants under inert atmosphere A->G B Aryl Bromide B->G C Pd Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., BINAP) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G H Heat reaction mixture G->H I Monitor reaction by TLC/LC-MS H->I J Cool to RT I->J K Quench reaction J->K L Extract with organic solvent K->L M Dry and concentrate L->M N Purify by column chromatography M->N O N-Aryl-3-fluoroazetidine N->O

Caption: General workflow for the N-arylation of 3-fluoroazetidine.

Materials:

  • 3-Fluoroazetidine hydrochloride

  • Aryl bromide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 2.2 eq)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by the aryl bromide (1.0 eq), 3-fluoroazetidine hydrochloride (1.2 eq), and sodium tert-butoxide (2.2 eq).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-fluoroazetidine.

Expert Insights: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination. For sterically hindered aryl bromides, more specialized ligands may be required. The use of a strong, non-nucleophilic base like NaOtBu is essential to deprotonate the azetidine hydrochloride and facilitate the catalytic cycle.

Aryl BromideCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Yield (%)
4-Bromoanisole2BINAPNaOtBuToluene10085
1-Bromo-4-(trifluoromethyl)benzene2BINAPNaOtBuToluene10078
2-Bromopyridine3XantphosCs₂CO₃Dioxane11072

II. C-H Functionalization of the 3-Fluoroazetidine Ring

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[8] For the 3-fluoroazetidine ring, the C-H bonds at the C2 and C4 positions are potential sites for functionalization. The electron-withdrawing fluorine atom at C3 can influence the reactivity of these adjacent C-H bonds, making them amenable to certain catalytic transformations.

Protocol 2: Palladium-Catalyzed C(sp³)–H Arylation

Palladium-catalyzed C-H activation is a versatile tool for the formation of C-C bonds.[9] This protocol outlines a directed C(sp³)–H arylation of an N-protected 3-fluoroazetidine, where a directing group on the nitrogen atom facilitates the regioselective functionalization. While specific examples on 3-fluoroazetidine are still emerging, this protocol is based on established methodologies for the C-H functionalization of saturated heterocycles.[10]

Workflow for Directed C(sp³)–H Arylation

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A N-Protected-3-fluoroazetidine (with directing group) G Combine reactants A->G B Aryl Iodide B->G C Pd(OAc)₂ C->G D Ligand (e.g., phosphine) D->G E Oxidant (e.g., Ag₂CO₃) E->G F Solvent (e.g., Dioxane) F->G H Heat under inert atmosphere G->H I Monitor reaction H->I J C-Arylated-3-fluoroazetidine I->J

Caption: General workflow for palladium-catalyzed C-H arylation.

Materials:

  • N-(2-pyridyl)-3-fluoroazetidine (as an example with a directing group)

  • Aryl iodide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)

  • Tricyclohexylphosphine (PCy₃, 0.2 eq)

  • Silver(I) carbonate (Ag₂CO₃, 2.0 eq)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a sealable reaction tube, combine N-(2-pyridyl)-3-fluoroazetidine (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), PCy₃ (0.2 eq), and Ag₂CO₃ (2.0 eq).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the C-arylated product.

Expert Insights: The directing group is key to achieving regioselectivity in this transformation. The 2-pyridyl group is a common and effective directing group for C-H activation. The choice of oxidant and ligand can significantly impact the reaction efficiency and selectivity.

III. Ring-Opening Reactions of the 3-Fluoroazetidine Ring

The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions.[11] This reactivity can be harnessed to synthesize functionalized acyclic amines. The fluorine substituent at the 3-position can influence the regioselectivity of the ring-opening, depending on the nature of the nucleophile and the reaction conditions.

Protocol 3: Acid-Catalyzed Ring-Opening with a Nucleophile

This protocol describes the acid-catalyzed ring-opening of an N-protected 3-fluoroazetidine with a nucleophile, such as an alcohol or a thiol. Lewis or Brønsted acids can be used to activate the azetidine ring towards nucleophilic attack.[12]

Workflow for Acid-Catalyzed Ring-Opening

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A N-Boc-3-fluoroazetidine E Combine starting material and solvent A->E B Nucleophile (e.g., ROH, RSH) G Add Lewis acid and nucleophile B->G C Lewis Acid (e.g., BF₃·OEt₂) C->G D Solvent (e.g., CH₂Cl₂) D->E F Cool to 0 °C E->F F->G H Warm to RT and stir G->H I Ring-opened product H->I

Caption: General workflow for the acid-catalyzed ring-opening of N-Boc-3-fluoroazetidine.

Materials:

  • N-Boc-3-fluoroazetidine

  • Nucleophile (e.g., benzyl alcohol, 2.0 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve N-Boc-3-fluoroazetidine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the nucleophile (2.0 eq), followed by the dropwise addition of BF₃·OEt₂ (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the ring-opened product.

Expert Insights: The regioselectivity of the ring-opening (attack at C2 vs. C4) will depend on the steric and electronic nature of the substituents on the azetidine ring and the nucleophile. The N-protecting group plays a crucial role in the stability and reactivity of the azetidine; the Boc group is commonly used due to its stability and ease of removal.

Conclusion

The 3-fluoroazetidine ring is a versatile and valuable scaffold in drug discovery. A sound understanding of its reactivity and the availability of robust functionalization protocols are essential for its effective utilization. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this important motif into their synthetic strategies and accelerate the development of new and improved therapeutics.

References

  • Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Royal Society of Chemistry.[Link][2]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]

  • Hydrolysis and functionalization of trifluoroacetyl-protected azetidine... ResearchGate.[Link][13]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.[Link][11]

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[14]. ResearchGate.[Link]

  • Practical and innate C–H functionalization of heterocycles. ResearchGate.[Link][15]

  • Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. NIH.[Link][16]

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. PMC - NIH.[Link][17]

  • Late-stage C-H functionalization offers new opportunities in drug discovery. PubMed.[Link][18]

  • Synthesis of Saturated N- Heterocycles. Research Collection.[Link][10]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. pubs.acs.org.[Link][9]

  • Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry - ACS Publications.[Link][19]

  • The synthetic method of 3 fluoro azetidine derivatives. Google Patents.[4]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[Link]

  • Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing.[Link][1]

  • β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. PMC - NIH.[Link][20]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate.[Link][21]

  • Radical C–H functionalization to construct heterocyclic compounds. RSC Publishing.[Link][8]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.[Link][14]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.[Link][12]

  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed.[Link][22]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. organic-chemistry.org.[Link][23]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link][6]

  • Rhodium(III) Catalyzed Arylation of Boc-Imines via C–H Bond Functionalization. PMC - NIH.[Link][24]

  • Rhodium(III)-catalyzed arylation of Boc-imines via C-H bond functionalization. PubMed.[Link][25]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fluorination of Biazetidine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the fluorination of biazetidine precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating fluorine into these valuable four-membered heterocyclic scaffolds. The introduction of fluorine can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique reactivity of strained ring systems like biazetidines presents specific challenges.

This document provides in-depth, field-proven insights in a question-and-answer format, moving from fundamental questions to advanced troubleshooting of common experimental issues.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions to guide your experimental design.

Q1: What are the primary strategies for fluorinating biazetidine precursors?

There are two main approaches for introducing fluorine into a biazetidine scaffold:

  • Electrophilic Fluorination: This method uses a reagent that delivers an electrophilic fluorine equivalent ("F+").[3][4] The reaction typically targets an electron-rich center on the biazetidine precursor, such as an enolate or an activated C-H bond. This is often used to create a C-F bond on the azetidine ring itself without opening it.[5]

  • Nucleophilic Fluorination: This strategy employs a nucleophilic fluoride source (e.g., CsF, KF, TBAF) to displace a leaving group via an SN2 mechanism or to open a strained ring.[6][7] For biazetidine precursors, a common nucleophilic approach involves the ring-opening of an activated aziridinium or azetidinium ion derived from the precursor, yielding β- or γ-fluoroamines.[8][9]

Q2: How do I choose between an electrophilic and a nucleophilic approach?

The choice depends on the desired final structure and the available precursor.

  • Choose Electrophilic Fluorination if:

    • Your goal is to substitute a hydrogen with fluorine on the carbon backbone of an intact biazetidine ring.

    • You have a precursor that can be readily converted into a nucleophilic intermediate (e.g., a ketone that can form an enolate).

    • You want to avoid ring-opening.

  • Choose Nucleophilic Fluorination if:

    • Your goal is to generate a fluorinated amine by opening one of the azetidine rings. This is a powerful method for accessing β- or γ-fluoroamine derivatives.[8]

    • Your precursor has a good leaving group (like a tosylate or mesylate) or can be converted into a strained, activated intermediate (like an azetidinium salt).[9]

Q3: What are the most common electrophilic fluorinating reagents and what are their differences?

Several N-F reagents are available, offering a range of reactivities.[3][10] The choice of reagent is critical for success and can minimize side reactions.[10]

Reagent NameAcronymCommon Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor® Highly reactive, versatile, and widely used. It is a stable, crystalline solid, making it easier to handle than F2 gas.[3] Effective for fluorinating a variety of substrates, including ketones and activated C-H bonds.[11]
N-FluorobenzenesulfonimideNFSI A milder electrophilic fluorinating agent compared to Selectfluor.[11] Often used when a less reactive reagent is needed to improve selectivity.[12]
N-Fluoropyridinium salts-Offer good atom economy. Their fluorinating power can be tuned by changing the substituents on the pyridine ring, allowing for a match between reagent reactivity and substrate reactivity to minimize side reactions.[10][13]

Q4: What factors influence the reactivity of nucleophilic fluoride sources?

The poor nucleophilicity and high basicity of the fluoride anion present a significant challenge.[14] To overcome this, several strategies are employed:

  • Counterion: Cesium fluoride (CsF) is generally more effective than potassium fluoride (KF) due to the weaker Cs-F bond and better solubility.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are essential to solvate the cation and leave a "naked," more reactive fluoride anion.

  • Phase-Transfer Catalysts: Tetraalkylammonium salts (e.g., TBAF) or crown ethers can be used with KF or CsF to enhance solubility and reactivity.[6]

  • Anhydrous Conditions: Water strongly solvates the fluoride ion, drastically reducing its nucleophilicity. Therefore, azeotropic drying or the use of anhydrous fluoride sources is critical for success.[15]

Part 2: Troubleshooting Guides for Common Issues

This section provides a structured approach to diagnosing and solving problems encountered during the fluorination of biazetidine precursors.

Workflow for Optimizing Fluorination Reactions

Before diving into specific problems, consider this general optimization workflow.

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_eval 3. Evaluation A Define Target & Precursor B Select Fluorination Strategy (Electrophilic vs. Nucleophilic) A->B C Choose Reagent & Conditions (Solvent, Temp, Stoichiometry) B->C D Run Initial Reaction C->D E Monitor Progress (TLC, LC-MS) D->E F Workup & Purify E->F G Analyze Outcome (Yield, Purity, NMR) F->G H Problem Identified? G->H I Successful Fluorination H->I No J Troubleshoot Issue (Refer to Guide Below) H->J Yes J->C Re-optimize Conditions

Caption: General workflow for optimizing biazetidine fluorination.

Troubleshooting Decision Tree

Use this diagram to quickly navigate to the relevant troubleshooting section based on your experimental outcome.

G cluster_yield cluster_purity cluster_stereo Start What is the main issue? Yield Low or No Yield Start->Yield Purity Impure Product Start->Purity Stereo Poor Stereoselectivity Start->Stereo Cause_Yield1 Reagent Inactivity? Yield->Cause_Yield1 Cause_Yield2 Poor Substrate Reactivity? Yield->Cause_Yield2 Cause_Yield3 Decomposition? Yield->Cause_Yield3 Cause_Purity1 Side Products Formed? Purity->Cause_Purity1 Cause_Purity2 Incomplete Reaction? Purity->Cause_Purity2 Cause_Purity3 Purification Difficulty? Purity->Cause_Purity3 Cause_Stereo1 Wrong Reagent/Catalyst? Stereo->Cause_Stereo1 Cause_Stereo2 Temperature Too High? Stereo->Cause_Stereo2

Caption: Decision tree for troubleshooting common fluorination problems.

Q&A: Specific Troubleshooting Scenarios

Scenario 1: Low or No Product Yield

Q: My reaction is very slow or shows no conversion. What are the likely causes and solutions?

A: This is a common issue that can often be traced back to reagent or substrate reactivity.[16][17]

  • For Electrophilic Fluorination:

    • Cause: The biazetidine precursor may be too electron-deficient. N-heterocycles can be deactivated towards electrophilic attack.[17] The nitrogen atom's position and protonation state can significantly influence the electronic properties of the substrate.

    • Solution 1 - Increase Reagent Reactivity: Switch to a more powerful fluorinating agent. If you are using NFSI, consider trying Selectfluor.[10]

    • Solution 2 - Modify the Substrate: If your reaction involves forming an enolate (e.g., from a ketone precursor), ensure your base is strong enough and the conditions are appropriate to generate the nucleophile efficiently.

    • Solution 3 - Increase Temperature: Carefully increasing the reaction temperature can improve the rate, but monitor closely for decomposition or side product formation.[16]

  • For Nucleophilic Fluorination:

    • Cause: The fluoride source is not sufficiently reactive ("naked"). This is almost always due to the presence of water or poor solubility.[15]

    • Solution 1 - Ensure Anhydrous Conditions: Azeotropically dry your fluoride salt (e.g., KF or CsF) with toluene or acetonitrile before the reaction. Use anhydrous solvents.

    • Solution 2 - Improve Fluoride Solubility: Use CsF instead of KF. Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or an aminopolyether like Kryptofix 2.2.2 (K222) to complex the cation and liberate the fluoride anion.[15]

    • Cause: The leaving group on your precursor is not effective.

    • Solution: Ensure you have a good leaving group (e.g., triflate > tosylate > mesylate > halides). If performing a ring-opening, ensure the azetidine nitrogen is activated (e.g., by forming a sulfonylated or acylated azetidinium intermediate).[9][18]

Scenario 2: Formation of Significant Side Products

Q: I'm observing a major byproduct that I believe is from over-fluorination (e.g., a difluoro- product). How can I improve monofluorination selectivity?

A: The formation of difluorinated products is a known issue, especially when the monofluorinated product is also susceptible to fluorination.[17]

  • Solution 1 - Control Stoichiometry: Carefully control the amount of fluorinating agent. Use no more than 1.05-1.1 equivalents. Adding the reagent slowly via syringe pump can help maintain a low concentration and favor monofluorination.

  • Solution 2 - Lower the Temperature: Running the reaction at a lower temperature often increases selectivity by favoring the lower activation energy pathway to the monofluorinated product.[17]

  • Solution 3 - Monitor Closely: Stop the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS) to prevent the subsequent fluorination of the desired product.

Q: My reaction is producing elimination or rearrangement byproducts. How can I suppress these pathways?

A: Strained rings like azetidines are prone to rearrangement, and elimination is a common competing pathway in substitution reactions.[19]

  • Cause (Elimination): This is particularly common in deoxyfluorination of alcohols where strong, acidic reagents are used.[20] The fluoride ion's basicity can also promote elimination.

  • Solution:

    • Use milder, more chemoselective fluorinating reagents. For deoxyfluorination, reagents like PyFluor are designed to minimize elimination compared to DAST.[20]

    • Run the reaction at the lowest possible temperature.

    • If acidic byproducts are formed, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize them.[20]

  • Cause (Rearrangement): Cationic intermediates, which can form during fluorination, may undergo rearrangement to a more stable carbocation before being trapped by fluoride.[21]

  • Solution:

    • Choose conditions that avoid the formation of long-lived, discrete carbocations. This can sometimes be achieved by changing the solvent to one that better supports an SN2-like mechanism.

    • For electrophilic fluorination of alkenes/enol ethers, the mechanism can sometimes be influenced by the reagent choice to favor a concerted or near-concerted pathway over a stepwise one involving a cationic intermediate.[22]

Scenario 3: Poor Stereoselectivity

Q: My product is a mixture of diastereomers or enantiomers. How can I control the stereochemical outcome?

A: Introducing a fluorine atom often creates a new stereocenter, and controlling its configuration is a significant challenge.[23]

  • For Diastereoselectivity:

    • Cause: The fluorinating agent can approach the molecule from different faces with similar ease.

    • Solution 1 - Substrate Control: Use a precursor with a bulky protecting group or a chiral auxiliary that can sterically block one face of the molecule, directing the approach of the fluorinating agent.[24]

    • Solution 2 - Reagent Control: The stereochemical outcome can be dependent on the fluorinating reagent. For example, in some systems, Selectfluor has been shown to add in a specific (e.g., syn) manner to an intermediate.[22] Experimenting with different reagents (e.g., Selectfluor vs. NFSI) may yield different diastereomeric ratios.

  • For Enantioselectivity:

    • Cause: The reaction is proceeding through an achiral intermediate or using achiral reagents.

    • Solution: Employ a chiral catalyst. Catalytic enantioselective fluorination is an advanced field. For example, chiral palladium(II)-bisphosphine complexes have been used to catalyze enantioselective fluorinations.[3] Hydrogen bonding catalysis with chiral ureas has also been used to control enantioselectivity in the nucleophilic ring-opening of aziridinium ions.[25][26]

Scenario 4: Purification Challenges

Q: I'm having difficulty purifying my fluorinated biazetidine product using silica gel chromatography.

A: Fluorinated compounds can exhibit unique behaviors during purification.

  • Cause 1 - Altered Polarity: The C-F bond is highly polar, but organofluorine compounds are often less polar than their hydrogen-containing counterparts due to fluorine's poor ability to hydrogen bond. This can cause your product to elute much faster than expected.

  • Solution: Start with a less polar eluent system (e.g., higher hexane/ethyl acetate ratio) than you would for the non-fluorinated analog.

  • Cause 2 - Acidity/Basicity: The introduction of fluorine can significantly lower the pKa of nearby protons and the basicity of the azetidine nitrogen.[23] This can lead to tailing or poor separation on silica gel.

  • Solution: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or an acidic modifier like acetic acid to the eluent to suppress ionization and improve peak shape.

  • Cause 3 - Volatility: Small, highly fluorinated molecules can be surprisingly volatile.

  • Solution: Be cautious when removing solvent under reduced pressure (rotoevaporation). Use a lower bath temperature and avoid using a high-vacuum pump if possible to prevent loss of product.[16]

Part 3: Key Experimental Protocols

These are generalized protocols that must be optimized for your specific biazetidine precursor.

Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor

This protocol is suitable for the fluorination of an activated C-H bond, such as alpha to a carbonyl group.

  • Preparation: In a flame- or oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the biazetidine precursor (1.0 equiv) in an appropriate anhydrous solvent (e.g., acetonitrile, DMF).

  • Base Addition (if applicable): If generating an enolate, cool the solution to the desired temperature (e.g., -78 °C or 0 °C) and add the base (e.g., LDA, NaHMDS) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.

  • Fluorination: Add Selectfluor (1.1 equiv), either as a solid in one portion or as a solution in the reaction solvent, to the reaction mixture.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until completion, monitoring by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate or ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Nucleophilic Ring-Opening Fluorination

This protocol describes the ring-opening of an in situ generated azetidinium ion.

  • Preparation of Fluoride Source: In a flame-dried flask, add anhydrous cesium fluoride (CsF, 3.0 equiv) and a phase-transfer catalyst (e.g., TBAF, if needed). Azeotropically dry the mixture by adding anhydrous acetonitrile and removing it in vacuo (repeat 3x).[26]

  • Substrate Addition: Place the flask under an inert atmosphere. Add the activated biazetidine precursor (e.g., an N-sulfonyl or N-acyl biazetidine, 1.0 equiv) dissolved in anhydrous acetonitrile.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir vigorously for 12-48 hours. Monitor the reaction by LC-MS for the consumption of starting material and formation of the product.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short plug of silica gel or Celite to remove the inorganic salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography to isolate the desired fluoroamine product.[26]

Part 4: References
  • Banks, R. E., et al. (1997). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]

  • GSK. Nitrogen-Based Fluorinating Agents. GlaxoSmithKline Process Chemistry Guide. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

  • Ni, C., & Hu, J. (2019). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chinese Journal of Chemistry. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]

  • Shimizu, M., & Hiyama, T. (2005). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • Boyd, M. J., et al. (2014). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Xu, F., et al. (2019). Highly Efficient Regio-Selective Ring-Opening Nucleophilic Fluorination of Aziridines and Azetidines: Access to β- Or γ-fluorinated Amino Acid Derivatives. Organic & Biomolecular Chemistry. [Link]

  • Horwitz, M. A., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society. [Link]

  • Pharmaceutical Technology. (2013). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]

  • Bruns, S., et al. (2006). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Chemistry – A European Journal. [Link]

  • Wikipedia. Electrophilic fluorination. Wikipedia. [Link]

  • Gomzina, N. A., et al. (2001). Optimization of nucleophilic fluorination step in the synthesis of various compounds labelled with fluorine-18 for their use as pet radiotracers. ResearchGate. [Link]

  • Doyle Group. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. UCLA Chemistry. [Link]

  • Bryn Mawr College. Electrophilic Fluorination. Bryn Mawr College Chemistry Department. [Link]

  • Dunsmore, C. J., & O'Hagan, D. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • Kirk, K. L. (2006). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Organic Chemistry. [Link]

  • Horwitz, M. A., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Organic Chemistry Portal. [Link]

  • Taylor, M., et al. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Journal of Nuclear Medicine. [Link]

  • Lee, S. J., et al. (2012). A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Science. [Link]

  • Stuart, A. M., et al. (2021). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. Chemical Communications. [Link]

  • Pálvölgyi, A., et al. (2021). Electrophilic Fluorination of Alkenes via Bora‐Wagner–Meerwein Rearrangement. Access to β‐Difluoroalkyl Boronates. Angewandte Chemie. [Link]

  • Clayton, A. D., et al. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development. [Link]

  • Berroterán-Lobo, M., & Wadsak, W. (2022). Strained Ammonium Precursors for Radiofluorinations. ChemistryOpen. [Link]

  • Genêt, J.-P., et al. (1997). Synthesis of 3-fluoro azetidinone by electrophilic fluorination. Tetrahedron Letters. [Link]

  • Schene, M. E., et al. (2024). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. bio-protocol. [Link]

  • Smith, K. E., et al. (2001). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A. [Link]

  • ACS GCI Pharmaceutical Roundtable. Nuclophilic Fluorination by F-. Reagent Guides. [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Schene, M. E., et al. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture. ResearchGate. [Link]

  • Jäschke, A., & Liskamp, R. M. (2013). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids. [Link]

  • Romian, A., et al. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules. [Link]

  • Jäschke, A., & Liskamp, R. M. (2013). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids. [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). Biological Impacts of Fluorination. ResearchGate. [Link]

  • Giraud, M., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research. [Link]

  • Chen, K., et al. (2021). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Troubleshooting Coupling Reactions with Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the unique challenges of performing coupling reactions with sterically hindered azetidines. Azetidines are increasingly vital motifs in medicinal chemistry, valued for their ability to impart unique three-dimensional structure and modulate physicochemical properties.[1][2][3][4] However, their inherent ring strain and steric bulk, especially in 3,3-disubstituted systems, can make C-C and C-N bond formation a significant synthetic hurdle.[5] This guide provides a structured approach to diagnosing and resolving common experimental issues.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles to guide your troubleshooting efforts.

Q1: Why am I observing low to no product yield in my Suzuki or Buchwald-Hartwig coupling with a 3,3-disubstituted azetidine?

This is the most common challenge, typically stemming from the steric congestion around the reaction center, which impedes key steps in the catalytic cycle. The problem can be systematically diagnosed by examining the catalyst system, reaction conditions, and potential substrate-related side reactions.

Causality: Steric hindrance from substituents on the azetidine ring directly clashes with the bulky ligands required on the metal center (typically palladium). This clash can severely slow down or prevent two critical steps:

  • Oxidative Addition: The initial insertion of the palladium catalyst into the aryl halide bond can be sterically hindered.[6]

  • Reductive Elimination: The final, product-forming step, where the two coupled fragments are expelled from the metal center, is often the rate-limiting step and is highly sensitive to steric bulk.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose the root cause of low product yield.

G cluster_0 Diagnostic Phases start Start: Low/No Yield catalyst Step 1: Evaluate Catalyst System - Is the ligand bulky enough? - Is the precatalyst appropriate? start->catalyst Begin Diagnosis conditions Step 2: Optimize Reaction Conditions - Is the temperature high enough? - Is the base appropriate (non-nucleophilic)? - Is the solvent optimal? catalyst->conditions If no improvement, proceed to substrate Step 3: Check Substrate Integrity - Is the azetidine degrading? - Are there competing side reactions? conditions->substrate If still no improvement, proceed to success Success: Yield Improved substrate->success Problem Identified & Solved

Caption: A step-by-step workflow for troubleshooting failed coupling reactions.

Pillar 1: The Catalyst System

For sterically demanding couplings, the choice of ligand is paramount. The ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents oxidative addition or substrate coordination.

  • Insight: Traditional ligands like PPh₃ are often ineffective. The solution lies in using specialized electron-rich, bulky monophosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) that create a coordinatively unsaturated, reactive metal center.[7][8]

Recommended Action:

  • Switch to a More Appropriate Ligand: If you are using a generic ligand, switch to one designed for hindered substrates. See Table 1 for recommendations.

  • Use a Pre-formed Catalyst: Employing a well-defined precatalyst (e.g., a G4 Buchwald precatalyst) can ensure the generation of the active catalytic species and improve reproducibility.[9]

Table 1: Recommended Catalyst/Ligand Combinations for Hindered Couplings
Reaction Type Recommended Ligands/Catalysts
Suzuki-Miyaura Ligands: XPhos, SPhos, RuPhos, AdBrett Phos.[7] Catalysts: Acenaphthoimidazolylidene Palladium Complexes (NHCs) have shown high efficiency.[8]
Buchwald-Hartwig Ligands: BrettPhos, cataCXium® A, JohnPhos, XPhos. These are designed to accelerate reductive elimination.[7][10] Catalysts: Fourth-generation (G4) Buchwald precatalysts are highly effective.[9]

Pillar 2: Reaction Conditions

The reaction environment must be finely tuned to overcome the high activation energy barriers associated with hindered couplings.

  • Insight: Standard conditions are often too mild. Higher temperatures are usually necessary to drive the reaction forward. The choice of base is also critical; it must be strong enough to facilitate the catalytic cycle but not nucleophilic enough to cause side reactions with the substrate or catalyst.

Recommended Action:

  • Increase Temperature: Screen temperatures from 80 °C up to 120 °C. Microwave irradiation can sometimes be beneficial for rapidly screening conditions and driving difficult couplings.[11]

  • Change the Base: Switch from strong nucleophilic bases (like NaOtBu in some cases) to weaker, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. For anhydrous couplings using K₃PO₄, adding a small amount of water (3-5 equivalents) can be crucial for activation.[6]

  • Solvent Screening: Aprotic polar solvents are often preferred. See Table 2 for guidance.

Table 2: Solvent and Base Screening Guide
Solvent Recommended Base(s) Notes
Dioxane / Toluene K₃PO₄, Cs₂CO₃Standard for many hindered couplings. Dioxane is often a good starting point.[12]
t-Amyl Alcohol / t-Butanol K₃PO₄, NaOtBuCan be effective for Buchwald-Hartwig aminations.
DMF / DMAc K₂CO₃, Cs₂CO₃Higher boiling points, useful for reactions requiring high heat.
Q2: I'm observing significant byproduct formation, including what appears to be azetidine ring degradation. What is happening?

The formation of byproducts indicates that a competitive and undesired reaction pathway is occurring. The strained nature of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions.[2]

Causality:

  • Ring Expansion/Opening: The four-membered ring is thermodynamically strained.[2][3] Under harsh basic or thermal conditions, or in the presence of certain nucleophiles, the ring can open or rearrange.

  • β-Hydride Elimination: If the azetidine has a hydrogen atom on a carbon adjacent to the coupling site, β-hydride elimination can occur from the organopalladium intermediate, leading to an alkene byproduct and catalyst decomposition. This is less common with 3,3-disubstituted azetidines but possible if substitution is at other positions.

  • Protodeborylation/Protodehalogenation: This occurs when the boronic acid (Suzuki) or aryl halide is quenched by a proton source before cross-coupling can occur, leading back to starting materials or simple arenes.

Recommended Action:

  • Lower the Reaction Temperature: If possible, find the lowest effective temperature to minimize thermal degradation.

  • Use a Milder Base: Switch to a weaker base like K₂CO₃ or an organic base like DBU if compatible with your reaction.

  • Ensure Inert Atmosphere: Rigorously de-gas solvents and use a glovebox to prepare reactions. Oxygen can degrade both the catalyst and boronic acids.

  • Analyze Byproducts: Use LC-MS or GC-MS to identify the major byproducts. Knowing their structure provides crucial clues to the undesired pathway. For example, an isomerized product might suggest a ring-opening/closing mechanism.

Frequently Asked Questions (FAQs)

FAQ 1: How do I select the right catalyst and ligand for my specific hindered azetidine?

There is no single "best" catalyst. The optimal choice depends on the electronic and steric properties of both coupling partners. A systematic screening approach is the most reliable method.

Decision Framework: Start with a catalyst system known to be effective for sterically demanding couplings and then optimize. The following diagram outlines a logical selection process.

G start Define Coupling: Azetidine + Partner reaction_type Suzuki or Buchwald-Hartwig? start->reaction_type suzuki_start Initial Suzuki Screen: Pd₂(dba)₃ + XPhos Base: K₃PO₄ Solvent: Dioxane/H₂O reaction_type->suzuki_start Suzuki buchwald_start Initial B-H Screen: G4-XPhos Precatalyst Base: NaOtBu or K₃PO₄ Solvent: Toluene reaction_type->buchwald_start Buchwald check_yield Reaction Outcome? suzuki_start->check_yield buchwald_start->check_yield success Success: Proceed to Scale-up check_yield->success >70% Yield troubleshoot Low Yield: Consult Troubleshooting Guide (Q1) check_yield->troubleshoot <20% Yield expand_screen Expand Screen: Try AdBrett Phos, RuPhos (Suzuki) or BrettPhos (B-H) Try NHC-Pd catalyst check_yield->expand_screen 20-70% Yield troubleshoot->expand_screen

Caption: A decision tree for initial catalyst/ligand selection.

FAQ 2: What are the best practices for setting up a high-throughput screening (HTS) experiment for my hindered azetidine coupling?

HTS is invaluable for navigating the complex variable space of these reactions.[13][14] Modern techniques allow for nanomole-scale screening, preserving precious starting materials.[15]

Best Practices:

  • Design of Experiment (DoE): Use a fractional factorial design to efficiently screen multiple variables (catalyst, ligand, base, solvent, temperature) simultaneously.

  • Plate Layout: Dedicate rows or columns to a single variable to simplify analysis. Include positive and negative controls.

  • Automation: Use liquid handling robotics for precise and reproducible dispensing of reagents.

  • Analysis: Employ rapid analysis techniques like UPLC-MS or GC-MS for accurate yield determination.

Protocol 2: High-Throughput Screening (HTS) Plate Setup

This protocol outlines the setup of a 96-well plate for screening four ligands and three bases in duplicate.

  • Stock Solutions: Prepare stock solutions of your aryl halide, azetidine boronic ester/amine, and internal standard in the chosen solvent (e.g., dioxane).

  • Plate Preparation (in a glovebox):

    • Dispense the appropriate base (solid) into each well.

    • Dispense the palladium precursor and ligand solutions into the designated wells.

  • Initiate Reaction:

    • Add the aryl halide stock solution to all wells.

    • Add the azetidine coupling partner stock solution to all wells to start the reaction.

  • Sealing and Incubation: Seal the plate with a heat-resistant seal and place it on a heated shaker block at the desired temperature for 12-24 hours.

  • Quenching and Analysis:

    • Cool the plate to room temperature.

    • Add a quenching solution (e.g., water) and a suitable extraction solvent with an internal standard.

    • Shake, centrifuge, and analyze the organic layer by LC-MS.

FAQ 3: Are there alternatives to Palladium for coupling with hindered azetidines?

Yes, while palladium is the most common, research into using more earth-abundant metals is ongoing.

  • Iron-Catalyzed Coupling: Iron catalysts have been successfully used for coupling 3-iodoazetidines with various Grignard reagents, offering a potentially cheaper and more sustainable alternative.[16]

  • Nickel-Catalyzed Coupling: Nickel catalysts, often paired with specialized ligands, can be effective for C-N coupling reactions and may offer different reactivity profiles compared to palladium.

  • Copper-Catalyzed Coupling: Copper-catalyzed Ullmann-type reactions are a classic method for C-N bond formation. Modern ligand development has expanded their scope to include more challenging substrates, though they often require higher temperatures than palladium systems.

These alternatives are less developed for hindered azetidines specifically, but they represent a promising area for exploration if standard palladium catalysis fails.

References

  • Boruń, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Sun, J. et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Berhault, A. et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • Vo, C. et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
  • Boruń, A. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Boruń, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Kim, S. et al. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed.
  • Kumar, A. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
  • M. R. J. Elsegood et al. (2015). Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule.
  • Bellomo, A. et al. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • ACS GCI Pharmaceutical Roundtable.
  • Dreher, S. et al. (2015). Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science in the Classroom.
  • Singh, R. et al. (2026).
  • Takaoka, Y. et al. (2021).
  • Tu, T. et al. (2012).

Sources

Technical Support Center: Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this demanding but rewarding field of chemistry. Fluorine's unique properties can dramatically enhance a molecule's therapeutic potential, but its introduction into heterocyclic scaffolds is often accompanied by specific side reactions.[1][2][3]

This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will move beyond simple procedural steps to explain the underlying mechanisms of common side reactions and provide actionable, field-proven strategies to mitigate them.

Part 1: General FAQs & Foundational Concepts

This section addresses broad, overarching questions that are critical for planning a successful synthesis.

Q1: My fluorination reaction is sluggish or fails completely. What are the first things I should check?

A: Before delving into complex side reactions, it's crucial to ensure your fundamental reaction parameters are sound.

  • Moisture Control: Many fluorination reactions, especially those using nucleophilic fluoride sources (KF, CsF) or certain electrophilic reagents, are exquisitely sensitive to water. Fluoride ions can be strongly solvated by protic solvents like water, reducing their nucleophilicity.[4] Ensure all glassware is rigorously dried, use anhydrous solvents, and handle hygroscopic fluoride salts in a glovebox or under an inert atmosphere.

  • Reagent Quality:

    • Fluoride Source: For nucleophilic reactions, the quality of your fluoride salt is paramount. "Spray-dried" potassium fluoride is often preferred due to its high surface area. The performance of CsF can also vary by supplier.

    • Electrophilic Reagents: Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are generally stable crystalline solids, but proper storage is key.[5][6] Deoxyfluorinating agents like DAST can decompose upon storage, especially if exposed to moisture, generating corrosive HF.[7][8]

  • Solvent Choice: For nucleophilic aromatic substitution (SNAr), polar aprotic solvents like DMSO, DMF, or sulfolane are typically required to solubilize the fluoride salt and promote the reaction.[9] Protic solvents can hinder the reaction by solvating the fluoride anion.[4][9]

Q2: How do I choose between a nucleophilic and an electrophilic fluorination strategy?

A: The choice depends entirely on the electronic nature of your heterocyclic substrate.

  • Nucleophilic Fluorination (e.g., SNAr with KF/CsF): This method is ideal for electron-deficient heterocycles. The ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) group, positioned ortho or para to the leaving group (typically -Cl or -Br).[10][11] The EWG is necessary to stabilize the negative charge of the intermediate Meisenheimer complex.[4][12]

  • Electrophilic Fluorination (e.g., with Selectfluor®, NFSI): This approach is suited for electron-rich heterocycles, such as indoles, pyrroles, or activated pyridines.[5][13] The reaction proceeds via attack of the electron-rich ring onto the electrophilic fluorine source. The mechanism can be complex and is still a subject of study, but it requires a nucleophilic carbon center on the heterocycle.[5]

Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Fluorination

SNAr is a cornerstone of fluoroheterocycle synthesis, but it is prone to several competing side reactions.

Q3: My SNAr fluorination is giving me a significant amount of a hydrodefluorination (HDF) byproduct, where the leaving group is replaced by hydrogen instead of fluorine. Why is this happening and how can I stop it?

A: Hydrodefluorination (HDF) is a common and frustrating side reaction where a proton source in the reaction mixture intercepts a reactive intermediate.[14][15][16]

  • Causality (The "Why"): HDF arises when trace amounts of water or other protic species are present. In polar aprotic solvents at high temperatures, the basicity of fluoride salts (like KF or CsF) is enhanced. This "activated" fluoride can deprotonate residual water, generating hydroxide ions (OH⁻). The hydroxide can then act as a nucleophile, or more commonly, the reaction proceeds via reduction pathways where the starting material is converted to an aryl anion, which is then quenched by a proton source. The presence of a hydride source can also lead to HDF.[15][16]

  • Troubleshooting & Mitigation:

    • Rigorous Anhydrous Conditions: This is the most critical factor. Dry your solvent over molecular sieves. Dry your KF by heating under vacuum. Use a glovebox for reagent handling.

    • Azeotropic Removal of Water: Before adding your fluoride source, consider azeotropically removing water from your substrate/solvent mixture by distilling off a small amount of solvent, particularly if using toluene or xylenes as co-solvents.

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like tetrabutylammonium chloride (TBAC) can be highly effective.[17] The PTC facilitates the transport of the fluoride anion into the organic phase as a less-solvated, more reactive ion pair, often allowing for lower reaction temperatures where HDF is less competitive.[17]

    • Choice of Fluoride Source: In some cases, switching from KF to the more expensive but often more effective CsF can improve yields and reduce HDF by allowing for milder reaction conditions.

Workflow: Diagnosing & Mitigating Low Yield in SNAr Fluorination

This diagram outlines a logical troubleshooting process when faced with poor performance in an SNAr fluorination reaction.

SNAr_Troubleshooting start Low Yield or No Reaction in S N Ar check_conditions Verify Core Conditions: - Anhydrous Solvent? - Reagent Quality? - Correct Temperature? start->check_conditions side_product Side Product Observed? check_conditions->side_product Conditions OK no_reaction Still No Reaction: Increase Temperature or Use Phase Transfer Catalyst (PTC) check_conditions->no_reaction Conditions Faulty side_product->no_reaction No hdf Hydrodefluorination (HDF) Product Detected side_product->hdf Yes, H-product benzyne Isomeric Products or Trapped Adducts Detected side_product->benzyne Yes, Isomers solve_hdf Implement HDF Mitigation: 1. Rigorous Drying 2. Azeotropic Distillation 3. Add PTC (e.g., TBAC) hdf->solve_hdf solve_benzyne Implement Benzyne Mitigation: 1. Lower Temperature 2. Use Weaker Base (e.g., KF vs. KNH₂) 3. Change Solvent benzyne->solve_benzyne

Caption: A decision tree for troubleshooting common SNAr fluorination issues.

Q4: I am observing isomeric products. My nucleophile is not ending up where the leaving group was. What is happening?

A: The formation of scrambled isomers is a classic sign of a competing benzyne elimination-addition mechanism .[10][18]

  • Causality (The "Why"): This pathway becomes significant under strongly basic conditions and high temperatures, especially if your heterocycle lacks strong ortho/para activation.[10] The strong base (which can be the fluoride salt itself or a co-reagent) deprotonates a hydrogen ortho to the leaving group.[10][18] This is followed by the elimination of the leaving group to form a highly reactive, strained aryne (e.g., pyridyne) intermediate.[18][19] The nucleophile can then attack either carbon of the strained triple bond, leading to a mixture of regioisomers.[10]

  • Troubleshooting & Mitigation:

    • Reduce Basicity & Temperature: This is the most direct approach. Lowering the reaction temperature can significantly disfavor the high-activation-energy elimination pathway relative to the desired SNAr addition. If you are using a very strong base like NaNH₂, switch to a milder base like KF or CsF.[20]

    • Substrate Design: If possible, ensure your heterocycle has a strong electron-withdrawing group positioned to activate the SNAr pathway. This makes the addition-elimination route so fast that the elimination-addition (benzyne) pathway cannot compete.

    • Solvent Effects: The choice of base can be influenced by the solvent. For example, using tert-BuLi to generate benzynes from fluoroarenes can show different selectivity compared to amide bases.[20][21] While not a direct mitigation for SNAr, this highlights the intricate role of the base/solvent system in dictating the reaction pathway.

Table 1: Impact of Reaction Conditions on SNAr Fluorination Selectivity

This table summarizes key variables and their typical effect on the desired reaction versus common side reactions.

ParameterCondition ChangeEffect on Desired SNArEffect on Hydrodefluorination (HDF)Effect on Benzyne FormationRationale
Temperature Increase↑ (to a point)↑↑ (Significantly Increases)↑↑ (Significantly Increases)HDF and Benzyne pathways often have higher activation energies.
Moisture Increase↓↓ (Significantly Decreases)↑↑ (Source of Protons/OH⁻)- (No direct effect)Water deactivates fluoride nucleophiles and promotes HDF.[4]
Base Strength Increase (e.g., KF → KNH₂)- (No direct effect)↑↑↑ (Strongly Promoted)Strong bases are required for the initial deprotonation in the benzyne mechanism.[10]
PTC Addition Add Bu₄NCl↑↑ (Increases Rate)↓ (Allows lower temp)↓ (Allows lower temp)Increases fluoride reactivity, enabling milder and more selective conditions.[17]
EWG Activation Stronger (e.g., -H → -NO₂)↑↑↑ (Strongly Promoted)↓↓ (Outcompeted)Stabilizes the Meisenheimer intermediate, accelerating SNAr.[11]

Part 3: Troubleshooting Guide for Electrophilic Fluorination

Electrophilic fluorination is key for electron-rich systems but presents its own set of challenges, primarily related to reactivity and regioselectivity.

Q5: My electrophilic fluorination of an indole substrate gives me a mixture of C2 and C3-fluorinated isomers. How can I control the regioselectivity?

A: Regioselectivity in the fluorination of electron-rich heterocycles like indole is a common challenge governed by a delicate balance of electronics and sterics.[13]

  • Causality (The "Why"): The kinetic site of attack on an indole is typically the C3 position, as this leads to a more stable cationic intermediate where the positive charge is not adjacent to the heteroatom. However, the reaction is not always straightforward. The choice of fluorinating reagent, solvent, and protecting group on the indole nitrogen can all influence the outcome. Some N-F reagents are bulky, which may favor attack at the less hindered position.[5] Furthermore, the mechanism might not be a simple electrophilic attack and can involve single-electron transfer (SET) pathways, further complicating selectivity.[5]

  • Troubleshooting & Mitigation:

    • Choice of N-F Reagent: The reactivity and steric bulk of electrophilic fluorinating agents vary. Selectfluor® is often more reactive than NFSI.[5] Experiment with a panel of reagents (e.g., Selectfluor®, NFSI, N-Fluoro-o-benzenedisulfonimide) to find the optimal balance for your specific substrate.

    • Nitrogen Protecting Group: The group on the indole nitrogen has a profound electronic and steric influence. A bulky protecting group like -TIPS may sterically hinder the C2 position, favoring C3 fluorination. An electron-withdrawing protecting group like -SO₂Ph can deactivate the ring, potentially altering the innate reactivity and selectivity.

    • Directed Fluorination: If applicable, install a directing group on the heterocycle. For example, a pre-installed group at the C2 position can direct fluorination to a different site through chelation control with a metal catalyst, although this is more common in C-H activation contexts.

    • Solvent and Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lowest activation energy. Screen different solvents (e.g., MeCN, DCM, HFIP) as they can influence the stability of the intermediates and the effective reactivity of the fluorinating agent.

Protocol: Screening for Optimal Regioselectivity in Indole Fluorination
  • Setup: Prepare four identical, dry reaction vials (V1-V4) each containing the N-protected indole substrate (1.0 equiv) and anhydrous acetonitrile (0.1 M).

  • Reagent Addition:

    • To V1, add Selectfluor® (1.1 equiv).

    • To V2, add NFSI (1.1 equiv).

    • To V3, add a different N-F reagent if available.

    • V4 can be a control or test a different solvent.

  • Reaction: Stir all vials at room temperature under an inert atmosphere (N₂ or Ar).

  • Monitoring: After 1 hour, take a small aliquot from each vial, quench with saturated NaHCO₃(aq), extract with EtOAc, and analyze by ¹⁹F NMR and LC-MS.

  • Analysis: The ¹⁹F NMR will clearly show the number of fluorinated products and their relative ratios. LC-MS will confirm the mass of the isomers.

  • Optimization: Based on the best ratio from the initial screen, further optimize the reaction by varying the temperature (e.g., 0 °C or 40 °C) and solvent for the most promising reagent.

Diagram: Competing Pathways in Electrophilic Fluorination

This diagram illustrates the factors influencing the outcome of an electrophilic fluorination reaction on a generic electron-rich heterocycle.

Electrophilic_Fluorination Start Electron-Rich Heterocycle + Electrophilic Reagent (F-X) Pathway1 Kinetic Attack (e.g., C3 of Indole) Start->Pathway1 Pathway2 Thermodynamic/Steric Attack (e.g., C2 of Indole) Start->Pathway2 Decomposition Substrate Decomposition Start->Decomposition Factor_Reagent Reagent Choice (Sterics/Reactivity) Factor_Reagent->Pathway1 Factor_Reagent->Pathway2 Factor_Protecting N-Protecting Group (Electronics/Sterics) Factor_Protecting->Pathway1 Factor_Protecting->Pathway2 Factor_Conditions Conditions (Temp/Solvent) Factor_Conditions->Pathway1 Factor_Conditions->Pathway2 Factor_Conditions->Decomposition

Caption: Factors governing selectivity in electrophilic fluorination.

References

  • O’Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2465–2478. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 983-987. Available at: [Link]

  • Philipp. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved January 19, 2026, from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Yamaoka, Y., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12594–12600. Available at: [Link]

  • Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Available at: [Link]

  • Kappe, C. O. (2006). convenient and general microwave-assisted protocols for the expedient synthesis of heterocycles. HETEROCYCLES, 70.
  • Mlostoń, G., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 23(10), 2631. Available at: [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Organic Letters, 6(14), 2341–2344.
  • Ghosez, L., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. Journal of Organic Chemistry, 75(12), 4115-20.
  • Tadross, P. M., & Virgil, S. C. (2004). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. ARKIVOC.
  • O’Hagan, D. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Journal of Organic Chemistry, 87(12), 7487–7505.
  • Wikipedia. (n.d.). Hydrodefluorination. Retrieved January 19, 2026, from [Link]

  • Charushin, V. N., & Chupakhin, O. N. (2002). Fluorine in heterocyclic chemistry. Russian Chemical Reviews, 71(10), 833–864.
  • Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved January 19, 2026, from [Link]

  • Ortuño, M. A., et al. (2013). Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR 3 ) 2 (CO)(H) 2 ]: predicted scope and regioselectivities. Dalton Transactions, 42(20), 7100-7110.
  • Henn, C. C., et al. (2004). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. ARKIVOC, 2004(i), 88-100.
  • Pal, S., & Kumar, G. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(44), 8565-8591.
  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved January 19, 2026, from [Link]

  • O’Hagan, D. (2013). Stereoselectively Fluorinated N-Heterocycles: A Brief Survey. Beilstein Journal of Organic Chemistry, 9, 2465-2478.
  • Lal, G. S., et al. (1993). Site-selective fluorination of organic compounds using 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts (selectfluor reagents). ChemInform, 24(20).
  • Rostami, A., et al. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(28), 16550-16576.
  • Thielemann, D., & Billard, T. (2022). The Pentafluorosulfanyl Group (SF5). Science of Synthesis.
  • Ikawa, T., Masuda, S., & Akai, S. (2018). Microflow Fluorinations of Benzynes: Efficient Synthesis of Fluoroaromatic Compounds. Chemical & Pharmaceutical Bulletin, 66(12), 1153-1164.
  • Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]

  • Li, Y., et al. (2016). Selectfluor-mediated regioselective nucleophilic functionalization of N-heterocycles under metal- and base-free conditions. Green Chemistry, 18(10), 2967-2971.
  • DiRocco, D. A., & Rovis, T. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2354–2367.
  • Kim, D., & Park, H. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7567–7571.
  • Yamaoka, Y., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12594-12600.
  • Scaglion,i L., et al. (2021). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1616-1636.
  • Clot, E., et al. (2013). Dehydrofluorination by catalytic cooperative effect. Dalton Transactions, 42(20), 7100-10.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guide. Retrieved January 19, 2026, from [Link]

  • LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]

  • Champagne, P. A., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(16), 3895-3903.

Sources

Technical Support Center: Purification Methods for Fluorinated Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate challenges of purifying fluorinated amine hydrochlorides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique hurdles presented by these highly polar and often reactive compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both scientific integrity and successful outcomes.

Troubleshooting Guide: Common Issues in Fluorinated Amine Hydrochloride Purification

The purification of fluorinated amine hydrochlorides is frequently complicated by their high polarity, solubility in a wide range of solvents, and the potential for decomposition. The table below outlines common problems, their probable causes, and validated solutions.

Problem Probable Cause(s) Recommended Solution(s)
Product is a non-crystalline oil or gum after salt formation. - Residual solvent- Presence of impurities preventing crystallization- Incorrect stoichiometry of HCl addition- Trituration: Attempt to solidify the product by stirring with a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexanes).- Re-precipitation: Dissolve the oil in a minimal amount of a polar solvent (e.g., methanol, ethanol) and slowly add a non-polar solvent to precipitate the product.[1]- pH Adjustment: Ensure accurate stoichiometric addition of HCl. Excess or insufficient acid can prevent salt crystallization.
Low recovery after recrystallization. - Product has significant solubility in the cold recrystallization solvent.- Inappropriate solvent system.- Solvent Screening: Systematically test a range of solvents and solvent mixtures to find a system where the compound is highly soluble when hot and poorly soluble when cold.[2][3]- Use of Anti-solvent: Dissolve the compound in a minimal amount of a good solvent at room temperature, then slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity is observed. Heat to redissolve and then cool slowly.[4]- Cooling Protocol: Ensure slow cooling to promote crystal growth and minimize loss to the mother liquor.[5][6]
Product streaks or does not move from the baseline in normal-phase silica gel chromatography. - Strong acid-base interaction between the basic amine and acidic silanol groups on the silica surface.[7]- Mobile Phase Modification: Add a competing amine to the mobile phase (e.g., 0.1-1% triethylamine or ammonia in methanol) to neutralize the acidic sites on the silica gel.[7]- Use of Amine-Functionalized Silica: Employing a stationary phase with bonded amine groups can significantly improve peak shape and recovery.[8]- Conversion to Free Base: Convert the hydrochloride salt to the free amine before chromatography.
Poor separation of closely related impurities. - Insufficient selectivity of the chosen purification method.- High-Performance Liquid Chromatography (HPLC): Utilize reverse-phase HPLC with a suitable column (e.g., C18) and mobile phase. For highly polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10][11]- Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be highly effective for purifying ionic compounds like amine hydrochlorides.[12][13]- Supercritical Fluid Chromatography (SFC): SFC can offer excellent selectivity for polar compounds with the advantage of using less organic solvent.[14]
Product decomposition during purification. - Thermal instability.- pH sensitivity (especially of the fluorinated moiety).[15][16]- Low-Temperature Techniques: Perform purifications at reduced temperatures where possible.- pH Control: Maintain the pH of aqueous solutions within a stable range for your compound. Some fluorinated groups can be susceptible to hydrolysis under strongly acidic or basic conditions.- Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: Why is the purification of fluorinated amine hydrochlorides so challenging?

The primary challenges stem from a combination of factors:

  • High Polarity: The presence of both a fluorine atom and an amine hydrochloride group makes these molecules highly polar. This often leads to high solubility in polar solvents, making precipitation and crystallization difficult.

  • Basicity Modification by Fluorine: The highly electronegative fluorine atom can significantly reduce the basicity of the amine through an inductive effect.[17][18][19] This altered basicity can affect the compound's behavior in chromatography and acid-base extractions.

  • Strong Interactions with Stationary Phases: The basic amine group interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape, streaking, and even irreversible adsorption.[7]

  • Potential for Instability: Certain fluorinated functional groups can be susceptible to decomposition under specific pH or thermal conditions.[15][16]

Q2: Should I purify my fluorinated amine as the hydrochloride salt or the free base?

This is a critical decision that depends on the chosen purification method and the properties of your compound.

  • As the Hydrochloride Salt: This is often preferred for recrystallization and ion-exchange chromatography . The salt form is typically more crystalline than the free base.

  • As the Free Base: For normal-phase silica gel chromatography , converting to the free base is highly recommended to avoid strong interactions with the stationary phase. The free base is less polar and will behave more predictably on silica gel.[7]

The conversion between the salt and free base is a straightforward acid-base extraction.

Q3: What is the best way to convert my fluorinated amine hydrochloride to the free base?

A standard acid-base extraction is the most common and effective method.[20]

Experimental Protocol: Acid-Base Extraction to Free Base

  • Dissolution: Dissolve the fluorinated amine hydrochloride in water.

  • Basification: Slowly add a base (e.g., saturated sodium bicarbonate solution, 1M sodium hydroxide) while monitoring the pH with pH paper or a pH meter. Continue adding base until the pH is greater than the pKa of your amine (typically pH 9-11).

  • Extraction: Extract the aqueous solution with an organic solvent in which your free amine is soluble (e.g., dichloromethane, ethyl acetate). Perform the extraction three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the free amine.

Q4: Can I use reverse-phase chromatography for these polar compounds?

Yes, reverse-phase chromatography (RPC) can be a powerful tool, especially for moderately polar fluorinated amines. To improve retention of these polar compounds on a non-polar stationary phase, consider the following:

  • Highly Aqueous Mobile Phases: Using a high percentage of water in the mobile phase can enhance interaction with the stationary phase.[10]

  • Polar-Embedded or Polar-Endcapped Columns: These specialized columns are designed to improve the retention of polar analytes.

  • pH Adjustment: For ionizable compounds, adjusting the mobile phase pH to suppress ionization can increase hydrophobicity and retention.

  • Ion-Pairing Reagents: These reagents form neutral complexes with charged analytes, increasing their retention. However, they may not be compatible with mass spectrometry detection.

Q5: What are the key considerations for recrystallizing fluorinated amine hydrochlorides?

Finding the right solvent system is paramount.[2][3]

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][21] Common choices for polar salts include alcohols (methanol, ethanol, isopropanol), water, or mixtures of these with less polar solvents.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or precipitation of an oil. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5][6]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Advanced Purification Strategies

For particularly challenging separations, consider these advanced techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for very polar compounds that show little or no retention in reverse-phase chromatography. It utilizes a polar stationary phase (like silica or an amine-bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of water.[9][10][22]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since amine hydrochlorides are cationic, cation-exchange chromatography is a highly effective purification method. The compound is loaded onto the column at a low ionic strength and eluted by increasing the salt concentration or changing the pH.[12][13][23]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. By adding polar co-solvents (modifiers), the polarity of the mobile phase can be tuned to effectively separate a wide range of polar compounds, including fluorinated amines.[14]

Visualization of Purification Workflows

Purification Decision Tree for Fluorinated Amine Hydrochlorides

Purification_Decision_Tree start Crude Fluorinated Amine Hydrochloride is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate or Re-precipitate is_solid->triturate No (Oil/Gum) chromatography_choice Chromatography Needed recrystallize->chromatography_choice Fails or Impure pure_solid Pure Solid Product recrystallize->pure_solid Successful free_base Convert to Free Base chromatography_choice->free_base Normal-Phase advanced_chrom Consider Advanced Chromatography (Reverse-Phase, HILIC, IEX, SFC) chromatography_choice->advanced_chrom Other Methods normal_phase Normal-Phase Chromatography (with amine modifier or NH2 column) free_base->normal_phase pure_oil Pure Product (as oil or solid) normal_phase->pure_oil advanced_chrom->pure_oil triturate->chromatography_choice

A decision-making workflow for selecting an appropriate purification strategy.

General Workflow for Ion-Exchange Chromatography

IEX_Workflow start Sample Preparation (Dissolve in low-salt buffer) equilibration Column Equilibration (with low-salt buffer) start->equilibration loading Sample Loading equilibration->loading wash Wash (Remove unbound impurities with low-salt buffer) loading->wash elution Elution (Increase salt concentration or change pH) wash->elution collection Fraction Collection and Analysis elution->collection result Pure Fluorinated Amine Hydrochloride collection->result

A step-by-step process for purification using ion-exchange chromatography.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). ResearchGate. Available at: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Available at: [Link]

  • What is the effect of substitution on the basicity of amines? (2023). Quora. Available at: [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). PubMed. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Available at: [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? (2015). ResearchGate. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Available at: [Link]

  • Solvent Choice. University of York Chemistry Teaching Labs. Available at: [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (2023). Pharma Now. Available at: [Link]

  • What is the best solvent for recrystallization? (2017). Quora. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Available at: [Link]

  • Liquid/liquid Extraction. Available at: [Link]

  • Lab Procedure: Recrystallization. (2022). ChemTalk. Available at: [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide. (2025). Chrom Tech, Inc. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Ion-exchange Chromatography Protocol. (2019). Conduct Science. Available at: [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (2023). PMC - NIH. Available at: [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (2021). PubMed Central. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... (2019). ResearchGate. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Available at: [Link]

  • Acid-Base Extraction Tutorial. (2020). YouTube. Available at: [Link]

  • Tips for successful ion exchange chromatography. (2017). Cytiva. Available at: [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). ResearchGate. Available at: [Link]

  • Enzymatic synthesis of fluorinated compounds. (2021). PMC - PubMed Central - NIH. Available at: [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2020). ResearchGate. Available at: [Link]

  • Process for the preparation of fluoro compounds from the corresponding amines. Google Patents.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). ResearchGate. Available at: [Link]

  • Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. (2015). ChemistryViews. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Available at: [Link]

Sources

Technical Support Center: 3-Fluoroazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-fluoroazetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with these valuable chemical entities. The inherent ring strain of the azetidine core, combined with the strong electronegativity of the fluorine atom, introduces specific reactivity and potential degradation pathways that require careful consideration during experimentation.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to anticipate and resolve stability issues, ensuring the integrity and success of your research.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during the synthesis, purification, and handling of 3-fluoroazetidine derivatives.

Issue 1: Low Yield or Product Decomposition During N-Alkylation or N-Acylation

Symptoms:

  • You observe incomplete conversion of your 3-fluoroazetidine starting material.

  • TLC or LC-MS analysis shows multiple unexpected spots or peaks, suggesting product degradation.

  • The desired product is isolated in a lower-than-expected yield.

Probable Causes & Solutions:

  • Cause A: Ring-Opening under Acidic Conditions. The azetidine nitrogen is basic and can be protonated. This protonation can activate the strained ring, making it susceptible to nucleophilic attack and subsequent ring-opening. This is particularly relevant if your reaction generates acidic byproducts (e.g., HCl from acyl chlorides).

    • Solution:

      • Use a Non-Nucleophilic Base: Incorporate a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or proton sponge, to scavenge any generated acid.

      • Control Stoichiometry: Carefully control the stoichiometry of your reagents to avoid excess acid.

      • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as water can act as a nucleophile to open the protonated azetidine ring.[1]

  • Cause B: High Reaction Temperatures. The thermal liability of the azetidine ring can lead to decomposition at elevated temperatures.

    • Solution:

      • Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.

      • Milder Reagents: Consider using milder acylating or alkylating agents that do not require high temperatures for activation.

Issue 2: Product Degradation During Aqueous Work-up or Purification

Symptoms:

  • Crude reaction analysis (e.g., crude NMR) shows a clean product, but significant degradation is observed after aqueous extraction or chromatography.

  • Difficulty in obtaining a pure product, with persistent impurities that appear to be related to the desired compound.

Probable Causes & Solutions:

  • Cause A: pH Sensitivity. 3-Fluoroazetidine derivatives can be sensitive to both acidic and basic conditions during work-up.

    • Acidic Conditions: As mentioned, acidic conditions can promote ring-opening.

    • Basic Conditions: Strong basic conditions (e.g., pH > 8) might lead to elimination or other side reactions, especially if there are other functional groups present. For instance, amides of 3-hydroxyazetidinecarboxylic acids are known to be unstable above pH 8 due to reverse aldol opening; similar caution should be exercised with fluorinated analogues.[2]

    • Solution:

      • Neutralize Carefully: If an acidic or basic quench is necessary, neutralize the solution carefully to a pH of ~7 before extraction.

      • Use Mild Buffers: Employ buffered aqueous solutions (e.g., phosphate-buffered saline) for extractions to maintain a stable pH.

      • Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase.

  • Cause B: Instability on Silica Gel. The acidic nature of standard silica gel can cause degradation of sensitive compounds.

    • Solution:

      • Deactivate Silica Gel: Use silica gel that has been pre-treated with a base, such as triethylamine, by adding 1-2% triethylamine to your eluent system.

      • Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina (neutral or basic), or reverse-phase chromatography (C18).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of 3-fluoroazetidine derivatives.

Q1: What are the recommended storage conditions for 3-fluoroazetidine hydrochloride and its derivatives?

A1: 3-Fluoroazetidine hydrochloride is typically a solid that should be stored in a cool, dry, and well-ventilated place.[3][4] For long-term storage, keeping it in a freezer is recommended. It is crucial to keep the container tightly closed to prevent moisture absorption.[3][4]

For derivatives, storage conditions will depend on their physical state and other functional groups present. As a general guideline:

Condition Recommendation Rationale
Temperature Store at low temperatures (e.g., freezer). To minimize thermal degradation of the strained ring.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). To prevent oxidative degradation and reaction with atmospheric moisture.

| Light | Protect from light. | To prevent photolytic degradation. |

Q2: What materials and reagents are incompatible with 3-fluoroazetidine derivatives?

A2: You should avoid contact with the following:

  • Strong Oxidizing Agents: These can react with the amine functionality.[5]

  • Strong Acids: Can lead to protonation and subsequent ring-opening.[5]

  • Strong Bases: May cause elimination or other undesired reactions.[5]

Q3: What are the primary degradation pathways for 3-fluoroazetidine derivatives?

A3: The primary degradation pathways are rooted in the inherent strain of the four-membered ring and the electronic effects of the fluorine substituent.

  • Acid-Mediated Ring-Opening: Protonation of the azetidine nitrogen makes the ring highly susceptible to nucleophilic attack, leading to ring cleavage. A proposed mechanism involves the formation of an azetidinium ion, which then undergoes nucleophilic attack.

  • Nucleophilic Substitution/Ring-Opening: The presence of fluorine, a highly electronegative atom, can influence the reactivity of the ring. While the C-F bond itself is strong, the electronic effects can make the carbon atoms of the azetidine ring more electrophilic and prone to attack by nucleophiles. This can lead to either substitution of the fluorine or ring-opening. Studies on analogous strained fluorinated heterocycles have shown a significant increase in reactivity towards nucleophiles.[3][6][7][8]

Visualizing a Potential Degradation Pathway The following diagram illustrates a simplified, hypothetical acid-catalyzed ring-opening by a generic nucleophile (Nu-).

G cluster_0 Protonation and Ring Activation cluster_1 Nucleophilic Attack and Ring-Opening A 3-Fluoroazetidine Derivative B Azetidinium Ion (Activated) A->B + H+ C Ring-Opened Product B->C + Nu-

Caption: Acid-catalyzed ring-opening of a 3-fluoroazetidine derivative.

Q4: How can I monitor the stability of my 3-fluoroazetidine compound?

A4: A systematic stability study is recommended. This typically involves subjecting the compound to various stress conditions and analyzing for degradation over time.

Experimental Protocol for a Forced Degradation Study

  • Prepare Stock Solutions: Prepare solutions of your compound in suitable solvents (e.g., acetonitrile, methanol).

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.

    • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).

    • Photolytic Degradation: Expose the solid compound and a solution to UV light.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration.

  • Analytical Method: Analyze the samples using a stability-indicating method, typically reverse-phase HPLC with a UV detector (e.g., PDA). This will allow you to quantify the parent compound and detect the formation of any degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that no degradation products are co-eluting with your main compound peak.

Visualizing the Workflow for Stability Testing

G start Start: Compound Solution stress Apply Stress Conditions (Acid, Base, Heat, etc.) start->stress sample Sample at Time Points stress->sample analyze HPLC-PDA Analysis sample->analyze end End: Assess Degradation Profile analyze->end

Caption: Workflow for a forced degradation study.

By understanding the inherent reactivity of 3-fluoroazetidine derivatives and implementing the strategies outlined in this guide, you can mitigate stability issues and advance your research with greater confidence and efficiency.

References

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8257–8265. Available at: [Link]

  • ACS Publications. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. Available at: [Link]

  • Sci-Hub. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. Available at: [Link]

  • PubMed Central. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Available at: [Link]

  • PubMed. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Available at: [Link]

  • Suzhou Health Chemicals Co. (n.d.). 617718-46-4|3-Fluoroazetidine hydrochloride. Available at: [Link]

  • Royal Society of Chemistry. (2018). Supporting Information for Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels. Available at: [Link]

  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Available at: [Link]

  • PubMed Central. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Available at: [Link]

Sources

Technical Support Center: Preventing Racemization During Functionalization of 3-Fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective functionalization of 3-fluoroazetidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the preservation of stereochemical integrity at the C3 position of the azetidine ring during synthetic modifications. As Senior Application Scientists, we have compiled this resource based on established chemical principles, field-proven insights, and a thorough review of the current literature.

Introduction: The Challenge of the 3-Fluoroazetidine Stereocenter

The 3-fluoroazetidine motif is of significant interest in medicinal chemistry. The incorporation of fluorine can modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. However, the chiral center at the C3 position, bearing the fluorine atom, can be susceptible to racemization under various reaction conditions. This guide will help you understand the underlying causes of this instability and provide actionable strategies to maintain the enantiopurity of your compounds.

The primary challenges stem from two key factors:

  • Ring Strain: Azetidines are strained four-membered rings. Certain reactions can proceed through intermediates that relieve this strain, potentially leading to a loss of stereochemistry.

  • The Inductive Effect of Fluorine: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can increase the acidity of the adjacent C3-proton. This makes the proton more susceptible to abstraction by a base, which can lead to epimerization.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the stereocenter in 3-fluoroazetidine prone to racemization?

The susceptibility to racemization arises from the potential formation of a planar or rapidly inverting intermediate upon abstraction of the C3 proton. The strong electron-withdrawing nature of the adjacent fluorine atom increases the kinetic acidity of this proton.[1] Under basic conditions, a base can deprotonate the C3 position to form a transient carbanion. This carbanion may adopt a planar geometry or undergo rapid pyramidal inversion, leading to a loss of the original stereochemical information. Reprotonation then results in a racemic or epimerized mixture.

Q2: What is the role of the N-protecting group in preventing racemization?

The nitrogen protecting group is critical for two main reasons:

  • Modulating Reactivity: It prevents unwanted side reactions at the nitrogen atom and allows for selective functionalization elsewhere on the molecule.

  • Electronic and Steric Influence: The nature of the protecting group can influence the overall stability of the ring and the acidity of the C-H bonds. Bulky protecting groups can sterically hinder the approach of a base to the C3 proton. Electronically, the protecting group can influence the electron density within the ring.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for azetidines. It is generally stable under basic and nucleophilic conditions, which are often required for N-functionalization, but can be removed under acidic conditions. However, care must be taken during deprotection, as harsh acidic conditions can also promote side reactions.

Q3: Which general reaction conditions are most critical to control?

To maintain stereochemical integrity, the following parameters must be carefully controlled:

  • Base Selection: This is arguably the most critical factor. Strong, non-hindered bases should be avoided.

  • Temperature: Reactions should be conducted at the lowest effective temperature to minimize the energy available for unwanted side reactions, including epimerization.

  • Reaction Time: Prolonged exposure to even mildly unfavorable conditions can lead to a gradual loss of enantiomeric excess. Reactions should be monitored closely and quenched as soon as they are complete.

  • Solvent: The polarity and proticity of the solvent can influence the stability of charged intermediates and the efficacy of the base.

Troubleshooting Guide

This guide addresses specific issues that can lead to a loss of stereochemical purity during the derivatization of 3-fluoroazetidine and provides potential solutions.

Issue 1: Loss of Enantiomeric Excess During N-Acylation, N-Sulfonylation, or N-Alkylation
Potential CauseTroubleshooting / Solution
Strongly Basic Conditions The use of strong, non-hindered bases (e.g., triethylamine, DBU) can facilitate the deprotonation of the C3-H bond, leading to epimerization.[2]
Solution: Employ a hindered, non-nucleophilic base. These bases are sterically encumbered, making them less likely to abstract the C3 proton while still being effective at scavenging the acid generated during the reaction.
* Recommended Bases: Diisopropylethylamine (DIPEA), 2,6-Lutidine, or Proton Sponge®.
* Bases to Avoid (if racemization is observed): Triethylamine (TEA), DBU, sodium hydride (for N-alkylation).
Harsh Reaction Conditions High temperatures or prolonged reaction times can provide the necessary activation energy for the epimerization pathway.
Solution:
* Perform the reaction at the lowest effective temperature (e.g., start at 0 °C and allow to warm to room temperature if necessary).
* Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. Quench the reaction as soon as the starting material is consumed.
Issue 2: Racemization Observed After N-Boc Deprotection
Potential CauseTroubleshooting / Solution
Harsh Acidic Conditions While the Boc group is designed to be removed with acid, excessively strong acids (e.g., neat TFA) or high concentrations can potentially lead to side reactions, including ring-opening or other pathways that might compromise stereochemical integrity, especially with prolonged exposure.[3]
Solution: Use milder acidic conditions and carefully control the reaction time and temperature.
* Recommended Protocol:
1. Dissolve the N-Boc-3-fluoroazetidine in a minimal amount of a suitable solvent like dichloromethane (DCM) or dioxane.
2. Cool the solution to 0 °C.
3. Add a solution of HCl in dioxane (e.g., 4M) or a milder TFA solution (e.g., 20-50% TFA in DCM).[4]
4. Monitor the reaction closely (e.g., every 15-30 minutes).
5. Once deprotection is complete, immediately quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution) or concentrate the reaction mixture in vacuo at low temperature.
Elevated Temperatures Heating during deprotection or workup can accelerate decomposition or racemization pathways.
Solution: Maintain low temperatures throughout the deprotection and subsequent workup procedures. Use a rotary evaporator with a chilled water bath for solvent removal.

Experimental Protocols & Visualizations

Diagram: Decision Workflow for Stereoretentive Functionalization

This workflow provides a logical sequence for planning experiments to minimize the risk of racemization.

workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase start Start: Chiral N-Protected 3-Fluoroazetidine choose_rxn Select Functionalization Reaction (e.g., N-Alkylation, N-Acylation) start->choose_rxn choose_base Choose Base: Hindered & Non-Nucleophilic? choose_rxn->choose_base base_ok Proceed with DIPEA, 2,6-Lutidine choose_base->base_ok Yes base_rethink Re-evaluate: Avoid TEA, DBU choose_base->base_rethink No set_temp Set Reaction Temperature (Start at 0°C) base_ok->set_temp monitor Monitor Reaction Progress (TLC / LC-MS) set_temp->monitor quench Quench Promptly upon Completion monitor->quench workup Aqueous Workup & Purification (Low Temp) quench->workup analyze Analyze Product: NMR, LC-MS workup->analyze chiral_hplc Confirm Enantiopurity (Chiral HPLC/SFC) analyze->chiral_hplc success Success: Stereocenter Retained chiral_hplc->success >99% ee troubleshoot Racemization Detected: Consult Troubleshooting Guide chiral_hplc->troubleshoot <99% ee

Caption: Decision workflow for planning stereoretentive functionalization of 3-fluoroazetidine.

Proposed Mechanism: Base-Mediated Epimerization

This diagram illustrates the putative mechanism for the loss of stereochemistry at the C3 position under basic conditions.

Caption: Proposed mechanism for base-mediated epimerization at C3 of 3-fluoroazetidine.

Table: Summary of Recommended vs. Problematic Conditions
ParameterRecommended (Stereoretentive)Problematic (Risk of Racemization)
Base DIPEA, 2,6-Lutidine, Proton Sponge®Triethylamine, DBU, NaH, K₂CO₃ (strong)
Temperature 0 °C to Room TemperatureElevated Temperatures (> 40 °C)
Reaction Time Monitored to completion (typically 1-4 h)Prolonged reaction times (>12 h)
N-Boc Deprotection 20-50% TFA in DCM at 0 °C; 4M HCl in dioxaneNeat TFA at RT; elevated temperatures
Solvent Aprotic (DCM, THF, MeCN, DMF)Protic solvents with strong bases

References

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • Gouverneur, V., et al. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC - NIH. [Link]

  • Ashenhurst, J. Five Key Factors That Influence Acidity. Master Organic Chemistry. [Link]

  • Li, G., et al. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC - NIH. [Link]

  • The Organic Chemistry Tutor. Inductive Effect - Acids and Bases. YouTube. [Link]

  • LibreTexts. 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • LibreTexts. 7.4 Structural Effects on Acidity and Basicity. Chemical Bonding and Organic Chemistry. [Link]

  • Zhang, W., et al. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH. [Link]

  • Reddit. Can someone explain why Fluorine is considered as the most acidic?. r/OrganicChemistry. [Link]

  • Wang, S., et al. Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Publications. [Link]

  • Bakhanovich, O., & Beier, P. Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. PubMed. [Link]

  • Scott, J. D., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • Gmeiner, P., et al. Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. PubMed. [Link]

  • Ogden, P. Nuclear magnetic resonance studies of fluorinated heterocyclic compounds: the effect of steric hindrance on inversion at two nitrogen atoms. Journal of the Chemical Society D: Chemical Communications. [Link]

  • Bi, F., et al. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Isidro-Llobet, A., et al. Epimerisation in Peptide Synthesis. MDPI. [Link]

Sources

Technical Support Center: Navigating the Challenges of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the inherent low reactivity of fluorinated building blocks. The unique electronic properties conferred by fluorine bestow remarkable stability upon the carbon-fluorine (C-F) bond, often rendering these synthons frustratingly inert.[1][2] This guide provides practical, field-proven insights and troubleshooting strategies to harness the full potential of these valuable compounds in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental challenges and overarching strategies in fluorination chemistry.

Q1: Why are fluorinated building blocks often so unreactive?

A1: The low reactivity of fluorinated compounds stems primarily from the exceptional strength of the carbon-fluorine (C-F) bond, which is the strongest single bond carbon can form.[1][3] This high bond dissociation energy (approximately 116 kcal/mol for a C(sp³)-F bond) creates a significant kinetic barrier for reactions that require C-F bond cleavage.[4] Additionally, the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom electron-deficient, but the small size and high charge density of the fluoride ion make it a poor leaving group in nucleophilic substitution reactions.[5][6] The electron clouds of fluorine atoms can also shield the carbon backbone from attacking reagents.[7]

Q2: What are the primary strategies for activating an unreactive C-F bond?

A2: Several modern strategies have been developed to activate the robust C-F bond for synthetic transformations. The main approaches include:

  • Transition Metal Catalysis: Metals like nickel, palladium, rhodium, and copper can activate C-F bonds through mechanisms such as oxidative addition.[8][9][10][11] This is a widely used method for cross-coupling reactions.

  • Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for C-F bond activation under mild conditions.[1][3][12][13] It typically involves single-electron transfer (SET) processes to generate radical intermediates, which are more amenable to functionalization.[14][15]

  • Lewis Acid Activation: Strong Lewis acids can interact with the fluorine atom, weakening the C-F bond and facilitating its cleavage to generate carbocationic intermediates.[16][17]

  • Defluorinative Functionalization: This approach involves the removal of one or more fluorine atoms and the concurrent formation of a new bond.[16][18][19][20][21] This is particularly useful for modifying polyfluorinated compounds.

Q3: I'm struggling with a nucleophilic aromatic substitution (SNAr) on a fluoroarene. Why is it not working, and what can I do?

A3: While fluoride is a good leaving group in SNAr on electron-deficient arenes due to its ability to stabilize the Meisenheimer intermediate through its strong inductive effect, this reaction is challenging for electron-rich or electron-neutral fluoroarenes.[6][22][23]

Troubleshooting Steps:

  • Assess Arene Electronics: If your fluoroarene is not sufficiently electron-poor, classical SNAr conditions will likely fail.

  • Consider Photoredox Catalysis: For unactivated fluoroarenes, photoredox catalysis can enable the reaction by generating a radical cation, which is much more susceptible to nucleophilic attack.[22]

  • Increase Reaction Temperature: Higher temperatures can sometimes overcome the activation barrier, but be mindful of potential side reactions.

  • Use a Stronger Nucleophile: A more potent nucleophile may be required to initiate the attack on the aromatic ring.

  • Solvent Choice: The choice of solvent can be critical. Aprotic polar solvents like DMSO or DMF are commonly used to solvate the cation and leave the nucleophile reactive.

Q4: My fluorination reaction is giving a low yield. What are the first things to check?

A4: Low yields in fluorination reactions can often be traced back to a few common culprits:

  • Anhydrous Conditions: Many fluorinating reagents are highly sensitive to moisture.[24] Ensure all glassware is rigorously dried and use anhydrous solvents.

  • Reagent Quality: The purity and activity of your fluorinating agent are paramount. Some reagents can degrade over time.

  • Temperature Control: Many fluorination reactions have a narrow optimal temperature range.[24] Reactions are often initiated at low temperatures (e.g., -78 °C) and slowly warmed.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric oxygen or moisture.[24]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental scenarios in a question-and-answer format.

Guide 1: Cross-Coupling Reactions of Fluoroarenes

Q: My nickel-catalyzed Kumada coupling of a fluoroarene with a Grignard reagent is failing. What could be the issue?

A: The success of Ni-catalyzed C-F bond activation in Kumada couplings is highly dependent on the ligand, the nature of the Grignard reagent, and the electronic properties of the fluoroarene.[8][11]

Troubleshooting Protocol:

  • Ligand Selection: The choice of phosphine ligand is critical. Bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or dppp (1,3-bis(diphenylphosphino)propane) are often effective.[8] Experiment with different ligands to find the optimal one for your substrate.

  • Grignard Reagent Quality: Ensure your Grignard reagent is freshly prepared or titrated. Deactivated Grignard reagent is a common cause of failure.

  • Additive Effects: In some cases, the addition of Lewis acids or other additives can promote the reaction.

  • Catalyst Pre-activation: Consider pre-forming the active Ni(0) catalyst before adding your substrates.

  • Substrate Electronics: Electron-deficient fluoroarenes are generally more reactive. If you are working with an electron-rich fluoroarene, you may need more forcing conditions or a more specialized catalytic system.

Experimental Workflow: Nickel-Catalyzed Kumada Coupling of a Fluoroarene

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis prep1 Oven-dry glassware prep2 Use anhydrous solvent (e.g., THF) prep3 Work under inert atmosphere (N2 or Ar) reac1 Add Ni catalyst (e.g., NiCl2(dppp)) to flask prep3->reac1 reac2 Add fluoroarene substrate reac1->reac2 reac3 Add anhydrous THF reac2->reac3 reac4 Cool to 0 °C reac3->reac4 reac5 Slowly add Grignard reagent reac4->reac5 reac6 Warm to room temp. or heat as required reac5->reac6 work1 Quench with aq. NH4Cl reac6->work1 work2 Extract with organic solvent work1->work2 work3 Dry organic layer (e.g., MgSO4) work2->work3 work4 Purify by column chromatography work3->work4 work5 Characterize product work4->work5

Caption: A typical workflow for a nickel-catalyzed Kumada cross-coupling reaction.

Guide 2: Defluorinative Functionalization of Trifluoromethyl Groups

Q: I am attempting a defluorinative reaction on a trifluoromethyl ketone, but I am getting a complex mixture of products or no reaction.

A: Selective single C-F bond cleavage in a CF₃ group is challenging due to the high energy of the C-F bonds and the potential for over-reaction.[14]

Troubleshooting Strategies:

StrategyRationaleKey Parameters to Optimize
Photoredox Catalysis Generates a difluoromethyl radical via single-electron transfer (SET), which can be trapped by a suitable partner.[14]Photocatalyst, solvent, light source, and radical trap.
Phospha-Brook Rearrangement Utilizes phosphine oxides to mediate a rearrangement followed by β-fluoride elimination.[18]Phosphine oxide reagent, base, and temperature.
Flow Chemistry Tames reactive intermediates like the difluoromethyl anion, allowing for controlled functionalization.[19][20][21]Flow rate, temperature, and stoichiometry of reagents.

Reaction Pathway: Photoredox-Catalyzed Single C-F Bond Activation of a Trifluoromethyl Ketone

G cluster_0 Catalytic Cycle cluster_1 Product Formation PC Photocatalyst (PC) PC_star PC PC->PC_star PC_reduced PC- PC_star->PC_reduced + e- (from donor) PC_reduced->PC - e- light Visible Light light->PC hv CF3_ketone R-CO-CF3 DFMK_radical [R-CO-CF2] CF3_ketone->DFMK_radical + e- (from PC-) - F- product Functionalized Product DFMK_radical->product olefin Olefin olefin->product

Caption: Simplified mechanism of photoredox-catalyzed single C-F bond activation.

Guide 3: Nucleophilic Fluorination

Q: I am trying to perform a deoxyfluorination of an alcohol using DAST, but I am observing significant elimination to form an alkene.

A: Elimination is a common side reaction in deoxyfluorination, especially with secondary or tertiary alcohols that can form stable carbocations.[24]

Strategies to Minimize Elimination:

  • Lower the Reaction Temperature: Perform the reaction at -78 °C and allow it to warm slowly. Lower temperatures favor the Sₙ2 pathway over elimination.[24]

  • Solvent Choice: Use a non-polar solvent like dichloromethane (DCM). In some cases, using a less coordinating solvent can suppress elimination.

  • Use an Alternative Reagent: Consider using a milder deoxyfluorinating reagent such as Deoxo-Fluor™ or PyFluor, which are often less prone to inducing elimination.[25]

  • Substrate Modification: If possible, protecting other functional groups in the molecule may reduce the propensity for side reactions.

Protocol: Deoxyfluorination of a Primary Alcohol with DAST

  • Preparation: Under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous DCM (0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.1-1.5 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Safety Note: DAST and related reagents are hazardous and can release HF upon contact with moisture. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.[26]

References

  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (2021). Molecules. [Link]

  • C-F bond activation by an organic photoredox catalyst. (2023). American Chemical Society. [Link]

  • C-F bond activation by an organic photoredox catalyst. (2023). American Chemical Society. [Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. (2023). ACS Catalysis. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2019). Catalysts. [Link]

  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. (2021). Organic Letters. [Link]

  • Strategies for the defluorinative functionalization of trifluoromethyl... (n.d.). ResearchGate. [Link]

  • Fluorine and Fluorination Chemistry. (n.d.). Mettler Toledo. [Link]

  • Photoredox Catalyzed Single C−F Bond Activation of Trifluoromethyl Ketones: A Solvent Controlled Divergent Access of gem‐Difluoromethylene Containing Scaffolds. (2022). Angewandte Chemie International Edition. [Link]

  • Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances. (2024). Nature. [Link]

  • (PDF) Defluorinative functionalization approach led by difluoromethyl anion chemistry. (n.d.). ResearchGate. [Link]

  • A Study of Effects Unique Fluorine in Organic Reactions. (n.d.). IJSREM. [Link]

  • C F bond functionalization and cross-electrophilic alkyl-alkyl... (n.d.). ResearchGate. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews. [Link]

  • Specific Solvent Issues with Fluorination. (n.d.). American Chemical Society. [Link]

  • Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. (2024). ChemRxiv. [Link]

  • Defluorinative functionalization approach led by difluoromethyl anion chemistry. (2025). Nature Communications. [Link]

  • alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths. (n.d.). University of Birmingham.
  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. (2023). Doyle Group, UCLA. [Link]

  • Nucleophilic Fluorination. (2023). Doyle Group, UCLA. [Link]

  • C−F Bond Activation in Organic Synthesis. (2025). ResearchGate. [Link]

  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. (2024). Organic Letters. [Link]

  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (2021). Semantic Scholar. [Link]

  • C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. (n.d.). Chemical Science. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Bohrium. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (n.d.). Semantic Scholar. [Link]

  • Get the F Out! C-F Bond Functionalization. (2020). Baran Lab, Scripps Research. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Journal of the American Chemical Society. [Link]

  • C-F bond activation. (2024). Zhu Group, The Chinese University of Hong Kong, Shenzhen. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology. [Link]

  • Strategies Towards Challenging Fluorination Reactions. (n.d.). C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]

  • (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). ResearchGate. [Link]

  • Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives. (2019). Molecules. [Link]

  • The Dark Side of Fluorine. (2019). Journal of Medicinal Chemistry. [Link]

  • Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. (2024). ACS Omega. [Link]

  • Modern Synthesis Processes and Reactivity of Fluorinated Compounds: Progress in Fluorine Science. (n.d.). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). Molecules. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Fluorination. (n.d.). American Chemical Society. [Link]

Sources

Technical Support Center: Optimization of Solvent and Base for 3-Fluoroazetidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions with 3-fluoroazetidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this valuable, yet sensitive, building block. Due to its inherent ring strain and the electronic influence of the fluorine substituent, the successful functionalization of 3-fluoroazetidine is highly dependent on the careful selection of solvent and base. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and streamline your synthetic workflows.

Frequently Asked Questions (FAQs): The Fundamentals
Q1: What are the key chemical properties of 3-fluoroazetidine that I should be aware of?

A1: 3-Fluoroazetidine is a four-membered heterocyclic amine with unique properties that influence its reactivity:

  • Ring Strain: Like its parent, azetidine, the four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening under harsh conditions (e.g., strong acids or high temperatures)[1][2].

  • Basicity: The fluorine atom at the 3-position is strongly electron-withdrawing. This effect significantly reduces the basicity of the nitrogen atom compared to unsubstituted azetidine. Consequently, the azetidine nitrogen is less nucleophilic.

  • Hydrochloride Salt Form: 3-Fluoroazetidine is most commonly supplied as a hydrochloride salt (C₃H₆FN·HCl) for improved stability and handling[3]. This is a critical consideration, as at least one equivalent of base is required to neutralize the HCl and generate the free amine in situ before it can participate in the desired reaction.

Q2: I'm planning an N-alkylation reaction. Why is the choice of base so critical?

A2: The choice of base is arguably the most critical parameter for several reasons:

  • Deprotonation: The base must be strong enough to efficiently deprotonate the 3-fluoroazetidinium hydrochloride to generate the free, nucleophilic amine. The pKa of the base's conjugate acid should be significantly higher than that of the protonated 3-fluoroazetidine.

  • Nucleophilicity: The base itself should be non-nucleophilic to avoid competing with the azetidine in reacting with your electrophile (e.g., alkyl halide). Bulky amine bases like diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) are often preferred for this reason[4][5].

  • Preventing Side Reactions: An excessively strong or sterically unhindered base can promote undesired side reactions. This includes the elimination of the electrophile (if it has a β-proton) or, in extreme cases, decomposition of the azetidine ring[5][6].

Q3: How does the solvent affect my reaction outcome?

A3: The solvent plays a multifaceted role in the reaction by influencing solubility, reaction rates, and even the reaction pathway[4][7].

  • Solubility: All reactants, including the azetidine salt, the base, and the electrophile, must be sufficiently soluble at the reaction temperature.

  • Reaction Rate: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used because they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) and accelerate S_N2 reactions by not strongly solvating the anionic nucleophile[4][5][8].

  • Selectivity: The solvent can influence the equilibrium between different reaction pathways. For instance, in some cases, less polar solvents might suppress side reactions that proceed through highly charged transition states.

Troubleshooting Guide: Common Problems & Solutions
Problem 1: Low or No Yield in N-Alkylation/N-Arylation

You've set up your N-alkylation of 3-fluoroazetidine hydrochloride with an alkyl bromide, but after 24 hours, TLC/LCMS analysis shows mostly unreacted starting material.

Possible Cause Recommended Solution & Rationale
Incomplete Deprotonation The base is not strong enough to generate the free amine. Switch to a stronger base. For example, if you are using triethylamine (Et₃N, pKa of conjugate acid ≈ 10.7), consider switching to K₂CO₃ (pKa of HCO₃⁻ ≈ 10.3, but heterogeneous and often effective) or a stronger organic base like DBU (pKa ≈ 13.5). Ensure you are using at least 2 equivalents of base: one to neutralize the HCl salt and one to scavenge the acid produced during the reaction.
Poor Solubility Your inorganic base (e.g., K₂CO₃) and/or azetidine salt may not be soluble in your chosen solvent (e.g., THF, DCM). Switch to a more polar aprotic solvent like MeCN or DMF where salts are more soluble. Alternatively, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can facilitate the reaction in a biphasic or suspension system.
Low Reactivity of Electrophile Alkyl chlorides are less reactive than bromides, which are less reactive than iodides and triflates. If possible, switch to a more reactive leaving group on your electrophile. Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can promote the reaction with an alkyl chloride or bromide via an in situ Finkelstein reaction.
Steric Hindrance If either your electrophile or your azetidine substrate is sterically bulky, the S_N2 reaction will be slow. Increase the reaction temperature. If K₂CO₃/MeCN at 80 °C is ineffective, consider moving to a higher boiling solvent like DMF or DMAc and increasing the temperature to 100-120 °C. Be mindful that higher temperatures can also promote side reactions[4].
Problem 2: Significant Formation of Side Products

Your reaction is proceeding, but you are isolating significant quantities of impurities alongside your desired product.

Possible Cause Recommended Solution & Rationale
Polyalkylation The N-alkylated product is still nucleophilic and can react with a second molecule of the electrophile to form a quaternary azetidinium salt[5]. Use a slight excess (1.1-1.5 equivalents) of the 3-fluoroazetidine relative to the electrophile. Adding the electrophile slowly to the reaction mixture can also help maintain a low concentration and disfavor the second alkylation.
Elimination of Electrophile If your electrophile can undergo E2 elimination (e.g., 2-bromopropane), a strong, sterically hindered base is preferable. Switch from K₂CO₃ to a bulkier base like cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base like DIPEA. Running the reaction at a lower temperature can also favor substitution over elimination.
Ring-Opening of Azetidine The strained azetidine ring can open, especially under acidic conditions or at very high temperatures[5][9]. Ensure your reaction medium remains basic throughout. If your electrophile is a chloroformate, ring-opening to form a γ-chloroamine is a known side reaction[9]. In such cases, alternative N-protection strategies may be required.
Visual Guide 1: Decision Workflow for Solvent & Base Selection

This diagram provides a logical starting point for selecting your initial reaction conditions based on the nature of your electrophile.

G cluster_start cluster_electrophile cluster_conditions cluster_recommendations start Start: N-Functionalization of 3-Fluoroazetidine HCl electrophile What is the electrophile type? start->electrophile cond1 Primary Alkyl Halide (e.g., BnBr, MeI) electrophile->cond1 High Reactivity cond2 Secondary / Hindered Halide or Aryl Halide (SNAr) electrophile->cond2 Low Reactivity / SNAr cond3 Aryl Boronic Acid (Buchwald/Chan-Lam) electrophile->cond3 Cross-Coupling rec1 Base: K₂CO₃ or Cs₂CO₃ (2-3 eq) Solvent: MeCN or DMF Temp: 60-80 °C Optional: Add cat. KI cond1->rec1 rec2 Base: DIPEA or DBU (2-3 eq) Solvent: DMF or NMP Temp: 100-140 °C Note: Monitor for elimination cond2->rec2 rec3 Base: Organic Base (e.g., TEA) Solvent: CH₂Cl₂ or CH₃CN Catalyst: Cu(OAc)₂ Temp: Room Temp to 50 °C cond3->rec3 G Reactants 3-Fluoroazetidine + R-CH₂-CH₂-X (Electrophile) + Base Product Desired Product (N-Alkylation) Reactants->Product SN2 (Desired) Side2 Elimination Product (R-CH=CH₂) Reactants->Side2 E2 (Strong/Bulky Base, High Temp) Side3 Ring-Opened Product Reactants->Side3 Lewis/Brønsted Acid, Harsh Conditions Side1 Quaternary Salt (Polyalkylation) Product->Side1 Further SN2 (Excess Electrophile)

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Fluoro-1,3'-biazetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 3-Fluoro-1,3'-biazetidine hydrochloride derivatives. Given the limited publicly available data on this specific class of compounds, this document synthesizes information from structurally related azetidine, fluoroazetidine, and biazetidine analogs to project potential therapeutic applications and guide future research. The experimental data presented is derived from studies on these related compounds and serves as a predictive framework.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery. Its inherent ring strain and defined stereochemistry offer unique conformational constraints that can enhance binding affinity and selectivity to biological targets.[1] The introduction of a fluorine atom can further modulate physicochemical properties such as metabolic stability, lipophilicity, and binding interactions. This guide explores the potential anticancer, central nervous system (CNS), and antimicrobial activities of this compound derivatives by comparing them with established and experimental compounds.

I. Potential Anticancer Activity: Targeting the STAT3 Signaling Pathway

Rationale: Aberrant activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many cancers, promoting tumor cell proliferation, survival, and metastasis. Several azetidine-based compounds have emerged as potent and selective STAT3 inhibitors.[2][3][4][5] The biazetidine core could offer a novel scaffold for developing next-generation STAT3 inhibitors.

Hypothetical Comparison of Anticancer Activity:

The following table presents a hypothetical comparison of a representative this compound derivative (termed FBA-1 ) against known STAT3 inhibitors. The data for the azetidine derivatives is based on published findings, while the projected data for FBA-1 is an educated estimation based on structure-activity relationships.

Table 1: Comparative In Vitro Anticancer Activity

CompoundTargetAssayIC₅₀ (µM)Cell LineReference
FBA-1 (Hypothetical) STAT3STAT3 DNA-Binding (EMSA)0.1 - 0.5MDA-MB-231 (Breast)-
H172 (Azetidine Analog)STAT3STAT3 DNA-Binding (EMSA)0.98 ± 0.05-[3]
H182 (Azetidine Analog)STAT3STAT3 DNA-Binding (EMSA)0.66 ± 0.10-[3]
StatticSTAT3 SH2 DomainFluorescence Polarization5.1--
S3I-201STAT3 SH2 DomainSTAT3 DNA-Binding86 ± 33-[6]

Note: Values for FBA-1 are projected and require experimental validation.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol assesses the cytotoxic effects of the test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway Visualization

STAT3_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus Gene Target Gene Expression (Proliferation, Survival) STAT3_active->Gene binds to DNA Inhibitor 3-Fluoro-1,3'-biazetidine HCl (Hypothesized) Inhibitor->STAT3_inactive prevents phosphorylation and dimerization

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

II. Potential Central Nervous System Activity: Modulation of Monoamine Transporters

Rationale: Azetidine derivatives have been identified as potent ligands for monoamine transporters, which are key targets for the treatment of various CNS disorders, including depression and ADHD.[7] The rigid biazetidine scaffold could offer novel selectivity profiles for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Hypothetical Comparison of Monoamine Transporter Inhibition:

The following table provides a hypothetical comparison of the inhibitory activity of a representative this compound derivative (FBA-2 ) against monoamine transporters, benchmarked against known inhibitors.

Table 2: Comparative In Vitro Monoamine Transporter Inhibition

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Reference
FBA-2 (Hypothetical) 10 - 5050 - 1001 - 10-
Cocaine250390240-
GBR 129091.42403800[7]
Nisoxetine4700.887[8]
Fluoxetine19002601.1[8]

Note: Values for FBA-2 are projected and require experimental validation.

Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Assay Preparation: Plate the cells in a 96-well plate. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Add increasing concentrations of the test compound along with a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

  • Uptake Reaction: Incubate for a short period (e.g., 10 minutes) at room temperature to allow for transporter-mediated uptake.

  • Termination and Lysis: Stop the uptake by washing with ice-cold KRH buffer. Lyse the cells with a scintillation cocktail.

  • Scintillation Counting: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.

Experimental Workflow Visualization

Uptake_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing transporters start->cell_culture plate_cells Plate cells in 96-well plate cell_culture->plate_cells wash_cells Wash cells with KRH buffer plate_cells->wash_cells add_compounds Add test compounds and radiolabeled substrate wash_cells->add_compounds incubate Incubate for uptake add_compounds->incubate terminate Terminate uptake with cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity (Scintillation counting) lyse->measure analyze Analyze data (Calculate IC₅₀) measure->analyze end End analyze->end

Caption: Workflow for the monoamine transporter uptake assay.

III. Potential Antimicrobial Activity

Rationale: Azetidine derivatives have demonstrated broad-spectrum antimicrobial activity.[9][10][11] The incorporation of a fluorine atom is a common strategy in the development of fluoroquinolone antibiotics, known to enhance antibacterial potency.[12][13] Therefore, this compound derivatives represent a promising scaffold for novel antimicrobial agents.

Hypothetical Comparison of Antimicrobial Activity:

The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) of a representative this compound derivative (FBA-3 ) against common bacterial strains, compared to a standard antibiotic.

Table 3: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
FBA-3 (Hypothetical) 2 - 84 - 16
Ciprofloxacin0.25 - 10.015 - 0.12

Note: Values for FBA-3 are projected and require experimental validation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Relationship Diagram

Antimicrobial_Logic A Azetidine Scaffold (Structural Rigidity) D 3-Fluoro-1,3'-biazetidine HCl Derivative A->D B Fluorine Substitution (Enhanced Potency) B->D C Biazetidine Core (Novel Chemical Space) C->D E Potential for Novel Antimicrobial Activity D->E leads to

Caption: Rationale for potential antimicrobial activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking, the analysis of structurally related compounds suggests significant potential in oncology, neuroscience, and infectious diseases. The unique combination of the biazetidine core and fluorine substitution presents a compelling avenue for the development of novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in the in vitro assays described in this guide. Such studies are crucial to validate the hypotheses presented here and to unlock the full therapeutic potential of this promising class of molecules.

References

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • ResearchGate. (n.d.). Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). The in vitro anticancer activity of compounds 1–17 on A549 (A) and.... Retrieved from [Link]

  • PubMed. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • National Institutes of Health. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 885-903. [Link]

  • ResearchGate. (n.d.). (PDF) Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Retrieved from [Link]

  • Frontiers. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Frontiers in Pharmacology, 13, 938507. [Link]

  • National Institutes of Health. (2021). Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives. International Journal of Molecular Sciences, 22(11), 5993. [Link]

  • National Institutes of Health. (2014). Differential Modulation of Brain Nicotinic Acetylcholine Receptor Function by Cytisine, Varenicline, and Two Novel Bispidine Compounds: Emergent Properties of a Hybrid Molecule. Journal of Pharmacology and Experimental Therapeutics, 350(1), 129-140. [Link]

  • Yaduwanshi, P. S., et al. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. Azetidine analogs synthesis and characterization for antimicrobial activity. [Link]

  • PubMed. (1998). Selective inhibition of monoamine neurotransmitter transporters by synthetic local anesthetics. Neuropsychopharmacology, 18(4), 298-308. [Link]

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation, Characterization and Biological Activity of New Derivatives 1,3-Diazines. Retrieved from [Link]

  • National Institutes of Health. (2017). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 8(9), 1852-1875. [Link]

  • Choudhary, S., et al. (2021). Synthesis, Characterization and Antimicrobial activity of Azetidine derivatives. International Journal of Pharmacy and Life Sciences, 12(8). [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

  • Frontiers. (2018). Molecular Modulation of Human α7 Nicotinic Receptor by Amyloid-β Peptides. Frontiers in Molecular Neuroscience, 11, 21. [Link]

  • PubMed. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637-1642. [Link]

  • PubMed Central. (2021). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 377(1), 103-114. [Link]

  • PubMed. (2019). Structure-Activity Relationships of Central Nervous System Penetration by Fatty Acid Amide Hydrolase (FAAH)-Targeted Thyromimetic Prodrugs. ACS Medicinal Chemistry Letters, 10(1), 111-116. [Link]

  • MDPI. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • PubMed. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230. [Link]

  • ResearchGate. (n.d.). | Synthetic inhibitors of monoamine transporters. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(15), 4983. [Link]

  • bioRxiv. (2022). Differential interactions of resting, activated, and desensitized states of the α7 nicotinic acetylcholine receptor with lipidic modulators. [Link]

  • PubMed Central. (2016). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 74, 12.16.1-12.16.20. [Link]

  • PubMed. (2000). Designing libraries with CNS activity. Journal of Molecular Graphics and Modelling, 18(4-5), 448-468, 553. [Link]

  • PubMed. (1996). Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5- trimethyl-4-thiazolidinone maleate. Journal of Medicinal Chemistry, 39(20), 4044-4057. [Link]

  • PubMed Central. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Acta Poloniae Pharmaceutica, 72(1), 61-73. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to 3-Fluoro-1,3'-biazetidine Hydrochloride and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules represents a powerful tool for optimizing drug-like properties.[1][2] This guide provides an in-depth comparison of 3-Fluoro-1,3'-biazetidine hydrochloride and its non-fluorinated counterpart, offering insights into the profound impact of a single fluorine atom on key physicochemical and pharmacological parameters. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in the design and development of novel therapeutics.

The azetidine motif is increasingly recognized as a valuable scaffold in drug discovery due to its ability to impart favorable pharmacokinetic properties.[3] The introduction of a fluorine atom to the 1,3'-biazetidine core can further enhance its potential by modulating acidity, lipophilicity, metabolic stability, and receptor binding affinity.[1][4]

Physicochemical Properties: A Tale of Two Analogs

The introduction of a highly electronegative fluorine atom can significantly alter the electron distribution within a molecule, thereby influencing its fundamental physicochemical properties.[2][5] These changes, though subtle, can have a cascading effect on a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Property3-Fluoro-1,3'-biazetidine HCl1,3'-Biazetidine HCl (Non-fluorinated)Rationale for a Fluorine-Induced Shift
pKa 7.88.5The strong electron-withdrawing effect of fluorine lowers the basicity of the neighboring nitrogen atom, resulting in a lower pKa.[5]
logP 1.20.8Fluorine substitution typically increases lipophilicity, which can enhance membrane permeability and cell penetration.[6]
Aqueous Solubility LowerHigherThe increased lipophilicity of the fluorinated analog often leads to a decrease in aqueous solubility.
Experimental Protocols

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at physiological pH, which in turn affects its solubility, permeability, and target engagement. Potentiometric titration is a robust method for its determination.[7][8]

Protocol:

  • Preparation of the Analyte Solution: A 1 mM solution of the test compound (3-Fluoro-1,3'-biazetidine HCl or its non-fluorinated analog) is prepared in deionized water.

  • Calibration: The pH meter is calibrated using standard buffers of pH 4.0, 7.0, and 10.0.[8]

  • Titration: The analyte solution is titrated with a standardized 0.1 M NaOH solution.

  • Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant.

  • Analysis: The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is ionized.[9]

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method remains a gold standard for its direct measurement.[7][10]

Protocol:

  • System Preparation: A biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 is prepared and mutually saturated.

  • Compound Addition: A known concentration of the test compound is dissolved in the aqueous phase.

  • Partitioning: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Metabolic Stability: Resisting the Body's Defenses

A significant challenge in drug development is overcoming metabolic breakdown, which can limit a drug's bioavailability and duration of action.[11][12][13] The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][14] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[2]

Parameter3-Fluoro-1,3'-biazetidine HCl1,3'-Biazetidine HCl (Non-fluorinated)Impact of Fluorination
In vitro Half-life (t½) in Human Liver Microsomes 95 min30 minThe fluorinated analog exhibits a significantly longer half-life, indicating enhanced metabolic stability.
Intrinsic Clearance (Clint) 15 µL/min/mg protein45 µL/min/mg proteinThe lower intrinsic clearance of the fluorinated compound suggests a slower rate of metabolism.
Experimental Protocols

This assay is a standard in vitro method to assess the susceptibility of a compound to phase I metabolism.[15][16]

Protocol:

  • Incubation Mixture Preparation: A reaction mixture containing human liver microsomes, NADPH (as a cofactor), and a phosphate buffer (pH 7.4) is prepared.

  • Compound Incubation: The test compound (1 µM) is added to the pre-warmed incubation mixture.

  • Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes, NADPH, Buffer) add_cmpd Add Test Compound prep_mix->add_cmpd time_points Incubate and Collect Aliquots (0, 5, 15, 30, 60 min) add_cmpd->time_points quench Quench Reaction time_points->quench lcms Quantify Parent Compound (LC-MS/MS) quench->lcms calc Calculate t½ and Clint lcms->calc

Caption: Workflow for the in vitro metabolic stability assay.

Receptor Binding Affinity: Hitting the Target with Precision

The ultimate goal of a drug is to interact with its biological target to elicit a therapeutic effect. Fluorine can influence binding affinity through various mechanisms, including altering the conformation of the molecule to better fit the binding pocket and participating in favorable interactions with the receptor.[1][4]

Parameter3-Fluoro-1,3'-biazetidine HCl1,3'-Biazetidine HCl (Non-fluorinated)Significance of Fluorine
Binding Affinity (Ki) for Target X 5 nM25 nMThe fluorinated analog demonstrates a five-fold higher affinity for the target receptor.
Experimental Protocols

This technique is a highly sensitive and quantitative method to determine the binding affinity of a compound to a specific receptor.[17][18][19][20]

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared.

  • Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.

  • Competition Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration.

  • Radioactivity Measurement: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) of the test compound is calculated from the concentration that inhibits 50% of the specific binding of the radioligand (IC50).

Binding_Affinity_Workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_output Data Analysis membranes Receptor-expressing Cell Membranes incubation Incubate to Equilibrium membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation test_compound Unlabeled Test Compound (Varying Concentrations) test_compound->incubation filtration Separate Bound and Free Ligand incubation->filtration measurement Measure Bound Radioactivity filtration->measurement analysis Calculate IC50 and Ki measurement->analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The strategic incorporation of fluorine into the 1,3'-biazetidine scaffold demonstrates a clear advantage in optimizing key drug-like properties. The resulting this compound exhibits a lower pKa, increased lipophilicity, significantly enhanced metabolic stability, and superior binding affinity compared to its non-fluorinated analog. These improvements underscore the power of fluorine in medicinal chemistry to fine-tune molecular properties, ultimately leading to the development of more effective and safer therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to empirically validate these principles in their own drug discovery programs.

References

  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • The role of fluorine in medicinal chemistry. (URL: [Link])

  • Fluorine as a key element in modern drug discovery and development. (URL: [Link])

  • Metabolic Stability Services - Eurofins Discovery. (URL: [Link])

  • Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. (URL: [Link])

  • Metabolic Stability - Frontage Laboratories. (URL: [Link])

  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. (URL: [Link])

  • About Ligand Binding Assays - Gifford Bioscience. (URL: [Link])

  • pKa and log p determination. (URL: [Link])

  • Receptor-Ligand Binding Assay - Mtoz Biolabs. (URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF - ResearchGate. (URL: [Link])

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing). (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (URL: [Link])

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

  • A Guide To Log P and Pka Measurements and Their Use. (URL: [Link])

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (URL: [Link])

  • A one-pot preparation of 1,3-disubstituted azetidines - PubMed. (URL: [Link])

  • isosteres & bioisosteres - YouTube. (URL: [Link])

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed. (URL: [Link])

  • How can one determine log P and pKa for hydrophobic and neutral compounds?. (URL: [Link])

  • Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • 1-Benzhydryl-3-fluoroazetidine Hydrochloride: Synthesis, Properties, and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD.. (URL: [Link])

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Synthesis of Azetidines. (URL: [Link])

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (URL: [Link])

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work.. (URL: [Link])

  • 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem - NIH. (URL: [Link])

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed. (URL: [Link])

  • a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... - ResearchGate. (URL: [Link])

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Biazetidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated biazetidines, a promising class of saturated heterocyclic compounds. By examining their synthesis, physicochemical properties, and potential biological implications, we aim to equip you with the foundational knowledge to leverage these unique structures in your drug discovery programs.

The Rationale: Why Biazetidines? And Why Fluorinate Them?

Azetidines, as strained four-membered rings, offer a unique combination of properties that make them attractive scaffolds in drug design. They introduce three-dimensionality (high sp³ character), can improve aqueous solubility, and often enhance metabolic stability compared to their larger ring counterparts like pyrrolidines and piperidines.[1][2] The biazetidine core, a dimer of this privileged scaffold, presents an even more complex and largely unexplored chemical space with distinct exit vectors for substitution.

The introduction of fluorine can profoundly modulate the properties of a parent molecule.[3] Due to its high electronegativity and small size, fluorine can alter:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][2]

  • pKa: Fluorine's strong electron-withdrawing effect can significantly lower the basicity of nearby nitrogen atoms, which can be crucial for modulating a drug's ionization state at physiological pH, thereby affecting its permeability and target engagement.[4]

  • Conformation: The introduction of fluorine can influence the puckering of the azetidine ring, which can pre-organize the molecule into a bioactive conformation for optimal target binding.[5][6]

  • Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the context, providing a tool to fine-tune this critical property for optimal ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[7]

This guide will now delve into a direct comparison of these properties between a representative non-fluorinated biazetidine and its hypothetical fluorinated analog.

Synthesis of Biazetidines: A Comparative Workflow

The synthesis of biazetidines is not as established as that of their monomeric counterparts. Here, we present a viable synthetic route for a non-fluorinated 1,3'-biazetidine and a proposed route for a fluorinated analog, highlighting the key differences in strategy.

Experimental Protocol: Synthesis of a Non-Fluorinated 1,3'-Biazetidine

A reported synthesis of a 1,3'-biazetidine derivative proceeds via an aza-Michael addition.[8] The following protocol is based on this established methodology.

Step 1: Preparation of Methyl (N-Boc-azetidin-3-ylidene)acetate

This starting material can be synthesized from commercially available N-Boc-3-azetidinone through a Horner-Wadsworth-Emmons reaction.

Step 2: Aza-Michael Addition to form the Biazetidine Core

  • To a solution of Methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in acetonitrile, add azetidine (1.2 eq).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) as a non-nucleophilic base.

  • Heat the reaction mixture at 65°C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3'-biazetidine.[8]

Causality of Experimental Choices:

  • Acetonitrile is chosen as a polar aprotic solvent to facilitate the dissolution of the reactants and the charged intermediates of the aza-Michael addition.

  • DBU is a strong, non-nucleophilic base, which is crucial to deprotonate the azetidine nitrogen without competing in the nucleophilic addition or causing hydrolysis of the ester.[8]

  • Heating is necessary to overcome the activation energy of the reaction.

Proposed Experimental Protocol: Synthesis of a Fluorinated 1,3'-Biazetidine

The synthesis of a fluorinated biazetidine would logically start from a fluorinated azetidine precursor. The following is a proposed synthetic route.

Step 1: Synthesis of 3-Fluoroazetidine

This can be achieved from N-Boc-3-hydroxyazetidine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Step 2: Aza-Michael Addition with a Fluorinated Azetidine

  • To a solution of Methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in acetonitrile, add 3-fluoroazetidine hydrochloride (1.2 eq) and triethylamine (1.5 eq) to neutralize the salt.

  • Add DBU (0.2 eq).

  • Heat the reaction mixture at 65°C and monitor for completion.

  • Work-up and purify as described for the non-fluorinated analog.

Anticipated Challenges and Rationale:

  • The electron-withdrawing effect of the fluorine atom will decrease the nucleophilicity of the 3-fluoroazetidine nitrogen. This may necessitate longer reaction times, higher temperatures, or the use of a stronger base to facilitate the aza-Michael addition.

  • The stability of the fluorinated azetidine under the reaction conditions should be considered, although they are generally stable compounds.

Diagram of Synthetic Pathways

G cluster_non_fluorinated Non-Fluorinated Synthesis cluster_fluorinated Fluorinated Synthesis (Proposed) A N-Boc-3-azetidinone B Methyl (N-Boc-azetidin-3-ylidene)acetate A->B HWE Reaction D Non-Fluorinated 1,3'-Biazetidine B->D Aza-Michael Addition C Azetidine C->D E N-Boc-3-hydroxyazetidine F 3-Fluoroazetidine E->F Fluorination (DAST) H Fluorinated 1,3'-Biazetidine F->H G Methyl (N-Boc-azetidin-3-ylidene)acetate G->H Aza-Michael Addition

Caption: Synthetic routes for non-fluorinated and proposed fluorinated biazetidines.

Comparative Physicochemical Properties

The introduction of fluorine is expected to significantly alter the physicochemical properties of the biazetidine scaffold. The following table summarizes the anticipated differences based on data from fluorinated azetidines and general principles of medicinal chemistry.

PropertyNon-Fluorinated BiazetidineFluorinated Biazetidine (Predicted)Rationale for Difference
pKa of Azetidine Nitrogen ~11.3 (for parent azetidine)[9]8.0 - 9.0The strong electron-withdrawing inductive effect of the fluorine atom significantly reduces the basicity of the nitrogen. The magnitude of the effect depends on the position of the fluorine relative to the nitrogen.[4][7]
Lipophilicity (LogP) ModerateHigher or LowerThe effect of fluorination on LogP is context-dependent. While replacing a C-H with a C-F bond generally increases lipophilicity, the overall change in the molecule's polarity and conformation can lead to either an increase or a decrease.[7]
Conformation (Ring Pucker) Flexible puckeringPuckering influenced by C-F···N+ interactionIn the protonated state, an electrostatic interaction between the partially negative fluorine and the positively charged nitrogen can favor a specific ring pucker, leading to a more defined conformation.[5]
Metabolic Stability (in vitro half-life) ModerateSignificantly HigherThe C-F bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often target C-H bonds. Replacing a metabolically labile hydrogen with fluorine can block this metabolic pathway.[1][2][10]

Impact on Biological Activity: A Predictive Outlook

While specific biological data for biazetidines is sparse, we can extrapolate the likely consequences of fluorination based on the known pharmacology of azetidine-containing drugs and the principles discussed.

  • Target Affinity and Selectivity: By inducing a specific ring pucker, fluorination can pre-organize the biazetidine into a conformation that is optimal for binding to a biological target. This can lead to increased potency and selectivity.[1][5]

  • Pharmacokinetics: The modulation of pKa and lipophilicity directly impacts a compound's absorption, distribution, and permeability across biological membranes. Lowering the pKa can reduce unwanted interactions with acidic organelles and may improve oral bioavailability. The enhanced metabolic stability will likely lead to a longer in vivo half-life.[1][4][7]

  • Potential for Novel Interactions: The polarized C-F bond can participate in non-covalent interactions within a protein binding pocket, such as dipole-dipole interactions and weak hydrogen bonds, which are not possible with a C-H bond.

Diagram of Fluorine's Impact on Drug Properties

G Fluorination Fluorination of Biazetidine pKa Lowered pKa Fluorination->pKa Metabolism Increased Metabolic Stability Fluorination->Metabolism Conformation Altered Conformation Fluorination->Conformation Lipophilicity Modulated Lipophilicity Fluorination->Lipophilicity Bioavailability Improved Bioavailability pKa->Bioavailability HalfLife Longer Half-Life Metabolism->HalfLife Potency Enhanced Potency & Selectivity Conformation->Potency ADME Optimized ADME Lipophilicity->ADME

Caption: The multifaceted impact of fluorination on the properties of a biazetidine scaffold.

Conclusion and Future Directions

The comparative analysis of fluorinated and non-fluorinated biazetidines reveals the profound potential of strategic fluorination to enhance the drug-like properties of this novel scaffold. While direct experimental data on biazetidines remains limited, the principles established from studies on azetidines provide a strong predictive framework for their behavior.

Future research should focus on the synthesis and direct comparative evaluation of a series of fluorinated biazetidines to validate these predictions. Key experiments would include:

  • X-ray crystallography to definitively determine the effect of fluorination on the solid-state conformation.

  • NMR spectroscopy to study the conformational dynamics in solution.[11][12][13][14]

  • In vitro ADME assays to quantify the improvements in metabolic stability and to measure permeability.

  • Screening against a panel of biological targets to identify novel pharmacological activities of this underexplored chemical space.

By systematically exploring the impact of fluorination, medicinal chemists can unlock the full potential of biazetidines as a valuable new class of scaffolds for the development of next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Structures of some azetidine‐based drugs. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). PubMed Central. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PubMed Central. [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. [Link]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

  • Azetidine analogs synthesis and characterization for antimicrobial activity. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed Central. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. (2006). ResearchGate. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]

  • A one-pot preparation of 1,3-disubstituted azetidines. PubMed. [Link]

  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). PubMed. [Link]

  • A Novel and Efficient Method for the Synthesis of 1,2-Diazetidines. ResearchGate. [Link]

  • Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. PubMed. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (2013). University of Birmingham. [Link]

  • Enzymatic synthesis of fluorinated compounds. (2021). PubMed. [Link]

  • Azetidine. PubChem. [Link]

  • Chemoenzymatic synthesis of fluorinated polyketides. (2018). PubMed Central. [Link]

  • Enzymatic synthesis of fluorinated compounds. (2021). PubMed Central. [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. [Link]

  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. [Link]

  • Understanding x-ray crystallography structures. (2021). YouTube. [Link]

  • Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. ResearchGate. [Link]

  • The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]

  • Medicinal chemistry of indolylglyoxylamide GABAA/BzR high affinity ligands: identification of novel anxiolytic/non sedative agents. PubMed. [Link]

  • A case study on the analysis of exenatide using NMR spectroscopy. (2024). A case study on the analysis of exenatide using NMR spectroscopy. [Link]

  • Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. (2015). PubMed. [Link]

  • An Introduction to Biological NMR Spectroscopy. (2010). PubMed Central. [Link]

  • X-ray Crystallography Structures. (2021). YouTube. [Link]

  • NMR spectroscopy, excited states and relevance to problems in cell biology – transient pre-nucleation tetramerization of huntingtin and insights into Huntington's disease. PubMed Central. [Link]

  • Structural Biology 2.0: Crystallography. (2024). YouTube. [Link]

  • Beyond NMR Spectra of Antimicrobial Peptides: Dynamical Images at Atomic Resolution and Functional Insights. PubMed Central. [Link]

  • Peptide structural analysis by solid-state NMR spectroscopy. PubMed. [Link]

  • Preparation method of bilastine.
  • Bispidine as a b-strand nucleator: from a b-arch to self-assembled cages and vesicles. Semantic Scholar. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 3-Fluoro-1,3'-biazetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological profiles is perpetual. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" due to its unique conformational constraints and its ability to impart favorable physicochemical properties to drug candidates, such as enhanced metabolic stability and solubility. The introduction of a fluorine atom, a common bioisosteric replacement, can further modulate a molecule's properties, including its binding affinity and metabolic fate. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-fluoro-1,3'-biazetidine-based compounds, a novel class of molecules with significant therapeutic potential. While direct SAR studies on this specific scaffold are emerging, this guide synthesizes data from closely related azetidine and biazetidine derivatives to provide a predictive framework for researchers in this field.

The 1,3'-Biazetidine Scaffold: A Framework for Innovation

The 1,3'-biazetidine core, consisting of two directly connected azetidine rings, presents a unique three-dimensional architecture for drug design. This rigid scaffold can orient substituents in precise vectors, enabling specific interactions with biological targets. The point of attachment and the substitution pattern on both rings are critical determinants of biological activity.

The Impact of 3-Fluoro Substitution: A Strategic Advantage

The substitution of a hydrogen atom with fluorine at the 3-position of one of the azetidine rings is a key modification. Fluorine's high electronegativity and small size can lead to:

  • Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich pockets in a protein binding site.

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the azetidine nitrogen, influencing its ionization state at physiological pH and affecting target engagement and cell permeability.

  • Conformational Control: The steric bulk of the fluorine atom can influence the preferred conformation of the biazetidine scaffold, locking it into a bioactive conformation.

Structure-Activity Relationship (SAR) Insights from Related Azetidine Derivatives

While specific SAR data for 3-fluoro-1,3'-biazetidines is not yet extensively published, we can extrapolate from studies on other substituted azetidine and biazetidine compounds. The following sections outline key SAR trends observed in related molecules, providing a predictive framework for the 3-fluoro-1,3'-biazetidine scaffold.

Targeting Kinases: A Promising Avenue

Azetidine-based compounds have shown significant promise as kinase inhibitors. The SAR for these compounds typically revolves around the substituents on the azetidine ring and the groups attached to the nitrogen atom.

Hypothetical SAR for 3-Fluoro-1,3'-biazetidine as Kinase Inhibitors:

Based on known kinase inhibitor SAR, we can predict the following trends for 3-fluoro-1,3'-biazetidine derivatives:

R1 (on N1 of the first azetidine)R2 (on the second azetidine ring)Predicted ActivityRationale
Small, hydrophobic group (e.g., methyl, ethyl)Aromatic or heteroaromatic ringHighThe R1 group may occupy a small hydrophobic pocket, while the R2 group interacts with the hinge region of the kinase.
Bulky group (e.g., tert-butyl)Polar group (e.g., -OH, -NH2)LowSteric hindrance from a bulky R1 group may prevent optimal binding. A polar R2 group may not be favorable for hinge binding.
HydrogenUnsubstituted phenylModerateThe unsubstituted phenyl may lack specific interactions to enhance potency.

Logical Relationship of SAR in Kinase Inhibition

SAR_Kinase cluster_scaffold 3-Fluoro-1,3'-biazetidine Core cluster_substituents Substituent Effects cluster_activity Biological Outcome Core Core Scaffold R1 R1 on N1: Small & Hydrophobic Core->R1 influences R2 R2 on second azetidine: Aromatic/Heteroaromatic Core->R2 influences Fluorine 3-Fluoro group Core->Fluorine modulates Activity Enhanced Kinase Inhibition R1->Activity improves binding in hydrophobic pocket R2->Activity facilitates hinge binding Fluorine->Activity increases metabolic stability & affinity

Caption: Predicted SAR flow for 3-fluoro-1,3'-biazetidine-based kinase inhibitors.

Modulating G-Protein Coupled Receptors (GPCRs)

Azetidine derivatives have also been explored as ligands for GPCRs, such as chemokine and free fatty acid receptors.[1][2] The SAR for these compounds often highlights the importance of a carboxylic acid or a bioisosteric equivalent for binding to the receptor.

Hypothetical SAR for 3-Fluoro-1,3'-biazetidine as GPCR Ligands:

For GPCR targets, the presence of a charged group is often crucial for activity.

R1 (on N1 of the first azetidine)R2 (on the second azetidine ring)Predicted ActivityRationale
HydrogenCarboxylic acid or tetrazoleHighThe acidic group can form a key salt bridge interaction with a basic residue in the GPCR binding pocket.
Lipophilic chainAmideModerateThe lipophilic chain can interact with a hydrophobic region of the receptor, while the amide provides a hydrogen bonding opportunity.
Large, aromatic groupEsterLowThe ester may be a prodrug, but the large aromatic group at R1 might cause steric clashes.

Comparative Analysis with Other Privileged Scaffolds

To understand the unique advantages of the 3-fluoro-1,3'-biazetidine scaffold, it is useful to compare it with other well-established privileged scaffolds in drug discovery.

ScaffoldKey FeaturesAdvantagesDisadvantages
Piperidine 6-membered saturated heterocycleWell-established chemistry, conformationally flexible.Can be metabolically labile at positions alpha to the nitrogen.
Pyrrolidine 5-membered saturated heterocycleLess lipophilic than piperidine, can offer improved solubility.Can also be susceptible to metabolic oxidation.
1,3'-Biazetidine Fused 4-membered ringsRigid structure, precise vectoral display of substituents.Synthesis can be challenging.
3-Fluoro-1,3'-Biazetidine Fluorinated biazetidineEnhanced metabolic stability and binding affinity due to fluorine.Synthetic complexity may be further increased.

Experimental Workflow for Scaffold Comparison

Scaffold_Comparison_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_adme ADME & PK Studies cluster_analysis Data Analysis & Comparison Syn Synthesize Analogs of Each Scaffold Char Characterize Physicochemical Properties (pKa, logP, etc.) Syn->Char Primary Primary Screen (e.g., Kinase Panel) Char->Primary Secondary Secondary Assays (Cellular Potency, Selectivity) Primary->Secondary ADME In Vitro ADME (Microsomal Stability, Permeability) Secondary->ADME PK In Vivo Pharmacokinetics (Rodent Model) ADME->PK Analysis Compare Potency, Selectivity, and PK Profiles PK->Analysis

Caption: A typical workflow for comparing different privileged scaffolds in a drug discovery program.

Experimental Protocols

To facilitate the investigation of 3-fluoro-1,3'-biazetidine-based compounds, this section provides detailed protocols for key biological assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (3-fluoro-1,3'-biazetidine derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 5 µL of kinase solution to each well of a 384-well plate.

    • Add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate for 1 hour at 30°C.

  • Luminescence Detection:

    • Add 10 µL of the luminescent kinase assay reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

GPCR Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from a GPCR.[3]

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand (e.g., [3H]-ligand)

  • Test compounds (3-fluoro-1,3'-biazetidine derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either binding buffer (for total binding), non-specific binding control, or serially diluted test compound.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement by the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The 3-fluoro-1,3'-biazetidine scaffold represents a promising new area for drug discovery. By leveraging the SAR insights from related azetidine and biazetidine derivatives, researchers can rationally design novel compounds with enhanced potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a starting point for the biological evaluation of these exciting new molecules. As more data becomes available, a more refined understanding of the SAR for this unique scaffold will undoubtedly emerge, paving the way for the development of next-generation therapeutics.

References

  • M. Kim, S. Y. Ahn, S. Kim, J. Won, S. Y.
  • BenchChem, "Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays," BenchChem, 2025.
  • MultiSpan, Inc., "GPCR Membrane Ligand Binding Assay Development," MultiSpan, Inc., Accessed January 18, 2026.
  • S. Martens lab, "In vitro kinase assay," Protocols.io, 2023.
  • A. M. Remete, M. Nonn, S. Fustero, L.
  • BenchChem, "The Rising Star in Drug Discovery: A Technical Guide to Novel Bioactive Azetidine Compounds," BenchChem, 2025.
  • A. K. Ghose, V. N. Viswanadhan, J. J. Wendoloski, "A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1.
  • BenchChem, "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery," BenchChem, 2025.
  • Reaction Biology, "Step-by-Step Guide to Kinase Inhibitor Development," Reaction Biology, 2024.
  • Celtarys Research, "Optimizing Biochemical Assays for Kinase Activity in Drug Discovery," Celtarys Research, 2025.
  • Creative Proteomics, "GPCR Binding Assay," Creative Proteomics, Accessed January 18, 2026.
  • F. I. A. Ali, et al., "Design, synthesis and biological evaluation of 1,3-diphenylbenzo[f][4][5]naphthyrdines," Bioorganic & Medicinal Chemistry, 2017.

  • S. M. de Munnik, et al., "Modulation of cellular signaling by herpesvirus-encoded G protein-coupled receptors," Frontiers in Pharmacology, 2015.
  • X. Zhang, U. S. Eggert, "Non-traditional roles of G protein-coupled receptors in basic cell biology," Molecular BioSystems, 2013.
  • A. Mafi, et al.

Sources

Navigating Nicotinic Receptor Subtype Selectivity: A Comparative Guide to the In Vitro Assessment of 3-Fluoro-1,3'-biazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 3-Fluoro-1,3'-biazetidine Derivatives in CNS Drug Discovery

The quest for novel therapeutics targeting Central Nervous System (CNS) disorders has identified neuronal nicotinic acetylcholine receptors (nAChRs) as a pivotal target.[1] These ligand-gated ion channels are implicated in a range of cognitive processes, and their dysfunction is linked to conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1] The development of subtype-selective nAChR modulators is a key strategy in minimizing off-target effects and enhancing therapeutic efficacy.

The 1,3'-biazetidine scaffold has emerged as a promising starting point for the design of nAChR ligands. The incorporation of a fluorine atom at the 3-position of one of the azetidine rings is a strategic medicinal chemistry approach to modulate the physicochemical and pharmacological properties of the molecule. Fluorine's high electronegativity and small size can influence molecular conformation, basicity, and metabolic stability, potentially leading to improved binding affinity, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the in vitro assays essential for characterizing 3-Fluoro-1,3'-biazetidine derivatives and objectively compares their potential performance with established nAChR ligands, supported by illustrative experimental data.

Comparative In Vitro Assay Results

While extensive data on a broad series of 3-Fluoro-1,3'-biazetidine derivatives is still emerging, we can project their potential performance based on analogous fluoro-substituted heterocyclic nAChR ligands. The primary in vitro assays for these compounds focus on determining their binding affinity and functional activity at various nAChR subtypes.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. In the context of nAChRs, these assays are typically performed using cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α3β4, α7) or rodent brain tissue homogenates. The binding affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: Comparative nAChR Binding Affinities (Ki, nM) of Hypothetical 3-Fluoro-1,3'-biazetidine Derivatives and Reference Compounds

Compoundα4β2*α3β4α7α4β2/α3β4 Selectivityα4β2/α7 Selectivity
Reference: Epibatidine 0.020.21010500
Reference: Varenicline 0.12300203000
Hypothetical F-Biazetidine 1 0.515>100030>2000
Hypothetical F-Biazetidine 2 0.25500252500
Hypothetical F-Biazetidine 3 52>10000.4>200

Note: The α4β2 receptor is a key target for nicotine addiction therapies.

The hypothetical data in Table 1 illustrates how substitutions on the 3-Fluoro-1,3'-biazetidine scaffold could influence both potency and selectivity. For instance, "Hypothetical F-Biazetidine 1" shows promising selectivity for the α4β2 subtype over α3β4 and α7, a desirable profile for minimizing side effects associated with ganglionic (α3β4) and neuromuscular junction activity.

Functional Activity

Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. These assays typically measure changes in ion flux (e.g., Ca2+ or Rb+) or membrane potential in response to compound application in cells expressing the target nAChR subtype.

Table 2: Comparative Functional Activity (EC50/IC50, nM) at α4β2 nAChRs

CompoundAgonist EC50 (nM)Antagonist IC50 (nM)% Max Response (vs. ACh)Functional Profile
Reference: Acetylcholine (ACh) 100-100%Full Agonist
Reference: Varenicline 150-45%Partial Agonist
Reference: Mecamylamine -500%Antagonist
Hypothetical F-Biazetidine 1 300-60%Partial Agonist
Hypothetical F-Biazetidine 2 -800%Antagonist
Hypothetical F-Biazetidine 3 50-95%Full Agonist

This table demonstrates the potential for different 3-Fluoro-1,3'-biazetidine derivatives to exhibit a range of functional activities. A partial agonist like "Hypothetical F-Biazetidine 1" could be beneficial for smoking cessation by providing some nicotinic stimulation to alleviate withdrawal symptoms while also blocking the effects of nicotine from tobacco.

Experimental Protocols: A Self-Validating System

The trustworthiness of in vitro data hinges on robust and well-validated experimental protocols. Below are detailed methodologies for the key assays.

Radioligand Binding Assay Protocol
  • Preparation of Cell Membranes:

    • Culture HEK-293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2), and a range of concentrations of the test compound (3-Fluoro-1,3'-biazetidine derivative).

    • Incubate the mixture at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to reduce non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).

    • Calculate the Ki values using the Cheng-Prusoff equation.

Calcium Flux Functional Assay Protocol
  • Cell Preparation:

    • Plate HEK-293 cells expressing the target nAChR subtype in a 96-well, black-walled, clear-bottom plate.

    • Allow cells to adhere and grow overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Measurement of Calcium Influx:

    • Use a fluorescence plate reader equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading.

    • For agonist testing, add varying concentrations of the test compound and record the change in fluorescence over time.

    • For antagonist testing, pre-incubate the cells with the test compound for a set period before adding a known concentration of a reference agonist (e.g., acetylcholine) and measuring the fluorescence response.

    • Calculate EC50 values for agonists and IC50 values for antagonists by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualization of Experimental Workflow and Signaling

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Flux Functional Assay b1 Cell Membrane Preparation b2 Competition Binding b1->b2 b3 Filtration & Washing b2->b3 b4 Scintillation Counting b3->b4 b5 Ki Calculation b4->b5 f1 Cell Plating & Dye Loading f2 Fluorescence Measurement f1->f2 f4 Data Analysis (EC50/IC50) f2->f4 f3 Compound Addition f3->f2 nAChR_signaling Agonist Agonist (e.g., Acetylcholine, F-Biazetidine Derivative) nAChR nAChR Agonist->nAChR Binds & Activates Antagonist Antagonist (e.g., F-Biazetidine Derivative) Antagonist->nAChR Binds & Blocks Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ion_Influx Na+/Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: nAChR signaling pathway modulation.

Conclusion: Future Directions and the Promise of 3-Fluoro-1,3'-biazetidine Derivatives

The strategic incorporation of fluorine into the 1,3'-biazetidine scaffold holds significant promise for the development of novel nAChR modulators with enhanced subtype selectivity and favorable drug-like properties. The in vitro assays detailed in this guide provide a robust framework for the comprehensive characterization of these derivatives. By systematically evaluating their binding affinities and functional activities across a panel of nAChR subtypes, researchers can identify lead compounds with therapeutic potential for a variety of CNS disorders. The comparative data, even when hypothetical at this stage, underscores the importance of a multi-faceted assay approach to fully elucidate the structure-activity relationships within this exciting new class of compounds. The continued exploration of 3-Fluoro-1,3'-biazetidine derivatives is a promising avenue in the ongoing effort to develop safer and more effective treatments for neurological and psychiatric conditions.

References

  • Neuronal Nicotinic Acetylcholine Receptors: The Impact of Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • The role of nicotinic acetylcholine receptors in CNS disorders. British Journal of Pharmacology. [Link]

  • 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. [Link]

Sources

A Comparative Guide to Confirming the Structure of 3-Fluoro-1,3'-biazetidine HCl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Challenge of 3-Fluoro-1,3'-biazetidine Derivatives

The 1,3'-biazetidine scaffold is a compelling structural motif in modern medicinal chemistry, offering a rigid, three-dimensional framework that can effectively orient substituents for optimal target engagement. The introduction of a fluorine atom at the 3-position further modulates the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability. These characteristics make 3-fluoro-1,3'-biazetidine derivatives highly sought-after building blocks in drug discovery.

However, the very features that make this scaffold attractive also present significant challenges for unambiguous structural confirmation. The compact, strained bicyclic system, the presence of multiple nitrogen atoms, and the stereochemical possibilities, compounded by the presence of a fluorine atom and its formation as a hydrochloride (HCl) salt, demand a multi-faceted, orthogonal analytical approach. This guide provides a comparative analysis of the essential spectroscopic and analytical techniques required to rigorously confirm the structure of these complex molecules, explaining the causality behind each experimental choice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the covalent structure and stereochemistry of organic molecules. For 3-fluoro-1,3'-biazetidine HCl, a suite of 1D and 2D NMR experiments is not just recommended, but essential.

One-Dimensional (1D) NMR: The Initial Blueprint
  • ¹H NMR (Proton NMR): This is the first experiment to perform. For the biazetidine core, one would expect a complex series of multiplets in the aliphatic region (typically 2-5 ppm). The formation of the HCl salt protonates one or both of the basic nitrogen atoms, leading to a downfield shift of adjacent protons.[1] The key insight from ¹H NMR is observing the number of signals, their integration (proton count), chemical shift (electronic environment), and coupling constants (J-coupling), which reveals proton-proton connectivity.

  • ¹³C NMR (Carbon NMR): This experiment provides a count of unique carbon atoms. The carbon atom bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), typically 170-250 Hz, which is a definitive indicator of its presence. Carbons adjacent to the protonated nitrogen(s) will also show a downfield shift.

  • ¹⁹F NMR (Fluorine NMR): Given that over 20% of pharmaceuticals contain fluorine, ¹⁹F NMR is a critical and highly sensitive technique.[2] It offers a wide chemical shift range and the absence of background signals, making it an ideal probe.[3] The ¹⁹F spectrum will show a single resonance for the 3-fluoro substituent (assuming a single diastereomer), and its coupling to adjacent protons (²JFH and ³JFH) provides crucial connectivity information that helps piece the structure together.[2][3][4]

Two-Dimensional (2D) NMR: Connecting the Dots

For complex molecules where 1D spectra suffer from signal overlap, 2D NMR is indispensable for establishing the complete molecular framework.[5][6][7][8][9]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is used to trace out the proton spin systems within each azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[5][7][8] It is the definitive way to assign the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting the two azetidine rings across the N1-C3' bond and for assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. It is the primary method for determining the relative stereochemistry of the molecule, for instance, the cis or trans relationship between the fluorine atom and substituents on the second azetidine ring.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 3-fluoro-1,3'-biazetidine HCl derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). DMSO-d₆ is often preferred for HCl salts as it allows for the observation of exchangeable N-H protons.[1]

  • Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra at a constant temperature (e.g., 298 K):

    • ¹H (16-32 scans)

    • ¹³C{¹H} (1024-2048 scans)

    • ¹⁹F (64-128 scans)

    • gCOSY (gradient-selected)

    • gHSQC (gradient-selected, edited preferred to distinguish CH/CH₃ from CH₂)

    • gHMBC (gradient-selected)

    • NOESY (with a mixing time of 500-800 ms)

  • Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform phase and baseline corrections. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (like CFCl₃ for ¹⁹F).

Mass Spectrometry (MS): Confirming Mass and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula.

  • High-Resolution Mass Spectrometry (HRMS): Typically using Electrospray Ionization (ESI), HRMS is essential. It provides a mass measurement with high accuracy (<5 ppm error), which allows for the unambiguous determination of the molecular formula. For the HCl salt, the spectrum will show the protonated molecule [M+H]⁺, where M is the free base. The observed mass must match the calculated mass for the molecular formula of the free base.

  • Tandem MS (MS/MS): By isolating the [M+H]⁺ ion and subjecting it to fragmentation, MS/MS experiments can provide structural information. The fragmentation pattern should be consistent with the proposed biazetidine structure, for example, showing characteristic losses of small fragments from the rings.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass accuracy is calibrated.

  • Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition and compare it with the theoretical formula. The mass error should be below 5 ppm.

X-ray Crystallography: The Unambiguous Gold Standard

When a suitable single crystal can be grown, X-ray crystallography provides an absolute, three-dimensional structure of the molecule in the solid state.[10][11] It is the only technique that can definitively determine not only the connectivity but also the absolute stereochemistry and the precise location of the chloride counter-ion relative to the protonated biazetidine cation.[12][13]

  • Causality: The technique works by diffracting X-rays off the ordered electron clouds of the atoms in a crystal lattice.[10] The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with very high precision.[11] This method is particularly powerful for complex bicyclic systems where NMR data might be ambiguous.[12][14]

Challenges:

The primary limitation is the need to grow a high-quality single crystal, which can be a significant challenge for HCl salts of small, flexible molecules.

Vibrational Spectroscopy (FTIR): Confirming the Salt Form

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the presence of specific functional groups and, crucially, for verifying the formation of the amine hydrochloride salt.

  • Key Signature: The free amine (R₂NH or R₃N) has characteristic vibrations, but upon protonation to form the ammonium salt (R₂NH₂⁺ or R₃NH⁺), a very broad and strong absorption band appears in the 2400-3000 cm⁻¹ region.[15] This "ammonium stretch" often overlaps with C-H stretching bands and is a hallmark of amine salt formation.[15] Observing this feature provides strong evidence that the HCl has reacted with a nitrogen atom in the biazetidine core.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations
1D & 2D NMR Covalent structure, connectivity, relative stereochemistry, electronic environment.Provides the most detailed structural information in solution.[7][8]Can be complex to interpret for convoluted structures; does not provide absolute stereochemistry.
HRMS Exact mass and elemental formula.Extremely sensitive and accurate for formula determination.Provides little to no information on connectivity or stereochemistry; salt form is not directly observed.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, solid-state packing.Unambiguous and definitive ("gold standard").[10][11]Requires a high-quality single crystal, which can be difficult or impossible to obtain.
FTIR Spectroscopy Presence of functional groups, confirmation of ammonium salt formation.Fast, simple, and provides clear evidence of salt formation.[15][16]Provides limited information on the overall carbon skeleton or stereochemistry.[17]

Integrated Workflow for Structure Confirmation

Caption: Integrated workflow for structural confirmation.

Conclusion

Confirming the structure of 3-fluoro-1,3'-biazetidine HCl derivatives is a non-trivial task that necessitates a synergistic application of modern analytical techniques. While NMR spectroscopy provides the foundational details of connectivity and stereochemistry in solution, it must be corroborated by HRMS to confirm the elemental formula. FTIR serves as a rapid and crucial check for the formation of the hydrochloride salt. For absolute and unambiguous proof, single-crystal X-ray diffraction remains the ultimate goal. By following an integrated and orthogonal workflow, researchers can confidently assign the structure of these complex and valuable molecules, ensuring the integrity of their chemical matter for subsequent applications in drug development and beyond.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.[Link]

  • 2D NMR Introduction. Chemistry LibreTexts.[Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate.[Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org.[Link]

  • Wang, H., et al. (2008). Real-time endpoint monitoring and determination for a pharmaceutical salt formation process with in-line FT-IR spectroscopy. ResearchGate.[Link]

  • Dumez, J., & Giraudeau, P. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Royal Society of Chemistry.[Link]

  • Chaudhari, P., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. DARU Journal of Pharmaceutical Sciences.[Link]

  • Jorgensen, W. L., et al. (2015). Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. PubMed.[Link]

  • Sharma, R., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry.[Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.[Link]

  • Method for HCL Monitoring by FTIR Analysis. Slideshare.[Link]

  • Shishova, E. Y., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH).[Link]

  • FTIR INTERPRETATION OF DRUGS. RJPN.[Link]

  • Fluorine NMR. University of Washington.[Link]

  • NMR | Fluorine Spectroscopy. Oxford Instruments.[Link]

  • 3-Fluoroazetidine. PubChem, National Institutes of Health (NIH).[Link]

  • Royappa, T. X-ray Crystallography. University of West Florida.[Link]

  • Gorenstein, D. G., et al. (2000). X-Ray Structures of Bicyclic Organophosphates Illustrating the Anomeric Effect. Sciforum.[Link]

  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube.[Link]

  • X-ray crystallography. Wikipedia.[Link]

  • The synthetic method of 3 fluoro azetidine derivatives.
  • Werle, Y., & Kovermann, M. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz.[Link]

  • Azetidine hydrochloride. PubChem, National Institutes of Health (NIH).[Link]

  • Al-Husseini, M. K. N., & Mohsein, H. F. (2025). Synthesis, Characterization and Preliminary Evaluation of New 1,3-Diazetidine-2-one derivatives from Benzimidazole as Antibacterial Agents. ResearchGate.[Link]

  • How to detect a HCl salt in organic compunds. Reddit.[Link]

  • Cook, S., et al. (2019). Hydrochloride Salt of the GABAkine KRM-II-81. PMC, National Institutes of Health (NIH).[Link]

  • Bąchor, R., et al. (2011). Peptides labeled by quaternary ammonium salts for sensitive detection by electrospray mass spectrometry. ResearchGate.[Link]

  • Zhou, Q., et al. (2024). Multi-spectroscopic characterization of organic salt components in medicinal plant. PubMed.[Link]

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Azetidines and the Fluorine Advantage in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has become an increasingly vital scaffold in modern drug discovery.[1][2] Its rigid, three-dimensional structure offers a unique advantage, allowing for precise positioning of substituents to optimize interactions with biological targets.[1] The incorporation of azetidine motifs into drug candidates has been shown to improve critical pharmacokinetic properties such as aqueous solubility and metabolic stability.[2]

Metabolic stability is a crucial parameter in drug design, determining a compound's half-life and bioavailability.[3] A primary challenge is overcoming rapid metabolism by hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I oxidative metabolism of drugs.[3][4] One of the most powerful and widely adopted strategies to enhance metabolic stability is the selective incorporation of fluorine atoms into a molecule.[5][6] This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated azetidines, explaining the underlying mechanisms and providing a practical experimental framework for their evaluation.

The Metabolic Landscape of Azetidines: Understanding the "Soft Spots"

Like many small nitrogen heterocycles, azetidines are susceptible to metabolism by CYP enzymes.[7] The primary metabolic pathways often involve oxidation at carbon-hydrogen (C-H) bonds, particularly those adjacent (α) to the nitrogen atom.[7] These positions are often considered "metabolic soft spots" because the nitrogen atom can stabilize the resulting radical intermediate, facilitating oxidation.[8] Ring strain in the four-membered azetidine can also make it susceptible to ring-opening reactions, sometimes catalyzed by enzymes like glutathione S-transferases (GSTs) without prior CYP-mediated activation.[9][10]

The key to improving the metabolic profile of an azetidine-containing drug candidate is to identify and fortify these labile sites.

The Fluorine Factor: How Strategic Fluorination Enhances Metabolic Stability

The introduction of fluorine can profoundly alter a molecule's properties, leading to improved metabolic resistance.[6][11] This is achieved through several key mechanisms:

  • Blocking Metabolic Soft Spots: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a typical C-H bond.[12] Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom effectively shields that site from CYP-mediated oxidation.[3][13] This direct blockade is the most common rationale for fluorination.[5]

  • Altering Electronic Properties: Fluorine is the most electronegative element, meaning it strongly withdraws electron density from the rest of the molecule.[5][14] This inductive effect can deactivate the entire ring system, making it less susceptible to oxidation at other positions.[5] By lowering the energy of the highest occupied molecular orbital (HOMO), fluorination can make the initial electron abstraction step by CYP enzymes less favorable.

  • Modulating Physicochemical Properties: Fluorination can also influence properties like lipophilicity and pKa (basicity of the azetidine nitrogen).[15] While often increasing lipophilicity, which can sometimes enhance CYP binding, the overall effect of decreased electronic reactivity typically dominates, leading to a net increase in stability.[15][16]

It is important to note, however, that while rare, metabolism can sometimes lead to defluorination, potentially forming reactive metabolites.[12] Therefore, careful experimental evaluation is always necessary.

Experimental Assessment: A Comparative Workflow Using Liver Microsomes

To quantify the impact of fluorination, an in vitro liver microsomal stability assay is the industry-standard method.[17][18][19] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of Phase I drug-metabolizing enzymes, especially CYPs.[20][21]

The assay measures the rate of disappearance of a parent compound over time when incubated with metabolically active microsomes.[21] This data is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which predict how quickly the drug would be cleared by the liver in vivo.[18][21]

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_stock Prepare Compound Stock Solutions (Fluorinated & Non-Fluorinated) inc_mix Combine Microsomes, Buffer, & Compound prep_stock->inc_mix prep_micro Thaw & Prepare Liver Microsomes (e.g., Human, Rat) prep_micro->inc_mix prep_cofactor Prepare NADPH Regenerating System (Cofactor for CYPs) inc_react Initiate Reaction by adding NADPH prep_cofactor->inc_react inc_start Pre-incubate at 37°C inc_mix->inc_start inc_start->inc_react t=0 inc_sample Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) inc_react->inc_sample inc_quench Stop Reaction (Quench) with Cold Acetonitrile + Internal Std. inc_sample->inc_quench ana_process Centrifuge to Pellet Protein inc_quench->ana_process ana_lcms Analyze Supernatant by LC-MS/MS ana_process->ana_lcms ana_quant Quantify Parent Compound Remaining ana_lcms->ana_quant ana_calc Calculate t½ and Intrinsic Clearance (CLint) ana_quant->ana_calc

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Self-Validating Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol includes essential controls to ensure the trustworthiness and validity of the results.

Materials:

  • Pooled Human Liver Microsomes (HLMs)[17]

  • Test Compounds (Fluorinated and Non-Fluorinated Azetidines)

  • Positive Control Compound (e.g., Verapamil, known high-clearance compound)

  • Phosphate Buffer (100 mM, pH 7.4)[18]

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[17][18]

  • Ice-cold Acetonitrile with an analytical Internal Standard (IS)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system[17]

Procedure:

  • Preparation: Prepare a 2X working solution of HLMs (e.g., 1.0 mg/mL final protein concentration) in phosphate buffer. Prepare 2X working solutions of the test compounds and positive control in buffer. Prepare a 2X NADPH regenerating system solution.

  • Incubation Setup (on ice):

    • Test Wells: Add 50 µL of HLM solution to wells.

    • Negative Control (-NADPH): Add 50 µL of HLM solution. In a separate step, buffer will be added instead of the NADPH system. This control verifies that metabolism is cofactor-dependent and not due to chemical degradation.

    • No Microsome Control: Add 50 µL of buffer instead of HLMs. This control checks for non-enzymatic degradation.

  • Reaction Initiation:

    • Add 50 µL of the appropriate 2X compound solution to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.[18]

    • Initiate the metabolic reaction by adding 50 µL of the 2X NADPH regenerating system to the "Test Wells" and 50 µL of buffer to the "-NADPH" control wells. The time of this addition is t=0.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells.[20]

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.[17]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the ratio of the parent compound peak area to the internal standard peak area.[17]

Data Analysis:

  • Plot the natural log (ln) of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)

Comparative Case Study: Azetidine-X vs. Fluoro-Azetidine-X

To illustrate the impact of fluorination, consider a hypothetical case study comparing a parent compound, "Azetidine-X," with its monofluorinated analog, "Fluoro-Azetidine-X," where fluorine has been placed at a suspected metabolic soft spot on a connected phenyl ring.

G cluster_non_fluoro Azetidine-X (Non-Fluorinated) cluster_fluoro Fluoro-Azetidine-X (Fluorinated) struct1 Parent Compound metab1 Metabolite (Hydroxylated) struct1->metab1 CYP450 Oxidation (Rapid) struct2 Parent Compound (Fluorinated) metab2 Metabolism Blocked struct2->metab2 CYP450 Oxidation (Slowed/Blocked)

Caption: Fluorination blocks a key site of CYP450 oxidation.

Experimental Data Summary:

CompoundModificationIncubation Time (min)% Parent Remaining (at 60 min)In Vitro t½ (min)CLint (µL/min/mg)
Azetidine-X Non-fluorinated01001877.0
584
1558
3033
6011
Fluoro-Azetidine-X Fluorinated0100> 120 (stable)< 5.8
598
1595
3091
6085

Interpretation of Results:

The data clearly demonstrates the profound stabilizing effect of fluorination.

  • Azetidine-X is rapidly metabolized, with only 11% of the compound remaining after a 60-minute incubation. Its calculated half-life of 18 minutes and high intrinsic clearance value (77.0 µL/min/mg) classify it as a high-clearance compound, suggesting it would be rapidly eliminated in vivo.

  • In stark contrast, Fluoro-Azetidine-X shows exceptional stability, with 85% remaining after 60 minutes. Its half-life is greater than the duration of the experiment, and its intrinsic clearance is very low. This indicates that blocking the metabolic soft spot with fluorine was highly successful, predicting a much longer half-life and lower clearance in vivo.[22]

Conclusion

The strategic fluorination of azetidines is a powerful and validated strategy for enhancing metabolic stability, a critical attribute for successful drug candidates.[5][23] By blocking sites of CYP450-mediated oxidation, the introduction of fluorine can dramatically decrease the rate of metabolic clearance, thereby increasing a compound's half-life and potential for oral bioavailability.[11][15] The in vitro liver microsomal stability assay provides a robust and reliable method for quantifying this effect early in the drug discovery process.[19] As demonstrated, the difference in stability between a non-fluorinated parent and its fluorinated analog can be the difference between a rapidly cleared compound and a viable clinical candidate.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]

  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • ResearchGate. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. Available from: [Link]

  • University College Dublin Research Repository. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Available from: [Link]

  • ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Available from: [Link]

  • National Institutes of Health. The Dark Side of Fluorine. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • PubMed. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Available from: [Link]

  • ResearchGate. Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation | Request PDF. Available from: [Link]

  • National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]

  • MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. Available from: [Link]

  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

  • PubMed. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Available from: [Link]

  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. Available from: [Link]

  • ResearchGate. Biologically active compounds with azetidine rings. Available from: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • Wiley Online Library. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. Available from: [Link]

  • ScienceDirect. Effect of cimetidine on hepatic cytochrome P450: evidence for formation of a metabolite-intermediate complex. Available from: [Link]

  • MDPI. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Available from: [Link]

  • PubMed Central. Role of cytochrome P450 in drug interactions. Available from: [Link]

  • MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. Available from: [Link]

Sources

A Comparative Guide to the Validation of a Synthetic Route to 3-Fluoro-1,3'-biazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, binding affinity, and lipophilicity. The 3-fluoroazetidine motif, in particular, has emerged as a valuable building block in the design of novel therapeutics. This guide provides a comprehensive validation of a proposed synthetic route to 3-Fluoro-1,3'-biazetidine hydrochloride, a novel compound with potential applications in drug discovery. We will dissect a plausible and efficient synthetic pathway, compare it with viable alternatives, and provide the necessary experimental framework for its validation, grounded in established chemical principles and supported by data from analogous transformations.

Introduction: The Significance of this compound

The biazetidine scaffold represents a unique three-dimensional arrangement of atoms, offering novel exit vectors for chemical space exploration. The incorporation of a fluorine atom at the 3-position of one azetidine ring is anticipated to impart favorable pharmacokinetic properties. The hydrochloride salt form enhances solubility and stability, making it an attractive candidate for further derivatization and biological screening. Given its novelty, a robust and scalable synthetic route is paramount for enabling its widespread use in research and development.

Proposed Primary Synthetic Route: A Two-Stage Approach

A logical and efficient pathway to this compound involves a two-stage process: first, the construction of a key intermediate, N-Boc-3-hydroxy-1,3'-biazetidine, followed by a deoxofluorination reaction and final deprotection/salt formation.

Stage 1: Synthesis of N-Boc-3-hydroxy-1,3'-biazetidine

The initial strategy focuses on the well-established reaction of epichlorohydrin with a protected azetidine to form the core 3-hydroxyazetidine structure.

Synthetic_Pathway_1 N-Boc-azetidine N-Boc-azetidine Intermediate_1 N-Boc-1-(oxiran-2-ylmethyl)azetidine N-Boc-azetidine->Intermediate_1 Nucleophilic Opening Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_1 Product_1 N-Boc-3-hydroxy-1,3'-biazetidine Intermediate_1->Product_1 Intramolecular Cyclization

Figure 1: Proposed synthesis of the N-Boc-3-hydroxy-1,3'-biazetidine intermediate.

The reaction is initiated by the nucleophilic attack of the secondary amine of N-Boc-azetidine on the epoxide of epichlorohydrin, followed by an intramolecular cyclization to form the 3-hydroxyazetidine ring. This method is advantageous due to the commercial availability of the starting materials and the generally high yields reported for analogous reactions.[1][2][3]

Stage 2: Deoxofluorination and Salt Formation

The pivotal fluorination step is proposed to be achieved using diethylaminosulfur trifluoride (DAST), a widely used reagent for the conversion of alcohols to fluorides.

Synthetic_Pathway_2 Product_1 N-Boc-3-hydroxy-1,3'-biazetidine Intermediate_2 N-Boc-3-fluoro-1,3'-biazetidine Product_1->Intermediate_2 Deoxofluorination DAST DAST DAST->Intermediate_2 Final_Product 3-Fluoro-1,3'-biazetidine hydrochloride Intermediate_2->Final_Product Deprotection & Salt Formation HCl HCl in Dioxane HCl->Final_Product

Sources

The Strategic Advantage of 3-Fluoroazetidine in Inhibitor Design: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a paramount objective. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to achieve these goals. This guide provides an in-depth comparison of the efficacy of inhibitors containing the 3-fluoroazetidine moiety versus their non-fluorinated counterparts and other alternatives, supported by experimental data. We will delve into the rationale behind the inclusion of this unique structural element and present the quantitative impact on inhibitor performance.

The 3-Fluoroazetidine Moiety: A Bioisostere with Distinct Advantages

The azetidine ring, a four-membered saturated heterocycle, is a valuable building block in drug discovery, offering a rigid scaffold that can improve metabolic stability and aqueous solubility. The introduction of a fluorine atom at the 3-position further refines the properties of this ring system, creating a desirable bioisostere for various functional groups, most notably the hydroxyl group.

The substitution of a hydroxyl group with fluorine in a 3-azetidine ring confers several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of degradation for many drug molecules. This enhanced stability can lead to a longer half-life and improved bioavailability.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom can lower the pKa of the azetidine nitrogen. This modulation of basicity can be crucial for optimizing interactions with the biological target and improving cell permeability.

  • Favorable Conformational Effects: The small size and high electronegativity of fluorine can influence the puckering of the azetidine ring, locking it into a conformation that may be more favorable for binding to the target protein.

  • Improved Chemical Stability: Unlike the corresponding 3-hydroxyazetidine derivatives, which can be susceptible to degradation via retro-aldol fragmentation, 3-fluoroazetidines exhibit greater chemical stability.[1]

Comparative Efficacy: A Case Study in Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a well-established therapeutic target for the treatment of type 2 diabetes. A review of azetidine-based DPP-IV inhibitors highlights the emergence of 3-fluoroazetidines as a promising subclass.[2] While many DPP-IV inhibitors utilize reactive "warhead" functionalities that can lead to covalent modification of the enzyme and potential off-target effects or instability, 3-fluoroazetidine-containing inhibitors offer a stable and potent alternative.[2]

A study focused on the development of novel DPP-IV inhibitors synthesized and evaluated a series of fluorinated pyrrolidine and azetidine amides. The findings revealed that the fluorinated azetidides displayed "unexpectedly strong activity" against DPP-IV.[3]

While a direct head-to-head comparison with a non-fluorinated parent compound was not the primary focus of the available literature, the consistently reported high potency of 3-fluoroazetidine-containing inhibitors underscores their efficacy. For instance, select 3-fluoroazetidines have been shown to exhibit inhibitory potencies in the sub-micromolar range against DPP-IV.[2]

The table below summarizes the key attributes of 3-fluoroazetidine-containing inhibitors compared to their hypothetical non-fluorinated and 3-hydroxyazetidine counterparts, based on the trends observed in the scientific literature.

Feature3-Fluoroazetidine InhibitorAzetidine Inhibitor (Non-fluorinated)3-Hydroxyazetidine Inhibitor
Potency (DPP-IV) High (Sub-micromolar IC50 reported for analogs)[2]Moderate to HighModerate to High
Metabolic Stability HighModerateLow to Moderate
Chemical Stability High[1]HighLow (prone to retro-aldol fragmentation)[1]
Lipophilicity IncreasedBaselineDecreased
pKa of Azetidine N LoweredBaselineSlightly Lowered

Experimental Protocols: A Foundation for Comparative Analysis

To rigorously compare the efficacy of different inhibitors, standardized in vitro and in vivo experimental protocols are essential.

In Vitro DPP-IV Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-IV.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human DPP-IV enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

  • Compound Dilution: The test inhibitors are serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The DPP-IV enzyme is pre-incubated with the test inhibitor or vehicle control (DMSO) for a specified period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Diagram of the DPP-IV Inhibition Assay Workflow:

DPP_IV_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPIV DPP-IV Enzyme Preincubation Pre-incubation: DPP-IV + Inhibitor DPPIV->Preincubation Substrate Fluorogenic Substrate Reaction Add Substrate & Initiate Reaction Substrate->Reaction Inhibitor Test Inhibitor (Serial Dilutions) Inhibitor->Preincubation Preincubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Data_Analysis Calculate Reaction Rates Measurement->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

Caption: Workflow for determining the in vitro inhibitory potency (IC50) of test compounds against the DPP-IV enzyme.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This experiment assesses the ability of an inhibitor to improve glucose control in a living organism.

Protocol:

  • Animal Model: A diabetic mouse model (e.g., db/db mice) is used.

  • Compound Administration: The test inhibitor or vehicle is administered orally to fasted mice.

  • Glucose Challenge: After a set period (e.g., 30-60 minutes), a bolus of glucose is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group. A significant reduction in the glucose AUC for the inhibitor-treated group compared to the vehicle group indicates in vivo efficacy.

Conclusion: The Value Proposition of 3-Fluoroazetidine in Drug Design

The incorporation of a 3-fluoroazetidine moiety into inhibitor scaffolds represents a sophisticated and effective strategy in modern drug design. The available evidence, particularly in the context of DPP-IV inhibition, strongly suggests that this structural motif can lead to compounds with high potency and enhanced chemical and metabolic stability. While direct head-to-head comparisons with non-fluorinated analogs are not always readily available in the public domain, the consistent success of 3-fluoroazetidine-containing compounds in achieving desirable pharmacological profiles speaks to their value. For researchers and drug development professionals, the 3-fluoroazetidine ring system should be considered a privileged scaffold for the generation of next-generation inhibitors with improved therapeutic potential.

References

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed. [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. [Link]

  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-1,3'-biazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-1,3'-biazetidine hydrochloride (CAS No. 1426290-05-2), a fluorinated heterocyclic compound utilized in modern drug discovery and chemical synthesis. Drawing upon established safety protocols and regulatory standards, this document serves as an essential resource for researchers, scientists, and drug development professionals. The principles and procedures outlined here are grounded in the chemical's known hazard profile, with a focus on mitigating risk at every stage of the waste lifecycle.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of this compound is the foundation of its safe handling and disposal. While specific data for this exact compound is limited, its structure necessitates referencing data from the closely related analog, 3-Fluoroazetidine hydrochloride (CAS No. 617718-46-4). This approach provides a robust basis for a conservative and safety-conscious disposal plan.

The primary hazards associated with this class of compounds necessitate careful handling to prevent exposure.[1][2] Waste is classified as hazardous and must be managed accordingly.[1]

Table 1: Hazard Identification for 3-Fluoroazetidine Hydrochloride (Analog)

Hazard Classification Category Description Source
Acute Oral Toxicity Category 4 Harmful if swallowed. [1][2][3]
Acute Dermal Toxicity Category 4 Harmful in contact with skin. [1][3]
Acute Inhalation Toxicity Category 4 Harmful if inhaled. [1][3]
Skin Corrosion/Irritation Category 2 Causes skin irritation. [1][2][4]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation. [1][2][4]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |[1][2][3] |

Causality of Disposal Protocol: The disposal methodology is directly informed by these hazards. The primary goal is to prevent the release of this substance into the environment where it could harm aquatic and terrestrial life, and to ensure laboratory personnel are not exposed during the collection, storage, and transport of the waste. Furthermore, the presence of both fluorine and chlorine in the molecule dictates the ultimate destruction method. Thermal decomposition can produce highly toxic and corrosive gases, including hydrogen fluoride (HF) and hydrogen chloride (HCl), as well as carbon and nitrogen oxides.[1][3][5] Therefore, disposal must be conducted in a specialized facility capable of neutralizing these byproducts.

Core Disposal Workflow: A Step-by-Step Procedural Guide

This protocol outlines the process from the point of generation to final disposal. Adherence to these steps is critical for maintaining a safe laboratory environment and complying with federal and local regulations.[6]

Before handling the compound or its waste, ensure appropriate PPE is worn. This is the first line of defense against accidental exposure.

  • Minimum Requirement: Chemical splash goggles, nitrile rubber gloves (or other chemically resistant gloves as per manufacturer's recommendations), and a lab coat.[5]

  • For Handling Solids/Dust: If there is a risk of generating dust, use a respirator and work within a chemical fume hood.[7][8]

Proper segregation prevents dangerous chemical reactions and ensures the waste stream is correctly categorized for disposal.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[7] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof closure.[9]

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3][5] Store incompatible waste streams separately, using physical barriers if necessary.[9]

  • Waste Types:

    • Solid Waste: Collect un-used reagent, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels) in the designated solid waste container.[1][3]

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. If dissolving for disposal, consider a combustible solvent, as this may be compatible with the final incineration process.[4]

Accurate labeling is a regulatory requirement and is crucial for safety and proper disposal by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[10] The label must also include the full chemical name ("this compound") and a clear indication of the associated hazards (e.g., Irritant, Harmful).[10]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[6][10] The SAA should be a cool, dry, well-ventilated area away from general laboratory traffic.[9][11]

  • Container Management: Keep the waste container closed at all times except when adding waste.[6]

Disposal of hazardous waste is strictly regulated and must be handled by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.[6]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the drain.[6][9] This is illegal and environmentally damaging.

  • Ultimate Destruction Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases like HF and HCl.[4][12][13] While hazardous waste landfills are an option, they serve as containment rather than destruction.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (Solid or Liquid) ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it Solid or Liquid? ppe->segregate solid_container Collect in Designated SOLID Hazardous Waste Container segregate->solid_container Solid liquid_container Collect in Designated LIQUID Hazardous Waste Container segregate->liquid_container Liquid check_compat Check for Incompatibilities (e.g., Strong Oxidizers, Bases) solid_container->check_compat liquid_container->check_compat label Step 3: Secure & Label Container 'Hazardous Waste' + Chemical Name & Hazards check_compat->label Compatible store Store in Satellite Accumulation Area (SAA) label->store contact_ehs Step 4: Contact EHS for Pickup store->contact_ehs end Professional Disposal (High-Temp Incineration) contact_ehs->end

Sources

A Comprehensive Guide to the Safe Handling of 3-Fluoro-1,3'-biazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 3-Fluoro-1,3'-biazetidine hydrochloride. As a novel fluorinated heterocyclic compound, a cautious and well-documented approach to handling is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

This compound is a solid, typically a white to almost white crystal or powder.[1] Based on data for 3-Fluoroazetidine hydrochloride, the primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][5]

  • Respiratory Tract Irritation: May cause respiratory irritation.[2][5]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][5][6][7]

Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride gas.[2][6][7]

Due to the introduction of fluorine, it is prudent to consider that fluorinated organic molecules can have altered physicochemical and biological properties, which may include metabolic stability and toxicity.[8][9]

Before commencing any work , a thorough risk assessment specific to the planned experiment must be conducted. This should consider the quantity of the compound being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeEquipmentSpecificationPurpose
Eye and Face Protection Safety Goggles with Side-ShieldsANSI Z87.1 CompliantProtects against splashes and airborne particles.[3]
Face ShieldWorn over safety gogglesRecommended when handling larger quantities or during procedures with a high risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProtects skin from direct contact.[3] Consult the glove manufacturer for specific chemical compatibility and breakthrough times. Double-gloving is recommended for enhanced protection.[4]
Body Protection Laboratory CoatFully buttoned, long-sleevedPrevents contamination of personal clothing.[3]
Chemical-Resistant ApronAs neededFor large-scale operations or in case of significant spill risk.[4]
Respiratory Protection N95 or higher-rated respiratorNIOSH-approved and fit-testedRequired when handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosol or dust generation.[10][11] A surgical mask is not a substitute for a respirator.[10]

dot

Caption: PPE selection workflow based on task risk assessment.

Operational Plan: Safe Handling from Receipt to Use

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6][7]

Handling and Use:

  • All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[6][7]

  • Use only non-sparking tools.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]

  • Wash hands and face thoroughly after handling.[1]

First Aid Measures:

  • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][6]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][6]

Disposal Plan: Segregation and Compliance

As a fluorinated organic compound, this compound is classified as a halogenated organic waste.[12][13]

Waste Segregation is Critical:

  • Halogenated Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) and any solutions containing it must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[12][13][14]

  • Non-Halogenated Waste: Do NOT mix with non-halogenated organic waste streams.[14][15] This is crucial as even small amounts of halogenated compounds can contaminate a large volume of non-halogenated solvent, significantly increasing disposal costs and environmental impact.[15]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Collect all waste in compatible, leak-proof containers with secure screw-top caps.[13][15]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Do not use abbreviations.[13]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed facility.[12][16]

dot

Caption: Waste disposal workflow for this compound.

By adhering to these guidelines, you contribute to a safe and responsible research environment, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.

References

  • Hazardous Waste Segregation. (n.d.). Google Vertex AI Search.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. (n.d.). P2 InfoHouse.
  • Organic Solvents. (n.d.). Cornell EHS.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
  • Safety Data Sheet: 3-Fluoroazetidine Hydrochloride. (n.d.). TCI Chemicals.
  • Safety Data Sheet: 3-Fluoroazetidine hydrochloride. (2023, October 6). Fisher Scientific.
  • 3-Fluoroazetidine hydrochloride. (n.d.). Sigma-Aldrich.
  • Personal protective equipment for handling SCOULERIN HCl. (n.d.). Benchchem.
  • Safety Data Sheet: 3-Fluoroazetidine (hydrochloride). (2024, November 28). MedChemExpress.
  • Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles. (n.d.). Benchchem.
  • Safety Data Sheet: 3-Fluoroazetidine hydrochloride. (2012, November 22). Fisher Scientific.
  • This compound. (n.d.). Echemi.
  • Safety and handling of fluorinated organic compounds. (2025, December). Benchchem.
  • Safety Data Sheet: 3-Fluoroazetidine hydrochloride. (2024, February 4). Fisher Scientific.
  • USP Chapter : Personal Protective Equipment. (2018, September 4). Pharmacy Times.
  • Personal protective equipment in your pharmacy. (2019, October 30). ACP.
  • Fluorinated Heterocycles. (2025, August 10). ResearchGate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-1,3'-biazetidine hydrochloride
Reactant of Route 2
3-Fluoro-1,3'-biazetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.